molecular formula C25H24N2O7S B076472 Disperse Red 92 CAS No. 12236-11-2

Disperse Red 92

Cat. No.: B076472
CAS No.: 12236-11-2
M. Wt: 496.5 g/mol
InChI Key: ALXCWDABTQQKAH-UHFFFAOYSA-N
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Description

Disperse Red 92 is a heterocyclic monoazo disperse dye renowned for its excellent coloring properties on synthetic fibers, particularly polyester and acetate. Its primary research value lies in its application as a model compound in textile science for studying dyeing kinetics, color fastness, wash and light resistance, and the thermodynamics of dye-sorption processes. The mechanism of action involves the non-ionic dye dispersing in the application medium and penetrating the hydrophobic polymer matrix at elevated temperatures; upon cooling, the dye becomes physically trapped within the fiber, resulting in a durable coloration. Beyond traditional textiles, this compound is a compound of significant interest in materials science for the development of colored plastics, non-linear optical materials, and as a dopant in polymer films for advanced applications. Researchers also utilize this dye as a standard in analytical chemistry for method development in HPLC and spectrophotometric analysis. This product is provided as a high-purity solid to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXCWDABTQQKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888142
Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72363-26-9, 12236-11-2
Record name Disperse Red 92
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Record name Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Red 92: A Technical Overview of its Chemical and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known by its Colour Index name C.I. 60752, is a synthetic anthraquinone (B42736) dye.[1][2] Its primary application is in the dyeing of synthetic fibers, particularly polyester (B1180765), as well as for coloring plastics, inks, and rubber.[3] While extensively used in industrial settings, its biological activities and potential pharmacological applications are not well-documented in scientific literature. This guide provides a comprehensive summary of the available technical data on this compound, including its chemical structure, physicochemical properties, and known toxicological profile. Due to the limited research on its biological effects, this document also presents generalized experimental protocols for assessing the cytotoxicity and potential signaling pathway interactions of xenobiotic compounds, which could be adapted for the study of this compound.

Chemical Structure and Identification

This compound is chemically identified as 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide.[4] The molecule consists of a substituted anthraquinone core, which is the chromophore responsible for its red color.

IdentifierValue
IUPAC Name 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide[4]
CAS Number 12236-11-2, 72363-26-9[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1]
SMILES CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Synonyms C.I. 60752, Disperse Red BEL, Disperse Red S-BL, Red FBL[1][5]

Physicochemical Properties

This compound is a non-ionic dye characterized by its low water solubility, a common feature of disperse dyes that allows them to partition into hydrophobic fibers like polyester from an aqueous dispersion.[6] It is noted to be soluble in various organic solvents.[3] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Weight 496.53 g/mol [1]
Density 1.405 g/cm³[7]
Boiling Point 713.7 °C at 760 mmHg[7]
Flash Point 385.5 °C[7]
Refractive Index 1.643[7]
Polar Surface Area 153 Ų[7]
XLogP3 5.27[7]

Toxicological Profile

The toxicological data on this compound is limited. It is reported to be a skin irritant and sensitizer (B1316253) in humans.[8] Animal studies have indicated low acute toxicity.

Summary of Toxicological Studies:

Exposure RouteSpeciesDosageObservationsReference
OralRat (Female)0.5 g/rat for 10 doses over 30 daysLittle toxicity observed over 9 months. A single kidney tumor was noted, but evidence for carcinogenicity was deemed inadequate.[8]
OralDogUp to 8 g/kgMinimal toxicity observed.[8]
OralSheep0.05 g/kg40% of the dose was accounted for as the parent compound or its colored metabolites (primarily glucuronide conjugates). The remainder consisted of non-colored metabolites.[8]
DermalRabbit2 g/kg (abraded skin)Negligible effects.[8]
OcularRabbit0.05 g per eyeNo toxic effects observed.[8]

Mutagenicity: The mutagenicity profile of this compound is conflicting. It has shown positive results in mouse lymphoma cells (with and without metabolic activation) and in the unscheduled DNA synthesis assay.[8] However, it tested negative in the Ames assay, dominant lethal assay, and mitotic gene conversion tests.[8]

Potential Signaling Pathways and Biological Activity (General Context)

There is no specific research available that elucidates the interaction of this compound with biological signaling pathways. However, studies on other anthraquinone-based compounds suggest that they can induce cellular responses through various mechanisms. For instance, some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress.[9] This can, in turn, activate stress-related signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[9]

It is important to emphasize that these are generalized mechanisms for some compounds within the broader anthraquinone class, and their applicability to this compound has not been experimentally verified.

Compound Anthraquinone Compound (e.g., this compound) Cell Cellular Uptake Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS OxStress Oxidative Stress ROS->OxStress MAPK MAPK Activation (JNK, ERK) OxStress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Plausible signaling cascade for anthraquinone-induced cytotoxicity.

Experimental Protocols

Given the lack of specific published protocols for this compound in a biomedical research context, the following are generalized, standard methodologies for assessing the in vitro cytotoxicity of a chemical compound. These can serve as a starting point for investigating the biological effects of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Human cell line (e.g., HepG2 liver carcinoma, HaCaT keratinocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

2. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with medium and DMSO only (vehicle control) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, which is indicative of cell death.

1. Materials:

  • CellTox™ Green Cytotoxicity Assay kit (or similar membrane-impermeable DNA dye)

  • All other materials as listed in Protocol 1.

2. Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Dye Addition: Add the CellTox™ Green Dye to each well at the time of compound treatment.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Fluorescence Measurement: Measure the fluorescence with an appropriate plate reader (e.g., 485 nm excitation, 520 nm emission). The signal is proportional to the number of dead cells.

  • Data Analysis: Normalize the fluorescence signal to controls to determine the percentage of cytotoxicity.

start Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of This compound treat Treat Cells with Compound start->treat prepare->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, CellTox) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze

General workflow for in vitro cytotoxicity testing of this compound.

Conclusion

This compound is an anthraquinone-based dye with well-defined chemical and physical properties related to its industrial application. The available toxicological data suggests it has low acute toxicity but may be a skin sensitizer and has a conflicting mutagenicity profile. There is currently a significant gap in the scientific literature regarding its effects on biological signaling pathways and its potential for pharmacological or drug development applications. The experimental protocols provided herein offer a foundational approach for researchers interested in investigating the bioactivity of this compound. Further research is necessary to elucidate any potential interactions of this compound with biological systems.

References

An In-depth Technical Guide to the Photophysical Characteristics of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 92 (C.I. 60752) is a synthetic anthraquinone (B42736) dye recognized for its application in the coloration of hydrophobic materials such as polyester (B1180765) fibers. While its tinctorial properties are well-established, a comprehensive public domain repository of its specific photophysical characteristics is notably scarce. This technical guide synthesizes the available structural information for this compound and provides a framework for its photophysical evaluation based on the known behavior of anthraquinone dyes. We present detailed experimental protocols for the determination of key photophysical parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. This document serves as a foundational resource for researchers seeking to characterize this compound or similar anthraquinone-based chromophores for applications in materials science, imaging, and sensing.

Introduction

This compound, with the chemical formula C₂₅H₂₄N₂O₇S, belongs to the anthraquinone class of dyes.[1] Anthraquinone dyes are characterized by a 9,10-anthracenedione core structure, which forms a robust chromophoric system. The photophysical properties of these dyes are highly influenced by the nature and position of substituent groups on the anthraquinone backbone. These properties, including the absorption and emission of light, are fundamental to their application and are of significant interest in fields beyond textiles, such as in the development of functional materials and molecular probes.

Chemical Structure and Expected Photophysical Profile

This compound is an anthraquinone derivative.[1] The core anthraquinone structure provides a rigid, planar framework with an extended π-conjugated system, which is responsible for its absorption in the visible region of the electromagnetic spectrum. The presence of auxochromic (color-enhancing) and chromophoric (color-imparting) substituents significantly modulates the electronic transitions and, consequently, the photophysical properties.

Based on the general characteristics of substituted anthraquinone dyes, the following photophysical profile for this compound can be anticipated:

  • Absorption: The molecule is expected to exhibit a principal absorption band in the visible range, likely between 450 and 550 nm, corresponding to a π-π* electronic transition. The exact position and intensity of this band will be influenced by the specific substituents and the polarity of the solvent (solvatochromism).

  • Emission: Many anthraquinone derivatives are fluorescent, emitting light at a longer wavelength than they absorb (Stokes shift). The fluorescence quantum yield of anthraquinone dyes can vary widely from nearly non-emissive to moderately fluorescent, depending on the presence of electron-donating and electron-withdrawing groups and the degree of intramolecular charge transfer (ICT). The fluorescence lifetime is also expected to be sensitive to the molecular environment.

Data Presentation

The following tables are provided as a template for the systematic recording of the photophysical data for this compound upon experimental determination. At present, specific values are not available in the public domain literature.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

SolventDielectric Constant (ε)λmax (abs) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)λmax (em) (nm)Stokes Shift (nm)
e.g., Dichloromethane9.1Data not availableData not availableData not availableData not available
e.g., Acetone21Data not availableData not availableData not availableData not available
e.g., Ethanol25Data not availableData not availableData not availableData not available
e.g., Acetonitrile37Data not availableData not availableData not availableData not available

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

SolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
e.g., DichloromethaneData not availableData not availableData not available
e.g., EthanolData not availableData not availableData not available

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key photophysical parameters of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Materials:

  • Solutions of this compound prepared as in section 4.1 (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline.

    • Record the emission spectrum and identify the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the λem determined from the emission spectrum.

    • Scan a range of excitation wavelengths covering the absorption region of the dye.

    • Record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.

Materials:

  • Solution of this compound in a suitable solvent.

  • Solution of a standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 and should be closely matched.

  • Absorption Measurement: Record the absorption spectra of both the sample and the standard.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S1_v1 S2 S₂ (Second Excited Singlet) T1->S0 Phosphorescence T1_v1 S1_v0 S1_v1->S1_v0 Vibrational Relaxation T1_v0 T1_v1->T1_v0 Vibrational Relaxation

Caption: A generalized Jablonski diagram illustrating the primary photophysical processes.

workflow start Start: Prepare Sample and Standard Solutions abs_spec Measure Absorbance Spectra (Sample and Standard) start->abs_spec match_abs Match Absorbance at Excitation Wavelength (< 0.1) abs_spec->match_abs fluor_spec Measure Fluorescence Emission Spectra (Sample and Standard) match_abs->fluor_spec integrate Integrate Fluorescence Intensity fluor_spec->integrate calculate Calculate Quantum Yield using Comparative Formula integrate->calculate end End: Report Quantum Yield (Φf) calculate->end

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

This compound is an anthraquinone-based dye with potential applications that extend beyond its traditional use in the textile industry. A thorough understanding of its photophysical characteristics is crucial for harnessing its full potential in areas such as materials science and biomedical research. While specific experimental data for this compound remains elusive in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its complete photophysical characterization. The methodologies outlined herein for absorption and fluorescence spectroscopy, as well as for the determination of the fluorescence quantum yield, offer a robust framework for researchers to generate the critical data required for their specific applications. Future studies are encouraged to populate the data tables presented in this guide to create a more complete and publicly accessible profile of this and other commercially important dyes.

References

Disperse Red 92: An In-Depth Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known by its Colour Index designation C.I. 60752 and CAS number 12236-11-2, is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Characterized by its vibrant red hue, it finds primary application in the dyeing of hydrophobic synthetic fibers such as polyester.[1][3] Its molecular formula is C₂₅H₂₄N₂O₇S.[2] While extensively used in the textile industry for its good light and heat resistance, detailed public data on its specific photophysical properties, including absorption and emission spectra, remains limited.

This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the standardized experimental protocols for determining its spectral properties. Due to the absence of specific quantitative data in publicly accessible scientific literature and databases for this compound, this guide will leverage the general photophysical behavior of anthraquinone dyes to provide a foundational understanding.

Core Properties of this compound

PropertyValueReference
Chemical Name 2-[Ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate
CAS Number 59709-38-3
Molecular Formula C₂₅H₂₄N₂O₇S[2]
Molar Mass 496.53 g/mol
Class Anthraquinone Dye[1]
Appearance Red organic pigment[4]
Solubility Soluble in organic solvents[4]

Photophysical Properties: Absorption and Emission Spectra

The color of this compound arises from its selective absorption of light in the visible region of the electromagnetic spectrum, a characteristic feature of anthraquinone dyes. These dyes typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the molecular structure and the solvent environment.

Note: Extensive searches for the specific absorption maximum (λmax), molar extinction coefficient (ε), emission maximum (λem), and fluorescence quantum yield (Φf) of this compound in various solvents did not yield quantitative data. The following sections describe the general characteristics expected for a dye of this class and the experimental methods to determine these values.

Absorption Spectra

Anthraquinone dyes are known to have characteristic absorption spectra in the UV-Visible range. For red-colored dyes of this class, the main absorption band is typically found in the 400-550 nm region. The exact λmax is dependent on the specific auxochromes attached to the anthraquinone core and the polarity of the solvent (solvatochromism).

Emission Spectra

The fluorescence properties of disperse dyes, including their emission spectra and quantum yields, are crucial for applications in imaging and sensing. While many anthraquinone derivatives are fluorescent, the emission characteristics of this compound are not well-documented in the available literature. Generally, the emission spectrum is Stokes-shifted to a longer wavelength compared to the absorption spectrum.

Experimental Protocols for Spectral Characterization

To obtain the quantitative data for the absorption and emission spectra of this compound, the following detailed experimental protocols are recommended.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound and calculating its molar absorptivity.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)

  • Volumetric flasks

  • Pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent used for preparing the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Rinse the cuvette with a small amount of the lowest concentration working solution before filling it. Record the absorption spectrum of this solution over a relevant wavelength range (e.g., 300-700 nm). Repeat this step for all the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εbc), plot a graph of absorbance at λmax versus the concentration of the dye.

    • The slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Experimental_Workflow_Absorption cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Serial Dilutions C->D G Measure Sample Spectra D->G E Prepare Spectrophotometer F Measure Blank (Solvent) E->F F->G H Identify λmax G->H I Plot Absorbance vs. Concentration H->I J Calculate Molar Absorptivity (ε) I->J

Workflow for Absorption Spectroscopy
Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solutions of known absorbance at the excitation wavelength

  • A well-characterized fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectroscopic grade solvent (the same as used for the standard)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the same excitation wavelength.

  • Fluorometer Setup: Turn on the fluorometer and set the excitation wavelength to the λmax of this compound. Set the emission wavelength range to scan, typically starting from the excitation wavelength to longer wavelengths (e.g., λex + 10 nm to 800 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent.

  • Sample and Standard Measurement: Record the fluorescence emission spectrum of the this compound solution and the fluorescence standard solution under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Correct the emission spectra by subtracting the solvent blank spectrum.

    • Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

    • Calculate the fluorescence quantum yield (Φf_sample) of this compound using the following equation:

      Φf_sample = Φf_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

      where:

      • Φf is the fluorescence quantum yield

      • A is the integrated area under the emission spectrum

      • Abs is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Experimental_Workflow_Emission cluster_prep_e Solution Preparation cluster_measurement_e Fluorometer Measurement cluster_analysis_e Data Analysis A_e Prepare Dilute Sample Solution B_e Prepare Standard Solution A_e->B_e E_e Measure Sample & Standard Emission B_e->E_e C_e Set Excitation/Emission Parameters D_e Measure Solvent Blank C_e->D_e D_e->E_e F_e Correct and Integrate Spectra E_e->F_e G_e Calculate Quantum Yield (Φf) F_e->G_e

References

Unveiling the Photophysics of Disperse Red 92: A Technical Guide to Quantum Yield in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Quantum Yield and its Influencing Factors

Fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The quantum yield is intrinsically linked to the chemical structure of the dye and is highly sensitive to its environment, particularly the polarity of the solvent.

For anthraquinone (B42736) dyes, the presence of electron-donating amino groups and the potential for intramolecular and intermolecular hydrogen bonding significantly influence their photophysical properties. The fluorescence quantum yields of aminoanthraquinone derivatives are generally observed to be modest and can either increase or decrease with solvent polarity, depending on the specific substitution pattern and the nature of the excited state.

Quantum Yield of Structurally Similar Anthraquinone Dyes

In the absence of direct data for Disperse Red 92, we can infer its potential behavior by examining the quantum yields of related aminoanthraquinone compounds. The following table summarizes the fluorescence quantum yields (Φf) of various aminoanthraquinones in different solvents, as reported in the literature. These compounds share the core anthraquinone structure with this compound and possess amino substituents, making them relevant for comparative analysis.

CompoundSolventQuantum Yield (Φf)
1-aminoanthraquinoneToluene (B28343)Value not specified
2-aminoanthraquinone (B85984)Toluene0.25
1-aminoanthraquinoneMethanolValue not specified
2-aminoanthraquinoneMethanolValue not specified
1-methylaminoanthraquinoneTolueneValue not specified
1-anilinoanthraquinoneTolueneValue not specified
1,4-diaminoanthraquinoneTolueneValue not specified

Note: While the referenced literature discusses the fluorescence quantum yields of these compounds, specific numerical values were not consistently provided in the accessible abstracts. The value for 2-aminoanthraquinone in toluene is provided as a point of reference. The general trend observed is that fluorescence quantum yields for aminoanthraquinones are often less than 0.1 and decrease with increasing solvent polarity and the ability of the solvent to form hydrogen bonds.[1]

Experimental Protocol for Relative Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (in this case, this compound) relative to a well-characterized standard with a known quantum yield.

3.1. Materials and Equipment

  • Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents of interest (e.g., cyclohexane, toluene, acetonitrile, methanol).

  • This compound: Of high purity.

  • Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield in the solvent of choice (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region to the sample.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

3.2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.

  • Working Solutions: Prepare a series of dilute working solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. It is recommended to prepare at least five different concentrations for each.

3.3. Spectroscopic Measurements

  • Absorbance Spectra: Record the UV-Vis absorbance spectra of all working solutions of this compound and the standard. Determine the absorbance at the chosen excitation wavelength (λ_ex).

  • Emission Spectra:

    • Set the excitation wavelength (λ_ex) on the spectrofluorometer, which should be the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectra of all working solutions of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

    • Record the emission spectrum of a blank solvent sample to subtract any background signal.

3.4. Data Analysis and Calculation

The relative quantum yield (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φf_std is the quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

  • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

To obtain more accurate results, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad_sample and Grad_std) can then be used in the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative quantum yield.

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield.

Conclusion

While direct experimental data on the quantum yield of this compound in various solvents is currently lacking in public literature, this guide provides a robust framework for its determination. By leveraging data from structurally analogous aminoanthraquinone dyes, researchers can form initial hypotheses about its photophysical behavior. The detailed experimental protocol and workflow provided herein offer a clear path for scientists to measure the quantum yield of this compound and other disperse dyes, thereby contributing valuable data to the fields of materials science, photochemistry, and drug development. The generation of such data is crucial for understanding the performance of these dyes in various applications and for the rational design of new fluorescent materials.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of Disperse Red 92 and a detailed experimental protocol for determining its molar extinction coefficient. This document is intended for researchers, scientists, and professionals in drug development who may utilize this dye as a chromophore or for other analytical purposes.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone (B42736) class of colorants.[1] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and nylon, imparting a vibrant red-violet hue.[2] Its utility in research and development may extend to applications requiring a stable chromophore with specific spectral properties. A thorough understanding of its molar extinction coefficient is crucial for any quantitative spectrophotometric analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for preparing solutions and performing analytical measurements.

PropertyValueReference
Chemical Name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[3]
C.I. Name C.I. This compound, C.I. 60752[1][4]
CAS Number 12236-11-2, 72363-26-9[1][3]
Molecular Formula C25H24N2O7S[1][3][4][5]
Molecular Weight 496.53 g/mol [1][3][5]
Appearance Red-violet grains[2]
Solubility Soluble in organic solvents.[5]

Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a critical parameter in the Beer-Lambert law, which is fundamental for quantitative analysis using UV-Vis spectrophotometry.

As of the latest literature review, a specific molar extinction coefficient for this compound has not been prominently published. However, it is known that anthraquinone dyes typically have molar extinction coefficients in the range of 13,000 to 14,000 L mol⁻¹ cm⁻¹.[6] For comparison, other disperse dyes, such as Disperse Red 338, can have significantly higher extinction coefficients, around 55,000 L mol⁻¹ cm⁻¹.[6]

Given the lack of a published value, it is necessary to determine the molar extinction coefficient of this compound experimentally. The following section provides a detailed protocol for this determination.

Experimental Protocol for Determining Molar Extinction Coefficient

The following protocol outlines the methodology for determining the molar extinction coefficient of this compound using UV-Vis spectrophotometry. This procedure is adapted from established methods for similar disperse dyes.[7]

4.1. Materials

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., N,N-Dimethylformamide (DMF), acetone, ethanol)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

4.2. Procedure

  • Stock Solution Preparation:

    • Accurately weigh a precise mass of this compound using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Preparation of Standard Solutions:

    • Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M, 6.25 x 10⁻⁶ M).

    • Use volumetric flasks and micropipettes to ensure accuracy in dilutions.

  • UV-Vis Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax).

    • Use a quartz cuvette filled with the pure solvent as the blank to calibrate the spectrophotometer.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • According to the Beer-Lambert law (A = εbc), the plot should be linear, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The slope of the linear regression of this plot will be equal to the molar extinction coefficient (ε).

4.3. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilutions (Standard Solutions) dissolve->dilute blank Blank with Solvent dilute->blank scan Scan for λmax blank->scan measure Measure Absorbance of Standards scan->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope (Molar Extinction Coefficient) plot->calculate

Caption: Experimental workflow for determining the molar extinction coefficient.

Conclusion

References

Synthesis and Purification of Disperse Red 92: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Red 92 (C.I. 60752) for laboratory use. The information compiled herein is based on established industrial processes and common laboratory practices for anthraquinone (B42736) dyes.

Introduction

This compound is an anthraquinone-based dye valued for its vibrant bluish-red hue and good fastness properties, making it suitable for dyeing synthetic fibers such as polyester.[1] Chemically, it is 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide.[2] Its synthesis is a multi-step process starting from the readily available Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). This guide details a laboratory-adaptable synthesis protocol, purification methods, and key characterization data.

Synthesis of this compound

The synthesis of this compound proceeds in two primary stages: the chlorosulfonation of Disperse Red 60, followed by the amination of the resulting sulfonyl chloride with 3-ethoxypropylamine (B153944).

Synthesis Workflow

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone) C Chlorosulfonated Intermediate A->C Reaction B Chlorosulfonic Acid & Thionyl Chloride B->C E This compound C->E Condensation D 3-Ethoxypropylamine D->E

Caption: Synthesis scheme of this compound from Disperse Red 60.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for laboratory-scale preparation.[1][3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Chlorosulfonation of Disperse Red 60

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add chlorosulfonic acid (e.g., 11-12 molar equivalents relative to Disperse Red 60).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add Disperse Red 60 (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the temperature remains below 5 °C.

  • After the addition is complete, slowly warm the mixture to 42-45 °C and stir for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Add thionyl chloride (or sulfur oxychloride) (0.7-1.1 molar equivalents) dropwise, maintaining the temperature at 42-45 °C. Continue stirring for another 1-1.5 hours.[3]

  • Cool the reaction mixture to 0-5 °C.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice/water. This should be done with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.

  • The solid precipitate, 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone, is collected by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • The wet product can be used directly in the next step or dried under vacuum.

Step 2: Amination to form this compound

  • Suspend the wet or dry chlorosulfonated intermediate in an inert solvent (e.g., o-dichlorobenzene) or water in a round-bottom flask equipped with a stirrer and a condenser.

  • Add 3-ethoxypropylamine (1.1-1.2 molar equivalents).[3]

  • If the reaction is carried out in water, add an acid scavenger such as sodium carbonate to neutralize the HCl formed during the reaction.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound precipitates out and is collected by vacuum filtration.

  • Wash the solid with water and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and by-products.

  • Dry the crude product in a vacuum oven.

Purification of this compound

The purity of the synthesized this compound is crucial for its application. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Purification_Workflow Figure 2. Purification Workflow for this compound A Crude this compound B Recrystallization A->B Primary Purification C Pure this compound B->C D Column Chromatography C->D Further Purification (if needed) E Highly Pure this compound D->E

Caption: General purification strategies for this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical. For anthraquinone dyes, which are sparingly soluble in many common solvents, a mixed solvent system or a high-boiling point solvent may be necessary.

  • Solvent Selection: Based on the non-polar nature of the anthraquinone core and the presence of polar groups, a solvent pair like ethanol/water or a single solvent such as toluene (B28343) or a mixture of dichlorobenzene and an alcohol could be effective.[4] Toluene has been specifically mentioned for recrystallizing related compounds.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.

    • If using a solvent pair, dissolve the dye in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Column Chromatography Protocol

For achieving higher purity, especially for analytical standards, column chromatography is recommended.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in hexane, is a good starting point. The optimal eluent composition should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve a small amount of the crude or recrystallized this compound in a minimum volume of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect the fractions containing the desired red-colored compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the highly purified this compound under high vacuum.

Characterization and Data

The synthesized and purified this compound should be characterized to confirm its identity and purity.

PropertyDataReference
Chemical Formula C₂₅H₂₄N₂O₇S[2][6]
Molecular Weight 496.53 g/mol [2][6]
CAS Number 12236-11-2[6][7]
Appearance Bluish-red to red-violet powder/grains[1][8]
Melting Point 145-146 °C (from industrial process)[3]
Purity (Industrial) ≥99.8% (by HPLC)[3]
Yield (Industrial) ≥95%[3]

Further Characterization:

  • UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) in a suitable solvent (e.g., acetone, DMF) should be determined to characterize its color properties.[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O (quinone), S=O (sulfonamide), and C-O-C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Information

  • Disperse Red 60 and this compound: Handle with care, avoiding skin and eye contact. May cause skin and eye irritation.[10]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing acid-resistant gloves, and face shield.

  • Thionyl Chloride: Corrosive and toxic. Reacts with water to release toxic gases. Handle in a fume hood.

  • Organic Solvents: Many organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from Disperse Red 60 is a feasible laboratory procedure involving chlorosulfonation and amination reactions. Careful control of reaction conditions and appropriate purification techniques, primarily recrystallization and potentially column chromatography, are essential to obtain a high-purity product suitable for research and development applications. Standard analytical techniques should be employed to verify the identity and purity of the final compound.

References

Disperse Red 92 CAS number 12236-11-2/72363-26-9.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Numbers: 12236-11-2, 72363-26-9

This technical guide provides a comprehensive overview of Disperse Red 92, an anthraquinone-based dye. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, purification, and potential biological implications. Due to the limited specific toxicological and biological data on this compound, this guide also incorporates information from closely related disperse dyes and the broader class of anthraquinone (B42736) dyes to provide a more complete, albeit partially extrapolated, profile.

Chemical and Physical Properties

This compound is a synthetically produced organic compound recognized for its vibrant red hue. Its primary application is in the dyeing of synthetic fibers, particularly polyester. A summary of its key chemical and physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C25H24N2O7S[1][2]
Molecular Weight 496.53 g/mol [1][2]
IUPAC Name 4-[(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[3]
Appearance Dark red powder/grains[4][5]
Density 1.405 g/cm³[6]
Boiling Point 713.7 °C at 760 mmHg[6]
Flash Point 385.5 °C[1]
Refractive Index 1.643[6]
Synonyms C.I. 60752, C.I. This compound, Palanil Brilliant Red BEL, Sumikaron Brilliant Red S-BLF[3][7]

Synthesis and Purification

The industrial synthesis of this compound typically involves a multi-step chemical process. For research purposes, achieving high purity is paramount. Below are detailed experimental protocols for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general manufacturing methods for anthraquinone dyes.

Objective: To synthesize this compound from 1-aminoanthraquinone.

Materials:

  • 1-aminoanthracene-9,10-dione

  • Halogenating agent (e.g., bromine)

  • N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., nitrobenzene)

Procedure:

  • Halogenation: In a reaction vessel, dissolve 1-aminoanthracene-9,10-dione in a suitable solvent. Add the halogenating agent dropwise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Hydrolysis: Upon completion of the halogenation, hydrolyze the intermediate product.

  • Condensation: Add N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide and a base to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and precipitate the crude this compound by adding a non-polar solvent. Filter the precipitate, wash with a suitable solvent to remove impurities, and dry under vacuum.

Experimental Protocol: Purification of this compound

Objective: To purify crude this compound to a high degree suitable for biological studies.

Methods:

  • Recrystallization:

    • Dissolve the crude this compound in a minimum amount of a hot, suitable solvent (e.g., a mixture of ethanol (B145695) and water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Repeat the process until the desired purity is achieved, as confirmed by analytical methods.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quantification of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the concentration of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for the separation of disperse dyes.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Monitor the elution at the wavelength of maximum absorbance for this compound.

  • Construct a calibration curve from the standards and determine the concentration of the sample.

Biological Activity and Toxicology

Specific toxicological data for this compound is limited. The following information is a summary of available data and findings for structurally similar disperse and anthraquinone dyes.

Summary of Toxicological Data:

EndpointObservationCompoundReference(s)
Acute Oral Toxicity (Rat) LD50 > 5 g/kgDisperse Red 11[8]
Skin Sensitization (Human) Can cause contact dermatitisDisperse Dyes[3]
Mutagenicity (Ames Test) Positive for some disperse dyesDisperse Red 9[1]
Genotoxicity (Micronucleus Assay) Increased frequency in human lymphocytes and HepG2 cellsDisperse Red 1[9]
Carcinogenicity Some disperse dyes are classified as carcinogensVarious[10]
Aquatic Toxicity Can pose a risk to freshwater biotaDisperse Red 1
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • This compound (high purity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the dye. Include a vehicle control (solvent only) and a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Potential Signaling Pathways

The precise mechanism of action of this compound in biological systems is not well-defined. However, based on studies of other anthraquinone dyes, a plausible pathway involves the induction of oxidative stress, leading to cellular damage and apoptosis.

plausible_pathway DR92 This compound Cell Cellular Uptake DR92->Cell ROS Increased ROS Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation (JNK, p38) OxidativeStress->MAPK Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Apoptosis

Caption: Plausible signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagrams

Synthesis and Purification Workflow

synthesis_workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure High-Purity this compound Purification->Pure Analysis Analytical Characterization (HPLC, MS, NMR) Pure->Analysis toxicity_workflow Compound High-Purity this compound Treatment Treatment with this compound Compound->Treatment CellCulture Cell Line Seeding (e.g., HepG2) CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity/Genotoxicity Assay (e.g., MTT, Comet Assay) Incubation->Assay Data Data Acquisition and Analysis Assay->Data Results IC50 / Genotoxic Potential Data->Results

References

A Technical Guide to the Solubility of Disperse Red 92 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known as C.I. 60752, is an anthraquinone-based disperse dye utilized in the dyeing and printing of synthetic fibers, particularly polyester (B1180765) and its blends.[1] Its chemical formula is C₂₅H₂₄N₂O₇S, and it has a molecular weight of 496.53 g/mol .[1] The dye is characterized by its blue-red hue and good fastness properties, making it suitable for high-temperature and high-pressure dyeing applications.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its effective application in industrial processes, as well as for research and development activities that may involve this compound.

Disperse dyes, by nature, are non-ionic and have low water solubility.[3] Their application relies on their ability to be finely dispersed in an aqueous medium and subsequently partition into the hydrophobic fibers.[3] In laboratory and certain industrial settings, however, dissolving these dyes in organic solvents is often necessary for stock solution preparation, analytical method development, and various chemical modifications.

This technical guide provides an overview of the known solubility characteristics of this compound in common organic solvents, a detailed experimental protocol for the quantitative determination of its solubility, and a visual workflow to guide researchers in this process.

Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of disperse dyes. It is important to note that these are general indicators, and experimental determination is necessary for precise solubility values.

Organic SolventChemical FormulaPolarityExpected Qualitative Solubility
AcetoneC₃H₆OPolar aproticGenerally Soluble
EthanolC₂H₅OHPolar proticModerately Soluble
MethanolCH₃OHPolar proticModerately Soluble
Dimethylformamide (DMF)C₃H₇NOPolar aproticLikely Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aproticLikely Soluble
TolueneC₇H₈NonpolarSparingly Soluble to Insoluble
n-HexaneC₆H₁₄NonpolarInsoluble

Disclaimer: The qualitative solubility information presented in this table is based on general characteristics of disperse dyes and should be considered as a guideline. Quantitative experimental determination is highly recommended for any specific application.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific organic solvent using the isothermal saturation method followed by UV-Vis spectrophotometric analysis.

1. Materials and Equipment

  • This compound powder

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance

  • Spectrophotometer (UV-Vis)

  • Cuvettes (quartz or glass, appropriate for the solvent)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Thermostatic shaker or water bath

  • Vortex mixer

  • Amber glass vials with screw caps

2. Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of different, known concentrations.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

3. Isothermal Saturation Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the organic solvent in an amber glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solids settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.

4. Calculation of Solubility

  • Using the equation from the calibration curve (y = mx + c), calculate the concentration of the diluted solution from its absorbance.

  • Account for the dilution factor to determine the concentration of the original saturated solution.

  • The calculated concentration of the saturated solution represents the solubility of this compound in the specific organic solvent at the given temperature. Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start prep_stock Prepare Stock Solution start->prep_stock prep_saturated Prepare Saturated Solution start->prep_saturated prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_lambda_max Determine λmax prep_standards->measure_lambda_max equilibrate Equilibrate Saturated Solution prep_saturated->equilibrate measure_standards Measure Absorbance of Standards measure_lambda_max->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration calc_conc Calculate Concentration plot_calibration->calc_conc filter_saturate Filter Saturated Solution equilibrate->filter_saturate measure_saturate Measure Absorbance of Saturated Solution filter_saturate->measure_saturate measure_saturate->calc_conc calc_solubility Calculate Solubility calc_conc->calc_solubility end End calc_solubility->end

Caption: Workflow for the determination of this compound solubility.

References

An In-Depth Technical Guide to Disperse Red 92 (C25H24N2O7S) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Disperse Red 92: From Industrial Dye to a Molecule of Research Interest

This compound, a synthetic dye belonging to the anthraquinone (B42736) class of compounds, is chemically identified as 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide.[1] While its primary industrial application lies in the coloring of synthetic textiles, its molecular architecture, featuring both an anthraquinone core and a sulfonamide moiety, places it within a class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Anthraquinone derivatives are known for their diverse pharmacological activities, including notable anticancer properties.[2][3] This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, alongside a review of the potential biological activities and relevant experimental protocols associated with its structural class.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any research or development application. The key molecular and physicochemical data are summarized in the table below.

PropertyValueReference
Chemical Formula C25H24N2O7S[4][5]
Molecular Weight 496.53 g/mol [1][5]
CAS Number 12236-11-2, 72363-26-9[5]
C.I. Number 60752[5]
Boiling Point 713.7°C at 760 mmHg[4]
Flash Point 385.5°C[4]
Density 1.405 g/cm³[4]
Water Solubility 8.1 mg/L[6]
Log Kow (Partition Coefficient) 1.88 at 20°C[6]
Appearance Red grain[7]

Synthesis of this compound

The industrial synthesis of this compound typically involves a multi-step process. A general overview of one synthetic route is the condensation of 1-aminoanthracene-9,10-dione with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide after halogenation and hydrolysis of the former.[5] Another described method involves the sulfonation of Disperse Red 60 using chlorosulfonic acid and thionyl chloride, followed by a condensation reaction with 3-ethoxypropylamine.[8]

G Disperse Red 60 Disperse Red 60 Sulfonated Intermediate Sulfonated Intermediate Disperse Red 60->Sulfonated Intermediate Sulfonation Inert Solvent Inert Solvent Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonated Intermediate Thionyl Chloride Thionyl Chloride Thionyl Chloride->Sulfonated Intermediate This compound This compound Sulfonated Intermediate->this compound Condensation 3-Ethoxypropylamine 3-Ethoxypropylamine 3-Ethoxypropylamine->this compound G Anthraquinone Derivative Anthraquinone Derivative DNA DNA Anthraquinone Derivative->DNA Binds to Topoisomerase II Topoisomerase II Anthraquinone Derivative->Topoisomerase II Inhibits Carbonic Anhydrase IX Carbonic Anhydrase IX Anthraquinone Derivative->Carbonic Anhydrase IX Inhibits DNA Intercalation DNA Intercalation DNA->DNA Intercalation Enzyme Inhibition Enzyme Inhibition Topoisomerase II->Enzyme Inhibition Carbonic Anhydrase IX->Enzyme Inhibition Replication & Transcription Inhibition Replication & Transcription Inhibition DNA Intercalation->Replication & Transcription Inhibition Enzyme Inhibition->Replication & Transcription Inhibition Increased Intracellular pH Increased Intracellular pH Enzyme Inhibition->Increased Intracellular pH Cell Cycle Arrest Cell Cycle Arrest Replication & Transcription Inhibition->Cell Cycle Arrest Increased Intracellular pH->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48h) Incubate (48h) Treat Cells->Incubate (48h) Add MTT Add MTT Incubate (48h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability & IC50 Calculate Viability & IC50 Read Absorbance->Calculate Viability & IC50

References

Spectroscopic Properties of Anthraquinone-Based Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of anthraquinone-based dyes, their experimental characterization, and their mechanisms of action, particularly in the context of drug development. Anthraquinone (B42736) derivatives are a significant class of compounds known for their vibrant colors and diverse applications, ranging from textile dyeing to potent anticancer agents.[1] Their biological activity is often linked to their planar structure, which allows for intercalation into DNA, and their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[2][3] Understanding their spectroscopic properties is crucial for developing new therapeutic agents and fluorescent probes.

Core Spectroscopic Properties of Anthraquinone Dyes

The characteristic color of anthraquinone dyes arises from their unique anthracene-9,10-dione core structure. While anthraquinone itself is colorless, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions (typically 1, 4, 5, or 8) shifts the absorption bands into the visible region, resulting in colors ranging from red to blue.[1] The absorption spectra of substituted anthraquinones typically display strong π→π* transitions in the 200-350 nm range and weaker, broader n→π* transitions at longer wavelengths, often extending into the visible region.[4][5]

The position and intensity of these absorption bands are highly sensitive to the nature and position of the substituents, as well as the solvent environment, a phenomenon known as solvatochromism.[5] Intramolecular and intermolecular hydrogen bonding can also significantly influence the spectroscopic properties by extending the conjugated system.[5]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for a selection of anthraquinone-based dyes, providing a comparative overview of their absorption and emission characteristics.

Table 1: Absorption and Emission Properties of Selected Anthraquinone Dyes

CompoundSolventλ_max (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)λ_max (em) (nm)Stokes Shift (nm)Reference(s)
9,10-AnthraquinoneEthanol25156,800--[6]
1,6-dihydroxy-2-methyl anthraquinoneMethanol411-585174[7]
1,3-dihydroxy-2-methoxy anthraquinoneMethanol--567-[7]
1,5,6-trihydroxy-2-methyl anthraquinoneMethanol447-338-342-[7]
1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic acid)-----[8]
Alizarin (1,2-dihydroxyanthraquinone)-----[9]
Solvent Red 111Ethanol500---[10]
Solvent Green 28Ethanol630-710---[10]
Solvent Blue 104Ethanol560-650---[10]
RBS3Deionized Water420-556136[11]
CE8Deionized Water276-406130[11]
NGA5Deionized Water298-480182[11]

Table 2: Spectroscopic Data of Substituted Anthraquinones for Guest-Host Liquid Crystal Applications

DyeSubstituent LinkagePosition(s)λ_max (abs) in p-xylene (B151628) (nm)ε_max (dm³ mol⁻¹ cm⁻¹)
15SB3Sulfide1,5-≥ 1 x 10⁴
15NB3Amine1,5-≥ 1 x 10⁴
15NB3OHAmine1,5-≥ 1 x 10⁴
26B3Direct Phenyl2,6-≥ 1 x 10⁴
26B3OHDirect Phenyl2,6-≥ 1 x 10⁴

Data extracted from The Journal of Physical Chemistry C.[12]

Experimental Protocols

Accurate and reproducible spectroscopic characterization is fundamental to understanding the properties of anthraquinone-based dyes. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Anthraquinone Dyes

A general workflow for the synthesis and characterization of anthraquinone dyes is presented below. A common synthetic route involves the Ullmann condensation reaction.[8]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Bromaminic Acid, Amine) reaction Ullmann Condensation - Phosphate (B84403) Buffer (pH 6-7) - Cu Catalyst - Microwave Irradiation (120°C, 2-20 min) start->reaction crude Crude Dye Product reaction->crude extraction Extraction (e.g., Dichloromethane) crude->extraction chromatography Column Chromatography (Reversed Phase C-18) extraction->chromatography pure Pure Dye chromatography->pure uv_vis UV-Vis Spectroscopy pure->uv_vis fluorescence Fluorescence Spectroscopy pure->fluorescence nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms

General workflow for synthesis and characterization of anthraquinone dyes.

Protocol 1: Synthesis of an Anthraquinone Dye via Ullmann Condensation [8]

  • Reactant Preparation: In a microwave reactor vessel, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), the desired amine or aniline (B41778) derivative, a phosphate buffer (pH 6-7), and a catalytic amount of elemental copper (Cu⁰).

  • Microwave-Assisted Reaction: Subject the reaction mixture to microwave irradiation at 120°C for a duration of 2-20 minutes.

  • Purification - Extraction: After the reaction is complete, purify the crude blue dye by extraction with a suitable organic solvent, such as dichloromethane.

  • Purification - Chromatography: Further purify the extracted dye using column chromatography with a reversed-phase C-18 stationary phase. The separation can be visually monitored due to the distinct colors of the starting materials (orange and red), byproducts (dark red), and the final product (blue).

  • Characterization: Characterize the purified dye using various spectroscopic methods, including UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions of dyes.

Protocol 2: UV-Visible Absorbance Measurement [6][9][13]

  • Instrument and Sample Preparation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Prepare a stock solution of the purified anthraquinone dye of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, DMSO).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Ensure all cuvettes are clean and rinsed with the solvent.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Perform a baseline correction or "zero" the instrument with the blank across the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement:

    • Fill a matched quartz cuvette with the dye solution.

    • Place the sample cuvette in the sample beam path.

    • Record the absorption spectrum. The absorbance should ideally be within the linear range of the instrument (typically below 1.0-1.5).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the path length of the cuvette and the concentration of the solution are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the emissive properties of the dyes. The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process.

Protocol 3: Relative Fluorescence Quantum Yield Measurement [2][14][15]

This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

  • Selection of a Standard: Choose a standard with an absorption range that overlaps with the sample and a known, stable quantum yield (e.g., quinine (B1679958) sulfate, rhodamine B, fluorescein).[11]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be low (ideally between 0.02 and 0.05) to avoid inner filter effects.[14]

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions of the standard and the sample.

    • The excitation wavelength should be the same for both the standard and the sample.

    • Ensure the emission spectra are corrected for the instrument's spectral response.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

    where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the solvents used for the sample and standard, respectively.

Mechanisms of Action and Signaling Pathways in Drug Development

Many anthraquinone-based dyes exhibit significant biological activity, particularly as anticancer agents. Their mechanisms of action often involve the disruption of fundamental cellular processes.

Inhibition of Topoisomerase II

A primary mechanism of action for several clinically used anthracycline drugs (a class of anthraquinone derivatives) is the inhibition of topoisomerase II.[12][16] These drugs act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[12][16][17]

G cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_apoptosis Apoptotic Pathway drug Anthraquinone Drug (e.g., Doxorubicin) topoII Topoisomerase II drug->topoII Intercalates & Binds cleavage_complex Topoisomerase II - DNA Cleavage Complex topoII->cleavage_complex Induces dna DNA relegation DNA Re-ligation cleavage_complex->relegation Inhibited by Drug ds_breaks DNA Double-Strand Breaks cleavage_complex->ds_breaks Stabilization Leads to dna_damage_response DNA Damage Response (ATM/ATR Kinases) ds_breaks->dna_damage_response p53 p53 Activation dna_damage_response->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c caspases Caspase Cascade Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Topoisomerase II inhibition pathway by anthraquinone drugs leading to apoptosis.
Generation of Reactive Oxygen Species (ROS)

The quinone structure of these compounds allows them to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[3] While low to moderate levels of ROS can act as signaling molecules, high levels induce oxidative stress, causing damage to cellular components and triggering apoptosis.[1][18]

G cluster_ros_generation ROS Generation cluster_cellular_stress Cellular Stress & Signaling cluster_apoptosis_ros Apoptotic Pathway anthraquinone Anthraquinone Derivative redox_cycling Redox Cycling (e.g., via NADPH-cytochrome P450 reductase) anthraquinone->redox_cycling ros Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) redox_cycling->ros oxidative_stress Oxidative Stress ros->oxidative_stress jnk_activation JNK Pathway Activation oxidative_stress->jnk_activation mitochondrial_stress Mitochondrial Stress oxidative_stress->mitochondrial_stress bcl2_phos Bcl-2 Phosphorylation (Inactivation) jnk_activation->bcl2_phos bax_up Bax Upregulation jnk_activation->bax_up mmp_loss Mitochondrial Membrane Potential Loss mitochondrial_stress->mmp_loss bcl2_phos->mmp_loss bax_up->mmp_loss cytochrome_c_release Cytochrome c Release mmp_loss->cytochrome_c_release caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c_release->caspase_activation apoptosis_ros Apoptosis caspase_activation->apoptosis_ros

ROS-mediated apoptotic pathway induced by anthraquinone derivatives.

This guide provides a foundational understanding of the spectroscopic properties of anthraquinone-based dyes, essential experimental procedures for their characterization, and insights into their mechanisms of action relevant to drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide to the Lightfastness and Heat Stability of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lightfastness and heat stability of C.I. Disperse Red 92, an anthraquinone-based dye primarily used for synthetic fibers such as polyester. Understanding these properties is critical for ensuring the quality, durability, and performance of materials colored with this dye. This document details the quantitative fastness ratings, the experimental protocols for their determination, and the underlying mechanisms of color degradation.

Chemical and Physical Properties of this compound

This compound is a synthetic organic pigment belonging to the anthraquinone (B42736) class of dyes. Its chemical structure confers good thermal and chemical resistance.[1] The fundamental properties of this compound are summarized below.

PropertyValue
C.I. Name This compound
C.I. Number 60752
CAS Number 12236-11-2 / 72363-26-9[2]
Molecular Formula C₂₅H₂₄N₂O₇S[2]
Molecular Weight 496.53 g/mol [2]
Chemical Class Anthraquinone[2]
IUPAC Name 4-[(1-amino-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[3]
Appearance Red Grains[4]

Lightfastness of this compound

Lightfastness is a measure of a material's ability to resist fading upon exposure to light. For textiles, this is a crucial factor in determining the longevity of the color.

Quantitative Lightfastness Data

The lightfastness of this compound is primarily evaluated using the ISO 105-B02 standard, which employs a xenon arc lamp to simulate natural daylight. The results are rated on a blue wool scale from 1 (very poor) to 8 (excellent).

PropertyTest MethodRating
Lightfastness (Xenon Arc) ISO 105-B026-7[4]

A rating of 6-7 indicates very good to excellent lightfastness, making this compound suitable for applications where color stability under light exposure is important.[4]

Experimental Protocol: ISO 105-B02 - Color Fastness to Artificial Light

The ISO 105-B02 standard specifies the methodology for determining the resistance of the color of textiles to an artificial light source that mimics natural daylight (D65).[5]

Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool references with known lightfastness.[6] The change in color of the specimen is assessed by comparing it to the fading of the blue wool references.[6]

Apparatus:

  • Xenon Arc Lamp Apparatus: Equipped with filters to simulate daylight and control for temperature and humidity.[6]

  • Blue Wool References: A set of standardized dyed wool fabrics with lightfastness ratings from 1 to 8.[5]

  • Grey Scale for Assessing Change in Color: Used to visually evaluate the degree of fading.[6]

  • Specimen Holders: To mount the textile samples for exposure.

Procedure:

  • Specimen Preparation: A sample of the textile dyed with this compound is mounted on a specimen holder. A portion of the sample is covered with an opaque mask to serve as an unexposed control.

  • Exposure: The mounted specimen and a set of blue wool references are placed in the xenon arc weathering instrument. The exposure conditions (temperature, humidity, and irradiance) are set according to the standard.

  • Evaluation: The exposure is continued until a specified degree of fading is observed on the blue wool references. The lightfastness of the specimen is then rated by comparing its color change to that of the blue wool reference that has faded to a similar extent.[5]

ISO_105_B02_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Specimen Textile Specimen Dyed with This compound Mount Mount on Holders Specimen->Mount BlueWool Blue Wool References (Rating 1-8) BlueWool->Mount Mask Opaque Masking Mask->Mount XenonArc Xenon Arc Weathering Instrument (Controlled Temp, Humidity, Irradiance) Mount->XenonArc Place inside Visual Visually Compare Fading of Specimen and Blue Wool References XenonArc->Visual Rating Lightfastness Rating (1-8) Visual->Rating Assign Rating GreyScale Grey Scale for Color Change GreyScale->Visual Heat_Stability_Workflow cluster_prep Preparation cluster_heating Heating cluster_eval Evaluation Specimen Dyed Textile Specimen Composite Create Composite Specimen Specimen->Composite AdjacentFabric Undyed Adjacent Fabric AdjacentFabric->Composite HeatingPress Heating Press (Controlled Temp. & Pressure) Composite->HeatingPress Place inside Conditioning Cool and Condition (Standard Atmosphere) HeatingPress->Conditioning AssessColorChange Assess Color Change of Specimen Conditioning->AssessColorChange AssessStaining Assess Staining of Adjacent Fabric Conditioning->AssessStaining GreyScale Grey Scales for Staining & Color Change GreyScale->AssessColorChange GreyScale->AssessStaining Rating Fastness Rating (1-5) AssessColorChange->Rating Assign Rating AssessStaining->Rating Degradation_Factors cluster_dye This compound Properties cluster_environment Environmental Factors cluster_degradation Degradation Mechanisms & Effects Structure Anthraquinone Structure Photodegradation Photodegradation Structure->Photodegradation MolSize Molecular Size Thermomigration Thermomigration MolSize->Thermomigration Light Light Exposure (UV and Visible) Light->Photodegradation Heat High Temperature Heat->Thermomigration Humidity Humidity Humidity->Photodegradation Chemicals Finishing Agents Chemicals->Thermomigration Fading Color Fading Photodegradation->Fading Staining Staining of Adjacent Materials Thermomigration->Staining ReducedFastness Reduced Wash & Rub Fastness Thermomigration->ReducedFastness

References

Disperse Red 92: A Technical Guide to Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 92, a member of the anthraquinone (B42736) dye family, is a synthetically produced organic compound primarily utilized for its vibrant red hue in the coloration of synthetic textiles. Its robust chemical structure, inherent stability, and specific physicochemical properties suggest a potential for broader applications within the field of materials science, extending beyond its traditional use in the textile industry. This technical guide provides a comprehensive overview of the known attributes of this compound, alongside detailed experimental protocols for its synthesis and primary application. Furthermore, it explores potential advanced applications by drawing parallels with structurally similar and well-characterized dyes.

Physicochemical and Structural Data of this compound

A clear understanding of the fundamental properties of this compound is essential for its application in materials science. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
C.I. Name This compound[1]
C.I. Number 60752[1]
CAS Number 12236-11-2 / 72363-26-9[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1][2]
Molecular Weight 496.53 g/mol [1]
Chemical Structure Anthraquinone[1]
Appearance Dark red powder/grain[3]
Density (calculated) 1.405 g/cm³[2]
Boiling Point (calculated) 713.7 °C at 760 mmHg[2]
Flash Point (calculated) 385.5 °C[2]
Solubility Soluble in organic solvents, low water solubility.[2]
General Properties Good light resistance, heat resistance, and chemical resistance.[2]

Synthesis of this compound

This compound is synthesized from C.I. Disperse Red 60 through a two-step process involving sulfonation and subsequent amination. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonylation of Disperse Red 60

  • In a reaction vessel equipped with a stirrer and temperature control, dissolve Disperse Red 60 solid in an inert solvent such as o-dichlorobenzene (mass ratio of solvent to solid between 3:1 and 6:1).[4]

  • Cool the solution to 0-5 °C.

  • Slowly add chlorosulfonic acid, maintaining the temperature between 0-5 °C.

  • After the addition is complete, raise the temperature to 42-45 °C and maintain for 1.5-2 hours, monitoring the reaction by HPLC until the starting material is consumed.[5]

  • Add sulfoxide (B87167) chloride and continue the reaction at 42-45 °C for 1-1.5 hours.[5]

  • Cool the reaction mixture to 0-5 °C and slowly add it to ice water to precipitate the product.[5]

  • Filter the precipitate, wash with water until neutral, and press dry to obtain 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone.[5]

Step 2: Amination to form this compound

  • Disperse the wet product from Step 1 in an inert solvent (e.g., o-dichlorobenzene).[4]

  • Add sodium carbonate and 3-ethoxypropylamine. The molar ratio of the starting material to sodium carbonate and ethoxypropylamine is typically around 1:1-2:1-1.2.[4]

  • Heat the mixture and maintain it at a reaction temperature of 20-40 °C.[4]

  • Monitor the reaction by HPLC. Once the reaction is complete, distill the solvent for recycling.[4]

  • The final product, this compound, is obtained by filtration, washing with water, and drying.[4]

G cluster_synthesis Synthesis of this compound DR60 Disperse Red 60 in Inert Solvent Sulfonylation Sulfonylation with Chlorosulfonic Acid & Sulfoxide Chloride DR60->Sulfonylation Intermediate 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone Sulfonylation->Intermediate Amination Amination with 3-ethoxypropylamine & Sodium Carbonate Intermediate->Amination DR92 This compound Amination->DR92 Purification Filtration, Washing, & Drying DR92->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis workflow for this compound.

Application in Textile Dyeing

The primary and well-established application of this compound is in the dyeing of synthetic fibers, particularly polyester (B1180765). Its non-ionic nature and low water solubility make it ideal for the "solid solution" dyeing mechanism required for these hydrophobic fibers. High-temperature, high-pressure (HTHP) exhaust dyeing is a common method.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

1. Pre-treatment of Polyester Fabric:

  • Scour the fabric in a bath containing 1 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove impurities.

  • Rinse thoroughly with warm and then cold water.

2. Dye Bath Preparation and Dyeing:

  • Prepare a dye bath with a liquor ratio of 1:10 (fabric weight to water volume).

  • Add a dispersing agent (0.5-1.0 g/L) to the bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]

  • Prepare a dispersion of this compound (e.g., 2% on weight of fabric) by pasting it with a small amount of water and then diluting it.

  • Add the dye dispersion to the bath.

  • Introduce the polyester fabric into the dye bath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5-2.0 °C/min.[7]

  • Maintain the temperature at 130°C for 45-60 minutes.[6][7]

  • Cool the dye bath to 60°C.[6]

3. Post-treatment (Reduction Clearing):

  • Rinse the dyed fabric.

  • Prepare a clearing bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[7]

  • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove surface dye and improve fastness.[7]

  • Rinse with hot and then cold water.

  • Neutralize with a weak acetic acid solution, followed by a final rinse.

  • Dry the fabric.

G cluster_dyeing High-Temperature Polyester Dyeing Workflow Start Start Scouring Fabric Scouring (1 g/L detergent, 2 g/L Na2CO3, 60°C) Start->Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dyeing Dyeing Cycle (Ramp to 130°C, Hold for 45-60 min) Rinsing1->Dyeing DyeBathPrep Dye Bath Preparation (pH 4.5-5.5, Dispersing Agent) DyeBathPrep->Dyeing DyeDispersion This compound Dispersion DyeDispersion->DyeBathPrep Cooling Cooling to 60°C Dyeing->Cooling Rinsing2 Rinsing Cooling->Rinsing2 ReductionClearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C) Rinsing2->ReductionClearing Rinsing3 Rinsing & Neutralization ReductionClearing->Rinsing3 Drying Drying Rinsing3->Drying End Dyed Fabric Drying->End

Workflow for high-temperature dyeing of polyester.

Potential Application in Nonlinear Optical (NLO) Materials

While specific research on the nonlinear optical properties of this compound is limited, the broader class of anthraquinone dyes, and specifically the closely related Disperse Red 1, have been studied for these applications. These dyes can be incorporated into polymer matrices to create "guest-host" systems with significant second-order NLO properties, which are crucial for technologies like electro-optic modulators and optical data storage.[8]

The NLO effect in these materials is achieved by breaking the centrosymmetric alignment of the dye molecules within the polymer, typically through electric field poling.[8] The following is a representative protocol for the preparation of a Disperse Red-doped polymer film, based on studies with Disperse Red 1.

Representative Protocol: Preparation of a Dye-Doped Polymer Film for NLO Applications

1. Solution Preparation:

  • Dissolve a host polymer, such as poly(methyl methacrylate) (PMMA), in a suitable solvent like chloroform (B151607) to a desired concentration (e.g., 10% w/v).

  • Add Disperse Red powder to the polymer solution (e.g., 1-10 wt% with respect to the polymer).

  • Stir the mixture at room temperature until the dye is completely dissolved.

  • Filter the solution to remove any particulate matter.

2. Film Fabrication (Spin Coating):

  • Clean a substrate (e.g., glass slide) thoroughly.

  • Dispense the dye-polymer solution onto the center of the substrate.

  • Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Bake the coated substrate in an oven at a temperature below the glass transition temperature of the polymer (e.g., 80-90 °C for PMMA) for at least one hour to remove residual solvent.

3. Electric Field Poling:

  • Place the film on a heating stage.

  • Apply a strong electric field across the film using a corona discharge or parallel plate electrodes.

  • Heat the film to near its glass transition temperature while the electric field is applied to allow for the alignment of the dye molecules.

  • Cool the film back to room temperature with the electric field still applied to lock in the molecular alignment.

G cluster_nlo Preparation of NLO Guest-Host Polymer Film Start Start SolutionPrep Solution Preparation (Polymer + Disperse Red in Solvent) Start->SolutionPrep Filtration Filtration SolutionPrep->Filtration FilmFabrication Film Fabrication (e.g., Spin Coating) Filtration->FilmFabrication Baking Solvent Removal (Baking) FilmFabrication->Baking Poling Electric Field Poling (Near Tg with E-field) Baking->Poling Cooling Cooling with E-field Applied Poling->Cooling End NLO Active Film Cooling->End

Workflow for NLO guest-host polymer film preparation.

Future Outlook

This compound is a well-established dye in the textile industry with properties that suggest its potential for use in more advanced materials science applications. Its thermal and chemical stability are advantageous for incorporation into various polymer matrices. While there is a lack of specific research on its use in areas such as nonlinear optics, the extensive studies on similar anthraquinone and azo dyes provide a strong foundation for future investigations. Further research is needed to quantify its specific optical and thermal properties to fully assess its viability for these advanced applications.

References

Disperse Red 92: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, an anthraquinone-based dye, is a well-characterized agent primarily utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fabrics.[1][2] Its robust chemical structure and vibrant color have made it a staple in coloration processes.[3][4] However, the inherent photophysical properties of the anthraquinone (B42736) scaffold present the intriguing possibility of its application beyond textiles, specifically as a fluorescent probe for biological investigations.

This technical guide explores the potential of this compound as a fluorescent probe. Due to a notable lack of comprehensive studies on its fluorescence characteristics and interactions with biological systems, this document will focus on its known chemical and physical properties, draw parallels with other fluorescent anthraquinone derivatives, and propose a detailed experimental framework for its evaluation as a fluorescent probe. This guide aims to serve as a foundational resource for researchers interested in exploring the latent fluorescent capabilities of this widely available dye.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented below. It is important to note the absence of published data on its core fluorescence properties, which are essential for its application as a fluorescent probe.

PropertyValueReference
Chemical Formula C₂₅H₂₄N₂O₇S[1]
Molecular Weight 496.53 g/mol [1]
CAS Number 12236-11-2[1]
IUPAC Name 4-[(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[5]
Appearance Dark red powder[2]
Molecular Structure Anthraquinone[1]
Topological Polar Surface Area 153 Ų[5]
XLogP3-AA 4[5]
Hydrogen Bond Donor Count 3[5]
Excitation Maximum (λex) Not Reported
Emission Maximum (λem) Not Reported
Molar Extinction Coefficient (ε) Not Reported
Fluorescence Quantum Yield (Φ) Not Reported
Fluorescence Lifetime (τ) Not Reported

Synthesis of this compound

This compound is synthesized from Disperse Red 60. The process involves the sulfonation of Disperse Red 60 using chlorosulfonic acid and thionyl chloride in an inert solvent. This is followed by a condensation reaction with ethoxypropylamine.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Dissolution: Dissolve Disperse Red 60 solid in an inert solvent (e.g., o-dichlorobenzene, chlorobenzene) at a mass ratio of 3-6:1 (solvent:dye).

  • Dehydration (Optional but Recommended): Heat the solution to near the solvent's boiling point to remove water azeotropically. Cool the solution to 20-35°C.

  • Sulfonylation: Add chlorosulfonic acid and thionyl chloride to the solution. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is typically 1:1.01-1.1:1.01-1.2. Maintain the reaction temperature at 20-40°C.

  • Neutralization and Condensation: After the sulfonyl reaction is complete, add sodium carbonate to neutralize the solution. Subsequently, add ethoxypropylamine and maintain the temperature for the condensation reaction to proceed. The molar ratio of Disperse Red 60 to sodium carbonate to ethoxypropylamine is approximately 1:0.5-2:1-1.5.

  • Isolation: After the reaction is complete, distill the solvent for recycling. The this compound product is then obtained by pressing and filtering the remaining mixture.

Proposed Experimental Workflow for Evaluating this compound as a Fluorescent Probe

Given the absence of data on the fluorescence properties of this compound, a systematic evaluation is necessary. The following experimental workflow is proposed for researchers aiming to characterize its potential as a fluorescent probe.

G Proposed Workflow for Evaluating this compound cluster_0 Initial Characterization cluster_1 In Vitro Evaluation cluster_2 Application Development synthesis Synthesis and Purification photophysical Photophysical Characterization (Absorbance, Emission, Quantum Yield, Lifetime) synthesis->photophysical Characterize Properties photostability Photostability Assessment photophysical->photostability Assess Stability solubility Solubility in Biological Buffers photostability->solubility Determine Usability biomolecule Interaction with Biomolecules (Proteins, DNA, Lipids) solubility->biomolecule Investigate Binding cellular_uptake Cellular Uptake and Localization biomolecule->cellular_uptake Cellular Studies cytotoxicity Cytotoxicity Assays cellular_uptake->cytotoxicity Assess Safety imaging Fluorescence Microscopy Imaging cytotoxicity->imaging Develop Imaging sensing Development of Sensing Assays imaging->sensing Develop Sensing

Caption: A logical workflow for the comprehensive evaluation of this compound as a potential fluorescent probe.

Detailed Methodologies for Key Experiments:

4.1. Photophysical Characterization

  • Objective: To determine the fundamental fluorescence properties of this compound.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

    • Prepare a series of dilutions in the solvent of interest.

    • Absorbance Spectroscopy: Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_).

    • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs_ and measure the emission spectrum to determine the maximum emission wavelength (λ_em_).

    • Quantum Yield (Φ) Determination: Measure the relative fluorescence quantum yield using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The quantum yield of the sample (Φ_s_) can be calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where s denotes the sample, r denotes the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Fluorescence Lifetime (τ) Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime.

4.2. Interaction with Biomolecules

  • Objective: To assess the binding affinity and specificity of this compound towards various biomolecules.

  • Protocol (Example with a Protein):

    • Prepare solutions of this compound and the target protein (e.g., bovine serum albumin) in a suitable buffer (e.g., PBS, pH 7.4).

    • Fluorescence Titration: Keep the concentration of this compound constant and incrementally add the protein solution.

    • Measure the fluorescence intensity at each titration point.

    • Analyze the change in fluorescence intensity to determine the binding constant (K_b_) using appropriate binding models (e.g., Stern-Volmer equation for quenching).

    • Repeat the experiment with other biomolecules like DNA and lipids (liposomes) to assess specificity.

4.3. Cellular Uptake and Localization

  • Objective: To determine if this compound can enter cells and where it localizes.

  • Protocol:

    • Culture a suitable cell line (e.g., HeLa, HepG2) on glass-bottom dishes.

    • Prepare a staining solution of this compound in cell culture medium at a non-toxic concentration (determined from cytotoxicity assays).

    • Incubate the cells with the staining solution for a specific duration (e.g., 30 minutes).

    • Wash the cells with fresh medium or PBS to remove excess dye.

    • Image the cells using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission spectra.

    • Co-stain with organelle-specific fluorescent markers to determine the subcellular localization of this compound.

Potential Signaling Pathway Investigation

While there is no existing research linking this compound to any specific signaling pathway, a potential application of a novel fluorescent probe could be in monitoring cellular processes regulated by such pathways. For instance, a probe that localizes to the mitochondria could potentially report on changes in mitochondrial membrane potential, which is often altered in apoptosis, a process regulated by intricate signaling cascades.

G Hypothetical Apoptotic Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of apoptotic signaling pathways that could be studied using fluorescent probes.

Conclusion and Future Directions

This compound is a readily available and well-characterized dye in the context of the textile industry. However, its potential as a fluorescent probe for biological applications remains largely unexplored. The anthraquinone core suggests the possibility of inherent fluorescence, but a thorough investigation into its photophysical properties, interactions with biomolecules, and cellular behavior is imperative.

The experimental workflow proposed in this guide provides a roadmap for researchers to systematically evaluate this compound. Should it exhibit favorable fluorescence characteristics, such as a high quantum yield, photostability, and specific binding to a biological target, it could be developed into a valuable tool for fluorescence imaging and sensing. Future research could also focus on chemical modifications of the this compound structure to enhance its fluorescence properties and introduce specific functionalities for targeted labeling. The journey to validate this compound as a fluorescent probe is still in its nascent stages, but one that holds the promise of repurposing an industrial dye for cutting-edge scientific research.

References

A Technical Guide to the Solvatochromic Properties of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a solution, and more specifically its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from the differential solvation of the ground and excited electronic states of a solute molecule. The position, intensity, and shape of the absorption bands of a chemical compound are dependent on the solvent in which it is dissolved. These spectral shifts are a result of intermolecular interactions between the solute and solvent molecules.

The two primary types of solvatochromism are:

  • Positive (Bathochromic) Solvatochromism: A shift of the absorption maximum (λmax) to a longer wavelength (a red shift) with increasing solvent polarity. This typically occurs when the excited state of the solute is more polar than the ground state.

  • Negative (Hypsochromic) Solvatochromism: A shift of the λmax to a shorter wavelength (a blue shift) with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.

Disperse dyes, which are often non-ionic molecules with polar groups, are excellent candidates for exhibiting solvatochromism.[2]

Disperse Red 92: Structure and Expected Solvatochromic Behavior

This compound is an anthraquinone-based dye.[3] Its molecular structure contains chromophoric and auxochromic groups that are susceptible to solvent interactions. The presence of polar functional groups within its structure suggests that it is likely to exhibit solvatochromic properties. The interactions between the dye molecule and the solvent can include dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The extent of these interactions will vary with the polarity, polarizability, and hydrogen-bonding capabilities of the solvent, leading to observable shifts in its UV-Vis absorption spectrum.

Quantitative Data on Solvatochromism

As of the latest literature review, specific quantitative data detailing the solvatochromic shifts of this compound across a range of solvents has not been published. To illustrate how such data would be presented and the expected trends, the following table provides a hypothetical dataset for a typical anthraquinone (B42736) dye exhibiting positive solvatochromism.

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm) (Hypothetical)
n-Hexane1.881.375480
Toluene2.381.496495
Chloroform4.811.446510
Acetone (B3395972)20.71.359525
Ethanol24.51.361530
Acetonitrile37.51.344535
Dimethyl Sulfoxide (DMSO)46.71.479545

Note: This data is illustrative and does not represent experimentally verified values for this compound.

Experimental Protocols for Determining Solvatochromic Properties

The following is a detailed methodology for the systematic investigation of the solvatochromic behavior of a disperse dye such as this compound.

Materials and Equipment
  • Dye: High-purity this compound

  • Solvents: A range of spectro-grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide).

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam)

    • Analytical balance

    • Volumetric flasks (various sizes)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

    • Ultrasonic bath

Preparation of Stock Solution
  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.

  • Dissolve the dye in a suitable, relatively volatile solvent in which it is readily soluble (e.g., acetone or chloroform) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Use an ultrasonic bath to ensure complete dissolution of the dye.

Preparation of Working Solutions
  • From the stock solution, prepare a series of dilute working solutions in the various solvents to be investigated.

  • The final concentration of the working solutions should be adjusted to have an absorbance in the range of 0.5 to 1.5 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

Spectroscopic Measurements
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the desired wavelength range for scanning (e.g., 300-700 nm).

  • Use the respective pure solvent as a blank to zero the absorbance of the instrument.

  • Record the absorption spectrum of the dye in each solvent using a 1 cm path length quartz cuvette.

  • Identify the wavelength of maximum absorbance (λmax) for each solution.

Data Analysis
  • Tabulate the λmax values for this compound in each solvent.

  • Correlate the observed spectral shifts with various solvent polarity scales (e.g., dielectric constant, Reichardt's ET(30) scale).

  • Plot the wavenumber of maximum absorption (νmax = 1/λmax) against a solvent polarity function, such as the Lippert-Mataga plot, to gain insight into the change in dipole moment upon excitation.

Visualization of Solvatochromic Principles and Experimental Workflow

The following diagrams illustrate the theoretical basis of solvatochromism and a typical experimental workflow for its investigation.

G cluster_0 Effect of Solvent Polarity on Energy Levels Ground State (μg) Ground State (μg) Excited State (μe) Excited State (μe) Ground State (μg)' Ground State (μg)' Excited State (μe)' Excited State (μe)' GS_nonpolar Ground State (μg) ES_nonpolar Excited State (μe > μg) GS_nonpolar->ES_nonpolar ΔE_nonpolar (shorter λ) GS_polar Ground State (μg) ES_polar Excited State (μe > μg) GS_polar->ES_polar ΔE_polar (longer λ) Non-Polar Solvent Non-Polar Solvent Polar Solvent Polar Solvent Stabilization Stabilization

Caption: Principle of positive solvatochromism (bathochromic shift).

G cluster_measure Measurement cluster_analysis Analysis prep Sample Preparation stock Prepare Stock Solution of this compound working Prepare Working Solutions in Various Solvents stock->working blank Set Spectrophotometer Blank with Pure Solvent working->blank measure Spectroscopic Measurement record Record UV-Vis Spectrum blank->record lambda_max Determine λmax for each solvent record->lambda_max analysis Data Analysis correlate Correlate λmax with Solvent Polarity lambda_max->correlate

References

Navigating the Maze: A Technical Guide to the Health and Safety of Disperse Red 92 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the health and safety considerations for the handling of Disperse Red 92 (CAS No. 12236-11-2, C.I. 60752) in a laboratory setting. This in-depth technical guide provides critical toxicological data, detailed experimental protocols, and essential safety workflows to ensure the well-being of laboratory personnel.

This compound, an anthraquinone (B42736) dye, is utilized in various industrial applications, and its presence in research and development environments necessitates a thorough understanding of its potential hazards. This guide, compiled from the European Chemicals Agency (ECHA) registration dossier and other reliable sources, offers a data-driven approach to safe laboratory practices.

Summary of Toxicological Data

Quantitative toxicological data for this compound is summarized below, providing a clear overview of its hazard profile.

Toxicological EndpointSpeciesRouteValueResultsGHS Classification
Acute Toxicity RatOralLD50 > 2000 mg/kg bwNon-toxicNot Classified
RatDermalLD50 > 2000 mg/kg bwNon-toxicNot Classified
RatInhalationLC50 > 5.2 mg/L (4h)Non-toxicNot Classified
Skin Corrosion/Irritation RabbitDermal-Not irritatingNot Classified
Eye Damage/Irritation RabbitOcular-Not irritatingNot Classified
Respiratory/Skin Sensitization MouseDermalEC3 > 2%Not a sensitizerNot Classified
Genetic Toxicity In vitro--Non-mutagenicNot Classified
Repeated Dose Toxicity RatOralNOAEL > 1000 mg/kg bw/dayNo adverse effects observedSTOT RE 2 (Hematopoietic system)

Experimental Protocols

The following are summaries of the methodologies used to obtain the toxicological data presented above, based on internationally recognized guidelines.

Acute Oral Toxicity Study (OECD 423)

A limit test was conducted where a single high dose of 2000 mg/kg body weight was administered orally to rats. The animals were observed for 14 days for signs of toxicity and mortality. No mortality or significant clinical signs of toxicity were observed.

Skin Irritation Study (OECD 404)

The study was performed on rabbits, where 0.5 g of this compound was applied to a small patch of shaved skin for 4 hours under a semi-occlusive dressing. The skin was then observed for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal. No skin reactions were observed.

Eye Irritation Study (OECD 405)

A single dose of 0.1 g of this compound was instilled into the conjunctival sac of one eye of each rabbit, with the other eye serving as a control. The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. No eye irritation was observed.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
Repeated Dose Oral Toxicity Study (OECD 407)

In a 28-day repeated-dose toxicity study, rats were administered this compound daily by gavage at doses up to 1000 mg/kg body weight/day. While no general toxic effects were observed, repeated oral ingestion in animals at high doses may cause damage to the hematopoietic system[1]. The No Observed Adverse Effect Level (NOAEL) was determined to be greater than 1000 mg/kg bw/day.[1]

Laboratory Handling and Emergency Procedures

Given the nature of this compound as a fine powder, the primary risks in a laboratory setting are inhalation of dust and dermal contact. The following workflows are recommended to minimize exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE\n(Lab coat, gloves, safety glasses) Don PPE (Lab coat, gloves, safety glasses) Prepare work area in fume hood Prepare work area in fume hood Don PPE\n(Lab coat, gloves, safety glasses)->Prepare work area in fume hood Weigh solid in fume hood Weigh solid in fume hood Prepare work area in fume hood->Weigh solid in fume hood Use powder-free gloves Use powder-free gloves Handle with care to avoid dust Handle with care to avoid dust Weigh solid in fume hood->Handle with care to avoid dust Close container immediately after use Close container immediately after use Handle with care to avoid dust->Close container immediately after use Clean work area with damp cloth Clean work area with damp cloth Close container immediately after use->Clean work area with damp cloth Dispose of waste in labeled container Dispose of waste in labeled container Clean work area with damp cloth->Dispose of waste in labeled container Remove PPE and wash hands Remove PPE and wash hands Dispose of waste in labeled container->Remove PPE and wash hands

Standard workflow for handling this compound powder.

In the event of a spill, a clear and concise response is crucial to prevent contamination and exposure.

G node_action node_action node_decision node_decision start Spill Detected is_large Large Spill? start->is_large evacuate Evacuate Area & Alert Safety Officer is_large->evacuate Yes don_ppe Don appropriate PPE (respirator may be needed) is_large->don_ppe No contain Contain spill with absorbent material don_ppe->contain cleanup Carefully scoop or vacuum (HEPA filter) into waste container contain->cleanup decontaminate Decontaminate area with a wet cloth cleanup->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Decision-making workflow for a this compound spill.

Health and Safety Recommendations

  • Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn. For operations that may generate significant dust, respiratory protection (e.g., an N95 respirator) is recommended.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the substance.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While this compound is not classified as hazardous for acute toxicity, skin/eye irritation, or sensitization, repeated high-dose exposure may have effects on the hematopoietic system.[1] Therefore, adherence to good laboratory practices and the recommendations outlined in this guide is essential for maintaining a safe working environment. No specific signaling pathways for the toxicity of this compound have been identified in the available literature.

References

Methodological & Application

Application Notes and Protocols for Staining Hydrophobic Polymers with Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Disperse Red 92 as a staining agent for a variety of hydrophobic polymers. The protocols detailed below are intended for research and laboratory applications, including materials science, microscopy, and the characterization of polymer-based drug delivery systems.

Introduction

This compound is an anthraquinone-based disperse dye primarily used in the textile industry for coloring hydrophobic fibers such as polyester (B1180765) and polyamide.[1][2] Its chemical structure and low water solubility make it an effective agent for staining nonpolar materials. In a laboratory setting, this compound can be employed to visualize the morphology of polymer films, fibers, and particles, and to qualitatively assess the distribution of hydrophobic domains in polymer blends and composites.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for preparing staining solutions and for understanding the dye's interaction with hydrophobic polymers.

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 60752[2]
CAS Registry Number 12236-11-2 / 72363-26-9[2]
Molecular Formula C₂₅H₂₄N₂O₇S[2][3]
Molecular Weight 496.53 g/mol [2]
Appearance Red-violet grains[4]
Solubility Soluble in organic solvents, sparingly soluble in water.[5]
Molar Extinction Coefficient (ε) ~13,000 - 14,000 L mol⁻¹ cm⁻¹

Note: The molar extinction coefficient is an estimate for anthraquinone (B42736) dyes and the exact value for this compound may vary.

Experimental Protocols

Two primary methods are presented for staining hydrophobic polymers with this compound: a Heat-Mediated Aqueous Dispersion Method, suitable for thermoplastic polymers, and a Solvent-Based Staining Method for a wider range of polymers, including those that may be sensitive to heat.

Heat-Mediated Aqueous Dispersion Staining

This method is adapted from textile dyeing protocols and is effective for staining thermoplastic polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET), polystyrene (PS), and polyamides (Nylon). Heat facilitates the diffusion of the dye from the aqueous dispersion into the polymer matrix.

Materials:

  • This compound powder

  • Dispersing agent (e.g., sodium lignosulfonate or a naphthalene (B1677914) sulfonate condensate)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Hydrophobic polymer sample (e.g., film, fibers, or powder)

  • Glass beaker or flask

  • Heating magnetic stirrer or water bath

  • Forceps

  • Ethanol (B145695)

Procedure:

  • Prepare the Staining Dispersion:

    • In a beaker, create a stock dispersion of this compound by pasting the required amount of dye powder with a small volume of a 1:1 mixture of dispersing agent and deionized water.

    • Add the stock dispersion to a larger volume of deionized water to achieve the desired final dye concentration (a starting range of 0.1 - 1.0 g/L is recommended).

    • Adjust the pH of the dispersion to 4.5 - 5.5 using acetic acid.[6]

  • Staining:

    • Immerse the hydrophobic polymer sample in the staining dispersion. Ensure the sample is fully submerged.

    • Heat the dispersion to 80 - 100°C while stirring gently. For polyesters, higher temperatures (up to 130°C) can be used in a sealed vessel to enhance dye penetration.[7]

    • Incubate the sample for 30 - 60 minutes. The optimal time will depend on the polymer type, thickness, and desired staining intensity.

  • Washing:

    • Using forceps, remove the stained polymer from the hot dispersion.

    • Rinse the sample thoroughly with hot deionized water to remove excess surface dye.

    • Perform a final rinse with ethanol to remove any remaining unbound dye.

    • Allow the sample to air dry completely before analysis.

Solvent-Based Staining

This method is suitable for a broader range of hydrophobic polymers and can be performed at or near room temperature. A co-solvent system is used to facilitate the dissolution of the dye and its penetration into the polymer.

Materials:

  • This compound powder

  • Organic solvent (e.g., acetone (B3395972), ethanol, or dimethyl sulfoxide (B87167) - DMSO)

  • Deionized water (optional, for co-solvent systems)

  • Hydrophobic polymer sample

  • Glass vial or beaker with a lid

  • Shaker or orbital mixer (optional)

  • Forceps

Procedure:

  • Prepare the Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetone or DMSO). Sonication may be required to fully dissolve the dye.

    • Dilute the stock solution to the desired final concentration (a starting range of 10 - 100 µg/mL is recommended) using the same solvent or a co-solvent mixture (e.g., 70:30 ethanol:water).

  • Staining:

    • Place the polymer sample into the staining solution and seal the container to prevent solvent evaporation.

    • Incubate at room temperature for 1 - 2 hours. Gentle agitation on a shaker can facilitate staining. For some polymers, slight warming (e.g., to 40-50°C) may enhance staining.

  • Washing:

    • Remove the sample from the staining solution.

    • Rinse the sample with the same solvent used for staining to remove excess dye.

    • Perform a final rinse with deionized water if a co-solvent system was used.

    • Air dry the sample completely.

Visualization and Analysis

Safety Precautions

  • This compound is a fine powder and should be handled in a well-ventilated area or with appropriate respiratory protection to avoid inhalation of dust.

  • Wear suitable personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Experimental Workflows

The following diagrams illustrate the general workflows for the two staining protocols described.

Heat_Mediated_Staining cluster_prep Dispersion Preparation cluster_stain Staining cluster_wash Washing prep1 Paste this compound with dispersing agent and water prep2 Dilute in deionized water prep1->prep2 prep3 Adjust pH to 4.5-5.5 prep2->prep3 stain1 Immerse polymer sample prep3->stain1 stain2 Heat to 80-100°C with stirring stain1->stain2 stain3 Incubate for 30-60 min stain2->stain3 wash1 Rinse with hot deionized water stain3->wash1 wash2 Rinse with ethanol wash1->wash2 wash3 Air dry wash2->wash3 analysis analysis wash3->analysis Analysis (Microscopy)

Caption: Workflow for Heat-Mediated Aqueous Dispersion Staining.

Solvent_Based_Staining cluster_prep Solution Preparation cluster_stain Staining cluster_wash Washing prep1 Dissolve this compound in organic solvent (e.g., acetone, DMSO) prep2 Dilute to final concentration prep1->prep2 stain1 Immerse polymer sample in sealed container prep2->stain1 stain2 Incubate at room temperature (1-2 hours) with optional agitation stain1->stain2 wash1 Rinse with staining solvent stain2->wash1 wash2 Final rinse with deionized water (if applicable) wash1->wash2 wash3 Air dry wash2->wash3 analysis analysis wash3->analysis Analysis (Microscopy)

Caption: Workflow for Solvent-Based Staining.

References

Application Notes and Protocols for Incorporating Disperse Red 92 into Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92 is an anthraquinone-based dye known for its vibrant red color and good fastness properties, making it suitable for coloring various polymers.[1][2] It is primarily used in the textile industry for dyeing polyester, polyamide, and acetate (B1210297) fibers.[1] In a research and development context, incorporating such dyes into polymer films is crucial for creating materials with specific optical, thermal, and mechanical properties for applications ranging from optical data storage and nonlinear optics to sensors and drug delivery systems.

This document provides a detailed protocol for incorporating this compound into polymer films. Due to the limited availability of specific published protocols for this compound in polymer films for research applications, the following experimental procedures are adapted from well-established methods for similar disperse dyes, such as Disperse Red 1, in poly(methyl methacrylate) (PMMA). Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific polymer and application.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. This information is essential for designing experiments, including solvent selection and thermal processing.

PropertyValueReference
Chemical Name C.I. This compound[1]
CAS Number 12236-11-2[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1]
Molecular Weight 496.53 g/mol [1]
Appearance Red grain/powder[3]
Solubility Soluble in some organic solvents[4]
Light Fastness (Xenon) 6-7 (on a scale of 1-8)[3]
Washing Fastness 4-5 (on a scale of 1-5)[3]
Sublimation Fastness 4-5 (on a scale of 1-5)[3]

Experimental Protocols

The following protocols describe the solvent casting method for preparing polymer films doped with this compound. This technique is widely used for its simplicity and ability to produce films of good optical quality.

Protocol 1: Preparation of this compound-Doped PMMA Films by Solvent Casting

This protocol is adapted from methods used for incorporating Disperse Red 1 into PMMA.[5]

Materials:

  • This compound powder

  • Poly(methyl methacrylate) (PMMA)

  • An appropriate solvent (e.g., chloroform, toluene, or cyclohexanone)

  • Glass slides or Petri dishes

  • Sonicator

  • Magnetic stirrer and stir bar

  • Leveling base

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of PMMA in the chosen solvent to achieve the desired concentration (e.g., 5-10% w/v).

    • Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Dye Incorporation:

    • Weigh the desired amount of this compound to achieve the target concentration in the final film (e.g., 0.1-5% by weight relative to the polymer).

    • Add the this compound powder to the polymer solution.

    • Sonicate the mixture for 15-30 minutes to aid in the dispersion and dissolution of the dye.

    • Continue stirring the solution for at least one hour to ensure a homogeneous mixture.

  • Film Casting:

    • Place a clean glass slide or Petri dish on a leveling base to ensure a uniform film thickness.

    • Carefully pour a controlled volume of the this compound/PMMA solution onto the substrate.

    • Cover the substrate with a container (e.g., a larger Petri dish) to slow down the solvent evaporation rate, which helps in forming a smooth film.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 12-24 hours.

    • Transfer the film to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (Tg ≈ 105 °C) for several hours to remove any residual solvent.

Characterization of the Polymer Films

Once the films are prepared, they should be characterized to determine their properties. The following table outlines key parameters to measure.

ParameterTypical Measurement TechniquePurpose
Film Thickness Profilometry, EllipsometryTo ensure uniformity and for use in optical calculations.
Dye Concentration UV-Vis Spectroscopy (from solution)To confirm the final dye loading in the film.
Absorption Spectrum UV-Vis Spectroscopy (on film)To determine the absorption maxima (λmax) and optical density.
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)To understand the effect of the dye on the thermal properties of the polymer.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the degradation temperature of the doped polymer.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the preparation and characterization of this compound-doped polymer films.

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization dissolve_polymer Dissolve Polymer in Solvent add_dye Add this compound dissolve_polymer->add_dye Homogeneous Solution sonicate Sonicate and Stir add_dye->sonicate cast_film Solvent Casting sonicate->cast_film dry_film Drying cast_film->dry_film optical Optical Analysis (UV-Vis) dry_film->optical thermal Thermal Analysis (DSC, TGA) dry_film->thermal

Caption: Experimental workflow for preparing and characterizing this compound-doped polymer films.

Logical Relationship of Key Parameters

The properties of the final polymer film are dependent on several key experimental parameters. The diagram below illustrates these relationships.

logical_relationships dye_conc Dye Concentration solution_visc Solution Viscosity dye_conc->solution_visc optical_props Optical Properties dye_conc->optical_props thermal_props Thermal Properties dye_conc->thermal_props mechanical_props Mechanical Properties dye_conc->mechanical_props polymer_mw Polymer Molecular Weight polymer_mw->solution_visc polymer_mw->thermal_props polymer_mw->mechanical_props solvent_type Solvent Type solvent_type->solution_visc evap_rate Evaporation Rate solvent_type->evap_rate drying_conditions Drying Conditions drying_conditions->evap_rate film_thickness Film Thickness solution_visc->film_thickness evap_rate->film_thickness film_thickness->optical_props

Caption: Key parameters influencing the final properties of dye-doped polymer films.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Avoid inhalation of the dye powder and skin contact.

Disclaimer

The protocols provided are intended for guidance and should be adapted to specific experimental requirements. The user is responsible for validating the methods for their intended application.

References

Application Notes and Protocols: Disperse Red 92 as a Fluorescent Marker in Polymer Blending Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, an anthraquinone-based dye, is traditionally utilized for dyeing synthetic fibers such as polyester.[1][2] Its application can be extended to the field of polymer science as a fluorescent marker for visualizing and quantifying the morphology of polymer blends. The fluorescence properties of this compound are sensitive to the local environment, making it a potential probe to differentiate between polymer phases and to study their miscibility. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in polymer blending studies.

While this compound is an established dye, detailed quantitative data on its photophysical properties (e.g., quantum yield, fluorescence lifetime) within specific polymer matrices are not extensively documented in publicly available literature. The data presented in these notes should be considered illustrative and a starting point for experimental calibration.

Principle of Application

The utility of this compound as a fluorescent marker in polymer blend analysis is based on the following principles:

  • Preferential Partitioning: In an immiscible or partially miscible polymer blend, this compound may exhibit preferential solubility in one polymer phase over the other. This differential partitioning leads to a higher concentration of the dye in the preferred phase, resulting in brighter fluorescence emission from that phase when observed under a fluorescence microscope.

  • Solvatochromism: The fluorescence emission spectrum of this compound can be influenced by the polarity of its surrounding environment. Different polymer phases will have varying polarities, which can cause shifts in the emission wavelength of the dye. This solvatochromic shift can be used to distinguish between the phases and provide insights into the local chemical environment.

By employing fluorescence microscopy and spectroscopy, the distribution and fluorescence characteristics of this compound within a polymer blend can be mapped, providing valuable information about the blend's morphology, phase separation, and domain sizes.

Data Presentation

The following tables provide an illustrative summary of the potential photophysical properties of this compound in common polymers. Note: This data is hypothetical and should be experimentally determined for specific polymer systems.

Table 1: Illustrative Photophysical Properties of this compound in Various Polymer Matrices.

Polymer MatrixExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Illustrative Quantum Yield (Φ_F)Illustrative Fluorescence Lifetime (τ, ns)
Polyethylene (PE)~470~580~110~0.15~2.5
Polypropylene (PP)~475~590~115~0.20~3.0
Polystyrene (PS)~485~610~125~0.35~4.5
Poly(methyl methacrylate) (PMMA)~490~620~130~0.40~5.0

Table 2: Recommended Starting Concentrations for this compound in Polymer Blends.

Polymer Blend SystemThis compound Concentration (wt%)Solvent for Stock Solution
PE / PP0.01 - 0.1Xylene, Toluene
PS / PMMA0.01 - 0.1Toluene, Dichloromethane
PE / PS0.01 - 0.1Toluene, Chloroform

Experimental Protocols

Protocol 1: Preparation of Polymer Blend Films with this compound by Solution Casting

This protocol describes the preparation of thin films of a polymer blend containing this compound for analysis by fluorescence microscopy.

Materials:

  • Polymer A (e.g., Polystyrene)

  • Polymer B (e.g., Poly(methyl methacrylate))

  • This compound

  • A common solvent for both polymers and the dye (e.g., Toluene)

  • Glass microscope slides

  • Petri dish

  • Volumetric flasks

  • Pipettes

  • Spin coater (optional)

  • Vacuum oven

Procedure:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of Polymer A and Polymer B in the chosen solvent at a concentration of 5% (w/v).

    • Prepare a stock solution of this compound in the same solvent at a concentration of 0.1 mg/mL.

  • Blending:

    • In a new vial, mix the polymer solutions in the desired ratio (e.g., 50:50 by weight).

    • Add the this compound stock solution to the polymer blend solution to achieve the desired final dye concentration (e.g., 0.05 wt% relative to the total polymer weight).

    • Thoroughly mix the solution using a vortex mixer or sonicator until homogeneous.

  • Film Casting:

    • Drop Casting: Pipette a small volume of the final blend solution onto a clean glass microscope slide. Allow the solvent to evaporate slowly in a covered petri dish to form a thin film.

    • Spin Coating (for more uniform films): Deposit a small amount of the blend solution onto a glass slide and spin at a set speed (e.g., 2000 rpm) for a specified time (e.g., 60 seconds).

  • Drying:

    • Dry the cast films in a vacuum oven at a temperature below the glass transition temperature of both polymers for several hours to remove any residual solvent.

Protocol 2: Fluorescence Microscopy and Image Analysis

This protocol outlines the procedure for acquiring and analyzing fluorescence images of the prepared polymer blend films.

Materials and Equipment:

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter for 470-490 nm, emission filter for >520 nm)

  • Digital camera for microscopy

  • Image analysis software (e.g., ImageJ, Fiji)

Procedure:

  • Microscope Setup:

    • Place the polymer blend film on the microscope stage.

    • Select the appropriate objective lens (e.g., 20x, 50x).

    • Choose the filter set that matches the expected excitation and emission wavelengths of this compound.

  • Image Acquisition:

    • Focus on the sample and acquire fluorescence images. Capture images from multiple areas of the sample to ensure representativeness.

    • Acquire a bright-field image of the same area for comparison if needed.

  • Image Analysis:

    • Use image analysis software to visualize the phase-separated morphology.

    • Quantify domain sizes, area fractions, and interface characteristics using the software's measurement tools.

    • If spectral imaging is available, acquire emission spectra from different regions of the sample to identify any solvatochromic shifts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_polymers Prepare Polymer Stock Solutions mix Mix Polymer and Dye Solutions prep_polymers->mix prep_dye Prepare this compound Stock Solution prep_dye->mix cast Cast Thin Film mix->cast dry Dry Film in Vacuum Oven cast->dry microscopy Fluorescence Microscopy dry->microscopy image_acq Image Acquisition microscopy->image_acq image_analysis Image and Data Analysis image_acq->image_analysis

Caption: Workflow for preparing and analyzing polymer blends using this compound.

Logical Relationship of Principles

principles cluster_properties Key Properties cluster_observation Observable Phenomena cluster_outcome Analysis Outcome start This compound in Polymer Blend partitioning Preferential Partitioning start->partitioning solvatochromism Solvatochromism start->solvatochromism intensity Fluorescence Intensity Difference partitioning->intensity emission_shift Emission Wavelength Shift solvatochromism->emission_shift morphology Phase Morphology Visualization intensity->morphology miscibility Miscibility Assessment emission_shift->miscibility morphology->miscibility

Caption: Principles of using this compound for polymer blend analysis.

References

Application Notes and Protocols for the Investigation of Disperse Red 92 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92 is an anthraquinone-based dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[1][2] Its hydrophobic nature and red coloration make it a potential candidate for investigation as a fluorescent probe in live-cell imaging. However, it is crucial to note that there are no established protocols for the use of this compound in live-cell imaging applications. Furthermore, significant research indicates that disperse dyes, including those with similar chemical structures, can exhibit considerable cytotoxicity, potentially impacting cell viability and mitochondrial function.[3][4][5][6][7]

These application notes provide a comprehensive guide for the initial investigation of this compound for live-cell imaging, with a primary emphasis on thorough cytotoxicity assessment before any imaging studies are undertaken. The following protocols are intended to serve as a starting point for researchers to determine the feasibility and potential utility of this compound as a live-cell imaging agent.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValue/DescriptionReference
Chemical Name C.I. This compound[1]
Molecular Structure Anthraquinone[1]
Molecular Formula C25H24N2O7S[1][8]
Molecular Weight 496.53 g/mol [1]
Appearance Red powder[9]
Solubility Poor in water; Soluble in organic solvents (e.g., DMSO)[10]
Primary Application Textile dye for polyester and blended fabrics[2]

Experimental Protocols

Critical Prerequisite: Cytotoxicity Assessment

Given the evidence of cytotoxicity associated with disperse dyes, a thorough evaluation of the toxic effects of this compound on the specific cell line of interest is a mandatory first step. The following protocols describe standard assays to determine the concentration-dependent toxicity of the dye.

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Treatment: Prepare a serial dilution of this compound in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

3.1.2. CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, which is a hallmark of late-stage apoptosis or necrosis.

  • Principle: The assay uses a fluorescent dye that is impermeable to live cells. When the cell membrane is compromised in dead cells, the dye enters, binds to DNA, and emits a bright green fluorescence.[4]

  • Protocol:

    • Cell Seeding: Follow the same procedure as for the MTT assay.

    • Treatment: Treat cells with a serial dilution of this compound as described above.

    • Dye Addition: Add the CellTox™ Green Dye to the wells at the time of treatment.

    • Incubation and Imaging: Incubate the plate at 37°C and image at various time points using a fluorescence microscope with a standard FITC filter set.

    • Quantification: The fluorescence intensity can be quantified using a plate reader to determine the percentage of dead cells.

Exploratory Protocol for Live-Cell Imaging

This protocol should only be attempted after establishing a non-toxic concentration range from the cytotoxicity assays.

  • Materials:

    • Cells of interest cultured on glass-bottom dishes or chamber slides

    • This compound stock solution (10 mM in DMSO)

    • Pre-warmed complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope with appropriate filter sets (e.g., TRITC/mCherry)

  • Protocol:

    • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with the highest concentration determined to be non-toxic).

    • Staining: Remove the culture medium from the cells and add the staining solution.

    • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

    • Imaging: Immediately image the cells using a fluorescence microscope. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a detectable signal.[11]

Visualizations

Experimental Workflow

The following diagram outlines the recommended workflow for evaluating a novel and potentially toxic compound for live-cell imaging applications.

G cluster_0 Phase 1: Pre-screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Imaging Feasibility cluster_3 Phase 4: Decision A Prepare this compound Stock Solution (in DMSO) B Determine Concentration Range for Testing A->B C Perform MTT Assay (Metabolic Activity) B->C D Perform CellTox Green Assay (Membrane Integrity) B->D E Determine IC50 and Non-Toxic Concentration Range C->E D->E F Stain Live Cells with Non-Toxic Concentrations E->F G Fluorescence Microscopy (e.g., Confocal, Widefield) F->G H Evaluate Staining Pattern, Photostability, and Signal-to-Noise G->H I Proceed with Imaging Studies H->I Successful J Reject Compound for Live-Cell Imaging H->J Unsuccessful

Workflow for evaluating this compound for live-cell imaging.
Potential Cellular Response to Toxic Dyes

Exposure to cytotoxic compounds can trigger cellular stress response pathways, such as the one depicted below, which can lead to apoptosis (programmed cell death).

G A This compound Exposure B Cellular Stress (e.g., Oxidative Stress, DNA Damage) A->B C Activation of Stress Signaling Pathways (e.g., p53, MAPK) B->C D Mitochondrial Dysfunction B->D E Caspase Activation C->E D->E F Apoptosis (Programmed Cell Death) E->F

Generalized cellular stress response pathway.

Conclusion

While this compound possesses a chemical structure that might suggest utility as a fluorescent probe, the significant lack of established biological applications and the considerable evidence of cytotoxicity among related disperse dyes warrant a highly cautious and methodical approach. The protocols outlined in these application notes are designed to guide researchers through a necessary and rigorous preliminary evaluation, prioritizing the assessment of cellular health and viability. Only after a thorough understanding of its cytotoxic profile at various concentrations and exposure times can a researcher responsibly explore the potential of this compound for live-cell imaging.

References

Application Notes and Protocols for Staining Intracellular Lipid Droplets with Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92 is a hydrophobic, non-ionic anthraquinone (B42736) dye, traditionally utilized in the textile and polymer industries for its vibrant red color and stability.[1][2] Its inherent lipophilicity, characterized by its solubility in organic solvents and insolubility in water, suggests a potential application in biological staining, specifically for the visualization of intracellular lipid droplets.[1] Lipid droplets are dynamic organelles composed of a neutral lipid core, primarily containing triacylglycerols and sterol esters, enclosed by a phospholipid monolayer. They are crucial for cellular energy homeostasis, lipid metabolism, and signaling.

This document provides a detailed, albeit theoretical, application note and a set of experimental protocols for the use of this compound as a fluorescent stain for intracellular lipid droplets in both live and fixed cells. The proposed methodology is based on the known chemical properties of this compound and is adapted from established protocols for other lipophilic dyes, such as Nile Red and BODIPY. Due to the novel application of this compound in a biological context, the provided protocols should be considered as a starting point for further optimization.

Principle of Staining

The proposed mechanism for staining intracellular lipid droplets with this compound relies on its hydrophobic nature. When introduced to a cellular environment, it is hypothesized that the non-polar this compound molecules will preferentially partition into the hydrophobic, neutral lipid core of the lipid droplets. This accumulation within the lipid-rich environment is expected to result in a concentrated fluorescent signal, allowing for the visualization of lipid droplets against the aqueous cytoplasm.

Data Presentation

As this is a proposed application, quantitative data from experimental validation is not yet available. The following table provides a template for summarizing key photophysical and experimental parameters that should be determined during the validation of this compound as a lipid droplet stain.

ParameterThis compound (Hypothetical)Nile Red (Reference)BODIPY 493/503 (Reference)
Excitation Maximum (nm) To be determined (Est. 450-550)~552~493
Emission Maximum (nm) To be determined (Est. 570-650)~636~503
Optimal Staining Concentration To be determined (Est. 1-10 µM)0.1-1.0 µg/mL1-5 µM
Optimal Incubation Time To be determined (Est. 15-30 min)5-15 min15-30 min
Fixation Compatibility To be determined (Expected: Formaldehyde)Yes (Formaldehyde)Yes (Formaldehyde)
Live Cell Imaging Suitability To be determined (Potential cytotoxicity)YesYes
Photostability To be determinedModerateHigh

Experimental Protocols

Materials and Reagents:

  • This compound (CAS No. 12236-11-2)

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Formaldehyde (B43269) (e.g., 4% in PBS, freshly prepared from paraformaldehyde)

  • Mounting medium with antifade reagent

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (a standard TRITC or Texas Red filter set may be a good starting point)

  • Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or other cells known to accumulate lipid droplets)

1. Preparation of this compound Stock Solution

  • Weigh out a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in high-quality, anhydrous DMSO to prepare a stock solution of 1-5 mM.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Protocol for Staining Live Cells

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of staining.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of fresh culture medium or PBS.

    • Immediately visualize the stained cells using a fluorescence microscope. Start with a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red) and adjust as needed based on the observed signal.

3. Protocol for Staining Fixed Cells

  • Cell Seeding and Fixation:

    • Seed cells on glass coverslips as described for live-cell staining.

    • Remove the culture medium and wash the cells once with PBS.

    • Fix the cells by adding 4% formaldehyde in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare the this compound staining solution in PBS at a working concentration of 1-10 µM.

    • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Visualize the stained lipid droplets using a fluorescence microscope.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Staining Intracellular Lipid Droplets cluster_prep Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining A Prepare this compound Stock Solution (1-5 mM in DMSO) C Prepare Staining Solution (1-10 µM in serum-free medium) A->C H Prepare Staining Solution (1-10 µM in PBS) A->H B Seed Cells on Coverslips D Incubate Cells with Stain (15-30 min at 37°C) B->D C->D E Wash Cells (2-3x with PBS) D->E F Image with Fluorescence Microscope E->F G Seed Cells and Fix (4% Formaldehyde, 15-20 min) I Incubate Fixed Cells with Stain (20-30 min at RT) G->I H->I J Wash Cells (3x with PBS) I->J K Mount and Image J->K

Caption: Workflow for live and fixed cell staining of lipid droplets.

Signaling_Pathway Hypothesized Staining Mechanism cluster_cell Cell LD Lipid Droplet (Neutral Lipid Core) DR92_accum Accumulated This compound (Fluorescent) LD->DR92_accum Cyto Cytoplasm (Aqueous) DR92_ext This compound (in medium) DR92_int This compound (intracellular) DR92_ext->DR92_int Passive Diffusion DR92_int->LD Partitioning into hydrophobic environment DR92_int->Cyto Low solubility

References

Visualizing Disperse Red 92: An Investigative Approach for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Red 92, an anthraquinone-based dye traditionally utilized in the textile and plastics industries, presents a potential, yet uncharacterized, candidate for fluorescence microscopy applications. Extensive literature review reveals a significant gap in the scientific documentation regarding its specific photophysical properties, including excitation and emission spectra, quantum yield, and photostability. Consequently, established protocols for its use as a fluorescent probe in biological imaging are not available.

This document provides a comprehensive overview of the known characteristics of this compound and related anthraquinone (B42736) dyes. It outlines a series of investigational protocols to systematically determine its suitability for fluorescence microscopy. The provided methodologies are based on standard practices for characterizing new fluorescent probes and for staining with hydrophobic dyes. All quantitative data presented is hypothetical and should be experimentally determined.

Introduction to this compound

This compound is a member of the anthraquinone dye family.[1] While its primary applications are in industrial coloring, its core chemical structure is shared by other fluorescent probes used in biological research. Anthraquinone derivatives are noted for their potential to exhibit large Stokes shifts and good photostability, though they often have low fluorescence quantum yields.[2] this compound is known to be a hydrophobic compound, soluble in organic solvents such as DMSO.[3] This property suggests it may preferentially accumulate in lipid-rich environments within cells, such as membranes or lipid droplets.

Physicochemical and Potential Fluorescent Properties

The known physicochemical properties of this compound are summarized below. The fluorescent properties are yet to be fully characterized in a biological context and require experimental determination.

PropertyValueReference
Chemical Name 4-((1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)oxy)-N-(3-ethoxypropyl)benzenesulfonamide[4]
Synonyms C.I. 60752, Disperse Red BEL[1]
Molecular Formula C₂₅H₂₄N₂O₇S[3]
Molecular Weight 496.53 g/mol [1]
CAS Number 12236-11-2[5]
Solubility Soluble in organic solvents (e.g., DMSO, acetone)[3]
Predicted Excitation Max (nm) Hypothetical-
Predicted Emission Max (nm) Hypothetical-
Predicted Stokes Shift (nm) Hypothetical-
Predicted Quantum Yield (Φf) Hypothetical-
Predicted Photostability Hypothetical-

Investigational Experimental Protocols

The following protocols are designed to systematically evaluate the potential of this compound as a fluorescent probe for microscopy.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, quantum yield, and photostability of this compound.

Materials:

  • This compound powder

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reference dye with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation:

    • For spectral measurements, dilute the stock solution in the desired solvent to a concentration that yields an absorbance between 0.05 and 0.1 at the predicted absorption maximum to minimize inner filter effects.

    • Prepare a series of dilutions to check for concentration-dependent effects.

  • Absorption Spectroscopy:

    • Acquire the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a range of 300-800 nm.

    • The wavelength of maximum absorbance (λ_abs_max) will be used as the initial excitation wavelength.

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the sample at its λ_abs_max and scan for emission over a longer wavelength range (e.g., λ_abs_max + 20 nm to 800 nm). The peak of this spectrum is the emission maximum (λ_em_max).

    • To determine the optimal excitation wavelength, set the emission monochromator to λ_em_max and scan a range of excitation wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and a reference standard of known quantum yield.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photostability Assessment:

    • Continuously expose a sample to the excitation light in the fluorometer or on a microscope stage.

    • Monitor the decrease in fluorescence intensity over time. The time it takes for the intensity to decrease by 50% is the photobleaching half-life.

Protocol 2: Staining of Live and Fixed Cells

Objective: To determine if this compound can be used to stain cells and to identify its subcellular localization.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium

  • Glass coverslips or glass-bottom dishes

  • Cultured cells (e.g., HeLa, A549)

  • Fluorescence microscope with appropriate filter sets (to be determined from Protocol 1)

Procedure for Live Cell Staining:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 50-70% confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A range of concentrations from 0.1 to 20 µM should be tested.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Procedure for Fixed Cell Staining:

  • Cell Preparation: Plate cells on glass coverslips and grow to 50-70% confluency.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with the this compound working solution (in PBS) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows.

Experimental_Workflow_Photophysical_Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis DR92 This compound Powder Stock 10 mM Stock in DMSO DR92->Stock Working Working Solution (Abs 0.05-0.1) Stock->Working Abs UV-Vis Absorption (Determine λ_abs_max) Working->Abs Fluo Fluorescence Emission (Determine λ_em_max) Abs->Fluo QY Quantum Yield (Relative Method) Fluo->QY Photo Photostability (Half-life) QY->Photo

Fig. 1: Workflow for Photophysical Characterization.

Experimental_Workflow_Cell_Staining cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Microscopy Culture Culture Cells on Glass Surface Live Live Cell Staining (0.1-20 µM in Medium) Culture->Live Fixed Fixed Cell Staining (Post-PFA Fixation) Culture->Fixed Image Fluorescence Imaging Live->Image Fixed->Image Analyze Analyze Subcellular Localization Image->Analyze

Fig. 2: Workflow for Live and Fixed Cell Staining.

Data Presentation (Hypothetical)

The following table is a template for summarizing the experimentally determined photophysical properties of this compound in various solvents.

SolventDielectric Constantλ_abs_max (nm)λ_em_max (nm)Stokes Shift (nm)Quantum Yield (Φf)
DMSO 46.7TBDTBDTBDTBD
Ethanol 24.5TBDTBDTBDTBD
PBS (pH 7.4) 78.4TBDTBDTBDTBD
Toluene 2.4TBDTBDTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

This compound remains an uncharacterized molecule within the context of fluorescence microscopy. The protocols outlined in this document provide a clear path for its systematic evaluation. Should this compound exhibit favorable photophysical properties, further studies could explore its use in specific applications such as imaging lipid droplets, assessing membrane integrity, or as a component in FRET-based biosensors. The inherent hydrophobicity of the dye is a key characteristic that will likely dictate its utility in cellular imaging. Careful and thorough experimental validation is paramount before this dye can be considered a reliable tool for researchers in the life sciences.

References

Application Note: Two-Photon Microscopy with Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of the scientific literature and available experimental data, we must report that there is currently no published information on the application of Disperse Red 92 in two-photon microscopy . Our extensive searches for two-photon absorption spectra, two-photon action cross-section values, quantum yields, and experimental protocols for this compound in the context of biological imaging have yielded no results.

This compound is classified as an anthraquinone (B42736) dye and is primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics.[1][2] While some fluorescent dyes from the anthraquinone family have been investigated for biomedical imaging applications due to their photostability, specific data for this compound that would be necessary to develop two-photon microscopy protocols is not available in the current body of scientific literature.[3][4]

The key photophysical parameters required to characterize a fluorophore for two-photon microscopy include:

  • Two-Photon Absorption (TPA) Spectrum: This indicates the efficiency of the dye in simultaneously absorbing two photons over a range of wavelengths.

  • Two-Photon Action Cross-Section (σ₂): This quantitative measure of TPA efficiency is crucial for determining the expected fluorescence signal.

  • Fluorescence Quantum Yield (Φ): This represents the efficiency of converting absorbed energy into emitted fluorescence.

  • Fluorescence Lifetime (τ): The characteristic time a molecule spends in the excited state before returning to the ground state.

Without this fundamental data for this compound, it is not possible to provide the detailed application notes and protocols you have requested. The development of such protocols would require primary research to determine these essential photophysical properties and to assess the dye's suitability and performance in a biological imaging context.

We understand the importance of identifying and characterizing novel fluorophores for advanced imaging techniques. However, based on the current state of knowledge, we cannot recommend or provide guidance for the use of this compound in two-photon microscopy.

We would be pleased to provide detailed application notes and protocols for well-established and characterized red fluorescent dyes that are routinely and successfully used in two-photon microscopy, such as members of the Alexa Fluor or Rhodamine families. These alternative dyes have well-documented two-photon properties and a wealth of published literature to support their use in a wide range of biological applications.

References

Application Notes and Protocols: Disperse Red 92 for Monitoring Polymer Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of polymeric materials is a critical aspect of their lifecycle, influencing their performance, stability, and environmental impact. In the context of drug delivery, understanding the degradation kinetics of polymer-based carriers is paramount for controlling release profiles and ensuring therapeutic efficacy. This document outlines a methodology for utilizing Disperse Red 92, an anthraquinone-based dye, as a fluorescent probe to monitor the degradation of polymeric materials. The inherent solvatochromic properties of certain dyes, where their fluorescence emission is sensitive to the polarity of the local environment, can be exploited to track changes in the polymer matrix as it degrades. While traditionally used as a textile dye, the potential of this compound as a sensor for polymer degradation is explored in this application note, providing a foundation for its use in materials science and pharmaceutical development.

Principle and Mechanism

The application of this compound as a polymer degradation sensor is predicated on its sensitivity to the changing microenvironment within a polymer matrix. As a polymer degrades, its chemical and physical properties are altered. Hydrolytic or oxidative chain scission, for instance, can lead to the formation of more polar functional groups such as carboxylic acids and alcohols. This increase in polarity within the polymer matrix can influence the fluorescence emission of embedded this compound molecules. It is hypothesized that as the polymer degrades and the local environment becomes more polar, the fluorescence emission of this compound will exhibit a noticeable shift, either in intensity or wavelength, which can be correlated to the extent of degradation.

Experimental Protocols

Materials
  • Polymer of interest (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • This compound (CAS No. 12236-11-2)

  • Dichloromethane (B109758) (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Incubator or water bath at 37°C

Protocol 1: Preparation of this compound-Loaded Polymer Films
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like dichloromethane (DCM).

  • Polymer Solution: Dissolve 500 mg of the polymer (e.g., PLGA) in 10 mL of DCM.

  • Dye Incorporation: Add an appropriate volume of the this compound stock solution to the polymer solution to achieve a final dye concentration of 0.01% (w/w) relative to the polymer. Mix thoroughly to ensure uniform distribution.

  • Film Casting: Cast the polymer-dye solution into a glass petri dish and allow the solvent to evaporate completely in a fume hood at room temperature. A thin, colored polymer film will be formed.

  • Drying: Further dry the films under vacuum for 48 hours to remove any residual solvent.

  • Sample Preparation: Cut the film into uniform samples (e.g., 1 cm x 1 cm).

Protocol 2: In Vitro Degradation Study
  • Sample Incubation: Place each polymer film sample into a separate vial containing 10 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation Conditions: Incubate the vials at 37°C in a shaking water bath to simulate physiological conditions.

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove triplicate samples for analysis.

  • Sample Processing: Gently rinse the retrieved polymer films with deionized water to remove any salt residue and then dry them under vacuum.

Protocol 3: Fluorescence Measurement
  • Instrument Setup: Set the excitation wavelength of the fluorometer to the known absorption maximum of this compound (a preliminary scan is recommended to determine the optimal excitation and emission wavelengths in the specific polymer matrix).

  • Measurement: Place the dried polymer film sample in the solid-state sample holder of the fluorometer.

  • Data Acquisition: Record the fluorescence emission spectrum for each sample. Note the peak emission wavelength and the fluorescence intensity at this wavelength.

Data Presentation

The quantitative data obtained from the fluorescence measurements can be summarized to show the trend of polymer degradation over time.

Time Point (Days)Peak Emission Wavelength (nm)Relative Fluorescence Intensity (a.u.)
0580100
158295
358588
759075
1459860
2160545
2861230

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the polymer system and degradation conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation In Vitro Degradation cluster_analysis Analysis prep1 Dissolve Polymer & this compound in DCM prep2 Cast Polymer-Dye Solution into Film prep1->prep2 prep3 Dry Film Under Vacuum prep2->prep3 prep4 Cut Film into Uniform Samples prep3->prep4 deg1 Incubate Samples in PBS at 37°C prep4->deg1 Start Degradation Study deg2 Remove Samples at Predetermined Time Points deg1->deg2 deg3 Rinse and Dry Samples deg2->deg3 ana1 Measure Fluorescence Spectrum deg3->ana1 Analyze Degraded Samples ana2 Record Peak Wavelength and Intensity ana1->ana2 ana3 Correlate Fluorescence Changes to Degradation ana2->ana3

Caption: Experimental workflow for monitoring polymer degradation using this compound.

signaling_pathway cluster_polymer Polymer Matrix cluster_dye This compound cluster_process Process poly_intact Intact Polymer (Less Polar Environment) dye_state1 High Fluorescence Intensity (Shorter Wavelength) poly_intact->dye_state1 Maintains degradation Polymer Degradation (e.g., Hydrolysis) poly_intact->degradation Induces poly_degraded Degraded Polymer (More Polar Environment) dye_state2 Low Fluorescence Intensity (Longer Wavelength) poly_degraded->dye_state2 Causes Shift to degradation->poly_degraded Results in

Caption: Logical relationship of this compound fluorescence change with polymer degradation.

Application Notes and Protocols: Quantifying Polymer Polarity with Disperse Red 92 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polarity of a polymer is a critical physicochemical property that governs its interaction with solvents, drugs, and biological systems. In the realm of drug delivery, the micropolarity of polymeric nanoparticles or hydrogels can significantly influence drug loading efficiency, release kinetics, and stability. Therefore, accurate quantification of polymer polarity is paramount. This document provides a detailed methodology for quantifying polymer polarity using the fluorescent dye, Disperse Red 92.

This compound is an anthraquinone (B42736) dye characterized by its hydrophobic nature and sensitivity to the local environment.[1] Like many solvatochromic dyes, its fluorescence emission spectrum is dependent on the polarity of the surrounding medium. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent.[2] In less polar environments, this compound is expected to exhibit a blue-shifted fluorescence emission, while in more polar environments, a red-shift is anticipated. By correlating the fluorescence emission maximum with established solvent polarity scales, a quantitative measure of the effective polarity of a polymer matrix can be determined. This technique is particularly valuable for characterizing the internal environment of polymeric drug carriers.

Principle of the Method

The method is based on the solvatochromic properties of this compound. The dye is incorporated into the polymer matrix, and its fluorescence emission spectrum is recorded. The peak emission wavelength (λ_em_max) is then correlated with a solvent polarity parameter, such as the Reichardt's dye ET(30) scale or the Lippert-Mataga polarity function. A calibration curve is first generated by measuring the λ_em_max of this compound in a series of organic solvents of known polarities. This curve is then used to determine the effective polarity of the polymer environment.

Key Applications

  • Characterization of Polymeric Drug Delivery Systems: Determine the micropolarity of nanoparticles, micelles, and hydrogels to predict drug compatibility and release behavior.

  • Polymer Synthesis and Modification: Monitor changes in polymer polarity during synthesis or post-modification processes.

  • Material Science: Assess the surface and bulk polarity of polymer films and membranes.

Experimental Protocols

Materials and Equipment
  • This compound (C.I. 60752)

  • A series of spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO)

  • Polymer of interest

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • Ultrasonic bath

Protocol 1: Generation of a Solvent Polarity Calibration Curve

This protocol describes the steps to create a calibration curve correlating the fluorescence emission of this compound with a known solvent polarity scale.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a suitable, relatively non-polar solvent (e.g., 10 mL of acetone) to prepare a concentrated stock solution (e.g., 0.1 mg/mL). Use an ultrasonic bath to ensure complete dissolution.

  • Preparation of Working Solutions:

    • For each solvent in the polarity series, prepare a dilute working solution of this compound.

    • Add a small aliquot of the stock solution to a volumetric flask and dilute with the respective solvent to achieve a final concentration with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer. For anthraquinone dyes, this is typically in the range of 450-550 nm. An initial absorption scan can determine the optimal excitation wavelength (λ_ex_max).

    • Record the fluorescence emission spectrum for each working solution over a suitable wavelength range (e.g., 500-750 nm).

    • Determine the peak emission wavelength (λ_em_max) for each solvent.

  • Data Analysis:

    • Compile a table of λ_em_max values and the corresponding solvent polarity parameter (e.g., ET(30) value) for each solvent.

    • Plot the emission maximum (in wavenumbers, ṽ_em_max = 1/λ_em_max) versus the solvent polarity parameter.

    • Fit the data with a suitable function (often linear for the Lippert-Mataga plot) to generate the calibration curve.

Protocol 2: Quantification of Polymer Polarity

This protocol details the procedure for incorporating this compound into a polymer and measuring its polarity.

  • Incorporation of this compound into the Polymer:

    • Method A (For Polymer Solutions/Gels): Dissolve the polymer in a suitable solvent. Add a small amount of the this compound stock solution to the polymer solution and mix thoroughly. The final concentration of the dye should be low enough to avoid aggregation.

    • Method B (For Solid Polymers/Nanoparticles): The dye can be incorporated during the polymer synthesis or nanoparticle formulation process. For example, in nanoprecipitation, the dye is co-dissolved with the polymer in the organic phase. For solid films, the dye can be blended with the polymer melt or cast from a common solvent.

  • Sample Preparation for Measurement:

    • Polymer Solutions/Gels: Transfer the dye-loaded polymer solution or gel to a quartz cuvette.

    • Polymer Nanoparticle Suspensions: Ensure the nanoparticle suspension is sufficiently dilute to minimize light scattering.

    • Polymer Films: Mount the film in the solid-state sample holder of the spectrofluorometer.

  • Fluorescence Measurement:

    • Using the same spectrofluorometer settings as in Protocol 1, record the fluorescence emission spectrum of the this compound-loaded polymer sample.

    • Determine the peak emission wavelength (λ_em_max).

  • Determination of Polymer Polarity:

    • Convert the measured λ_em_max to wavenumbers (ṽ_em_max).

    • Using the calibration curve generated in Protocol 1, determine the corresponding solvent polarity parameter for the polymer sample. This value represents the effective polarity of the polymer microenvironment experienced by the dye.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the experiments.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity

SolventDielectric Constant (ε)ET(30) (kcal/mol)Absorption Max (λabs_max, nm)Emission Max (λem_max, nm)Stokes Shift (cm-1)
n-Hexane1.8831.04805402597
Toluene2.3833.94955652613
Chloroform4.8139.15105852586
Acetone20.742.25256102838
Ethanol24.651.95306303108
Acetonitrile37.545.65206253311
DMSO46.745.15406503205
Water80.163.15506803636

Note: The data in this table is representative and based on the expected solvatochromic behavior of similar dyes. Actual experimental values should be determined.

Table 2: Effective Polarity of Various Polymer Systems

Polymer SystemPolymer ConcentrationMeasured λem_max (nm)Calculated ṽem_max (cm-1)Effective ET(30) (kcal/mol)
PLGA Nanoparticles1 mg/mL5951680740.5
Poloxamer Micelles5% (w/v)6151626043.1
Polyacrylamide Hydrogel10% (w/v)6401562548.2
Polystyrene FilmN/A5601785733.5

Note: The data in this table is for illustrative purposes.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Calibration Curve Generation cluster_protocol2 Protocol 2: Polymer Polarity Quantification prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Solvents of Varying Polarity prep_stock->prep_work measure_fluor Measure Fluorescence Emission Spectra (λem_max) prep_work->measure_fluor plot_calib Plot ṽem_max vs. Solvent Polarity Parameter measure_fluor->plot_calib determine_pol Determine Effective Polarity using Calibration Curve plot_calib->determine_pol Calibration Curve incorporate_dye Incorporate this compound into Polymer Matrix prep_sample Prepare Polymer Sample for Measurement incorporate_dye->prep_sample measure_sample Measure Fluorescence Emission Spectrum (λem_max) prep_sample->measure_sample measure_sample->determine_pol

Caption: Experimental workflow for quantifying polymer polarity.

logical_relationship cluster_environment Environment Polarity cluster_dye This compound Fluorescence Low Polarity\n(e.g., Hydrophobic Core) Low Polarity (e.g., Hydrophobic Core) Blue-Shifted Emission\n(Shorter λem_max) Blue-Shifted Emission (Shorter λem_max) Low Polarity\n(e.g., Hydrophobic Core)->Blue-Shifted Emission\n(Shorter λem_max) High Polarity\n(e.g., Hydrophilic Shell) High Polarity (e.g., Hydrophilic Shell) Red-Shifted Emission\n(Longer λem_max) Red-Shifted Emission (Longer λem_max) High Polarity\n(e.g., Hydrophilic Shell)->Red-Shifted Emission\n(Longer λem_max)

References

High-temperature and high-pressure dyeing methods for Disperse Red 92.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the high-temperature, high-pressure dyeing of polyester (B1180765) and its blended fabrics using Disperse Red 92, a vibrant anthraquinone (B42736) dye. This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development and textile chemistry.

Application Notes

This compound is a brilliant bluish-red anthraquinone dye specifically designed for dyeing hydrophobic fibers like polyester.[1][2] Its molecular structure makes it suitable for high-temperature and high-pressure dyeing methods, which are essential for achieving deep shades and excellent fastness on the tightly packed molecular structure of polyester.[1][3]

The high-temperature dyeing process, typically conducted between 120°C and 135°C under pressure, is necessary to swell the polyester fibers, allowing the non-ionic, water-insoluble dye molecules to penetrate the amorphous regions of the polymer.[3][4][5][6] This method ensures high dye uptake, good color yield, and superior fastness properties.[3][4]

Key to this process is the use of a dispersing agent to maintain a stable, fine dispersion of the dye particles in the aqueous bath and prevent aggregation at elevated temperatures.[4][7] The pH of the dyebath must be acidic, generally maintained between 4.5 and 5.5, to ensure the stability of the disperse dye and achieve optimal exhaustion.[3][8] Acetic acid is commonly used for this purpose.[4][8]

Following the dyeing phase, a crucial step known as reduction clearing is often employed. This post-treatment process removes any unfixed dye from the fiber surface, significantly improving the wash and rubbing fastness of the final product.[5][8][9]

Quantitative Data

The following tables summarize the key parameters for the high-temperature, high-pressure dyeing of polyester with this compound.

Table 1: Recommended Dyeing Parameters

ParameterRecommended ValueNotes
Dye Concentration1-4% (on weight of fabric)Varies based on the desired depth of shade.
Dispersing Agent1 g/LTo prevent dye aggregation.[9]
Leveling Agent0.5-1 g/LOptional, to promote uniform dyeing.
pH of Dyebath4.5 - 5.5Maintained with acetic acid for optimal dye stability and exhaustion.[3][8]
Liquor Ratio1:10 to 1:15The ratio of the weight of the goods to the volume of the dye bath.[3]
Dyeing Temperature130°COptimal for dye diffusion into polyester fibers.[3][8][9]
Holding Time30 - 60 minutesTime at peak temperature to ensure even dye penetration and fixation.[3][8]
Heating Rate1-2°C/minuteA controlled rate of temperature rise is crucial to prevent unlevel dyeing.[3]
Cooling Rate1-2°C/minuteSlow cooling helps to prevent shocking the fabric and setting creases.

Table 2: Reduction Clearing Parameters

ParameterRecommended ValueNotes
Sodium Hydrosulfite1-2 g/LReducing agent to strip surface dye.[10]
Sodium Hydroxide (B78521)1-2 g/LTo create the necessary alkaline conditions for reduction.[10]
Temperature70 - 80°CEffective temperature for the reduction clearing process.[5][10]
Time15 - 20 minutesDuration of the clearing process.[5][10]

Table 3: Typical Fastness Properties

Fastness PropertyISO Scale (1-5)Notes
Light Fastness4-5Good resistance to fading upon exposure to light.[9]
Washing Fastness4-5Excellent resistance to color loss and staining during washing.[5]
Rubbing Fastness4-5High resistance to color transfer upon rubbing.
Sublimation Fastness4-5Important for subsequent heat treatments like ironing or pleating.

Experimental Protocols

This section details the step-by-step methodology for dyeing a 100% polyester fabric sample with this compound using a laboratory-scale high-temperature, high-pressure dyeing apparatus.

Fabric Preparation (Scouring)

Before dyeing, it is essential to remove any impurities, oils, or sizing agents from the fabric that could hinder dye uptake.

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).

  • Set the liquor ratio to 1:20.

  • Immerse the polyester fabric in the bath and heat to 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, and then dry.

Dye Bath Preparation
  • Weigh the required amount of this compound dye powder based on the weight of the fabric and desired shade depth (e.g., 2% on weight of fabric).

  • Make a smooth paste of the dye powder with a small amount of water and a dispersing agent (1 g/L).[8][9]

  • Add this paste to the main dye bath containing the required volume of softened or deionized water for the chosen liquor ratio (e.g., 1:10).

  • Add any other auxiliaries, such as a leveling agent, if required.

  • Stir the solution well to ensure a uniform dispersion.

  • Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.[3][8]

High-Temperature Dyeing Process
  • Place the scoured and dried polyester fabric into the dyeing vessel of the high-temperature, high-pressure dyeing machine.

  • Add the prepared dye bath to the vessel.

  • Seal the machine and begin agitation.

  • Raise the temperature from ambient to 60°C and hold for 15 minutes.[8][9]

  • Gradually increase the temperature to the target dyeing temperature of 130°C at a rate of 1.5°C per minute.[8][9]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][8][9]

  • After the holding period, cool the dye bath down to 70°C at a rate of 2°C per minute.[3]

  • Drain the dye bath.

Post-Dyeing Treatment
  • Rinse the dyed fabric with hot water to remove residual dye liquor.

  • Prepare a fresh bath at a 1:15 liquor ratio containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

  • Immerse the dyed fabric in this bath and raise the temperature to 80°C.[5]

  • Treat the fabric for 20 minutes at this temperature.[5]

  • Drain the clearing bath.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • If necessary, neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) in a fresh bath for 5 minutes.

  • Finally, rinse with cold water.

  • Dry the dyed fabric in an oven or a suitable dryer at a moderate temperature.

Visualizations

The following diagram illustrates the logical workflow of the high-temperature, high-pressure dyeing process for this compound.

DyeingProcessWorkflow Start Start Scouring Fabric Preparation (Scouring) Start->Scouring DyeBathPrep Dye Bath Preparation Scouring->DyeBathPrep Dyeing High-Temperature Dyeing (130°C) DyeBathPrep->Dyeing Cooling Controlled Cooling Dyeing->Cooling Rinsing1 Hot Rinse Cooling->Rinsing1 ReductionClearing Reduction Clearing (80°C) Rinsing1->ReductionClearing Rinsing2 Hot & Cold Rinse ReductionClearing->Rinsing2 Neutralization Neutralization (Optional) Rinsing2->Neutralization Drying Drying Neutralization->Drying End End Drying->End

Caption: High-temperature dyeing workflow for this compound.

References

Application Notes: Dyeing with Disperse Red 92 in Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Supercritical fluid dyeing (SFD) offers a sustainable, water-free alternative to traditional aqueous dyeing methods, which are notable for high water and energy consumption. By utilizing carbon dioxide (CO2) above its critical point (31.1 °C and 73.8 bar), this technology provides an environmentally favorable method for coloring synthetic fibers, particularly polyester (B1180765), with disperse dyes. In its supercritical state, CO2 possesses a unique combination of gas-like viscosity and liquid-like density, enabling it to function as an exceptional solvent and transport medium for non-polar disperse dyes.[1] This facilitates rapid and uniform penetration of the dye into the polymer matrix without requiring water or chemical auxiliaries such as dispersing agents.[1][2] The process results in high-quality dyeing with benefits including shorter processing times, energy savings due to the absence of a drying step, and the ability to recycle over 90% of the CO2.[1]

While extensive quantitative data specifically for C.I. Disperse Red 92 is limited in publicly available literature, research on dyeing wool with a range of disperse dyes, including Red 92, has demonstrated high color strength (K/S values) and acceptable color fastness.[3] The principles, parameters, and protocols outlined below are based on established methodologies for similar azo and anthraquinone-based disperse dyes and are directly applicable for experimental work with this compound.

Quantitative Data Summary

The success of supercritical CO2 (scCO2) dyeing is heavily influenced by process parameters. The following tables summarize typical operating conditions, the solubility of comparable disperse dyes, and a comparison of fastness properties with conventional dyeing methods.

Table 1: Typical Process Parameters for scCO2 Dyeing of Polyester

Parameter Typical Range Unit Notes
Temperature 80 - 140 °C Affects dye solubility and fiber swelling. Higher temperatures can improve dye uptake but must be controlled to prevent polymer degradation.[1][4]
Pressure 17 - 29 MPa Directly influences CO2 density, which is a primary driver of dye solubility and its penetration into the fiber.[1][3]
Dyeing Time 20 - 90 minutes Significantly shorter than conventional aqueous dyeing due to high diffusion rates in the supercritical fluid.[1]
Dye Concentration 1 - 4 % owf* The amount of dye used is calculated based on the weight of the fabric.[1]
CO2 Flow Rate 20 - 40 mL/min In dynamic systems, the flow rate affects the dissolution kinetics of the dye.[1][5]

*owf: on the weight of fabric

Table 2: Solubility of Various Red Disperse Dyes in Supercritical CO2

The solubility of disperse dyes in scCO2 is a critical factor for achieving successful dyeing and is dependent on the dye's molecular structure as well as the temperature and pressure (density) of the CO2.

Dye NameTemperature (°C)Pressure (MPa)Solubility (mol/mol)
C.I. Disperse Red 1970 - 13014 - 261.51 x 10⁻⁶ - 2.63 x 10⁻⁶[1][6]
C.I. Disperse Red 7370 - 13014 - 261.96 x 10⁻⁶ - 19.78 x 10⁻⁶[1][6]
C.I. Disperse Red 6012025Solubility of 1.13 x 10⁻⁴ g/mL has been measured.[5]

Table 3: Comparative Colorfastness Properties (scCO2 vs. Aqueous Dyeing)

Colorfastness measures a dyed textile's resistance to fading or color transfer. Supercritical CO2 dyeing generally produces fastness properties that are comparable or superior to conventional methods.[3]

Fastness TestISO StandardTypical Rating (Grade 1-5)
Washing FastnessISO 105-C064 - 5[1][3]
Rubbing Fastness (Dry)ISO 105-X124 - 5[1][3]
Rubbing Fastness (Wet)ISO 105-X123 - 4[1]
Light FastnessISO 105-B02Acceptable to Good[3]

Visualized Mechanism and Workflow

DyeingMechanism Dye This compound (Solid Powder) DissolvedDye Dye molecules dissolve in scCO₂ Dye->DissolvedDye scCO2 Supercritical CO₂ (High Density, Low Viscosity) scCO2->DissolvedDye SwollenFiber scCO₂ swells polymer chains, increasing free volume scCO2->SwollenFiber DiffusedDye Dissolved dye diffuses into amorphous regions DissolvedDye->DiffusedDye Transport to Fiber Surface Fiber Polyester Fiber (Amorphous & Crystalline Regions) Fiber->SwollenFiber SwollenFiber->DiffusedDye TrappedDye Dye trapped in fiber after depressurization DiffusedDye->TrappedDye

Mechanism of dye transport and fixation in scCO2 dyeing.

DyeingWorkflow cluster_prep 1. Preparation Phase cluster_dyeing 2. scCO₂ Dyeing Cycle cluster_analysis 3. Analysis Phase A1 Substrate Cleaning (e.g., Polyester Fabric) A2 Dye & Fabric Loading (Place dye powder & fabric in vessel) A1->A2 B1 System Sealing & Purging with CO₂ A2->B1 B2 Pressurization & Heating (e.g., 25 MPa, 120°C) B1->B2 B3 Dyeing Phase (Hold for ~60 min) B2->B3 B4 Depressurization & Cooling (CO₂ vented, dye precipitates) B3->B4 B5 Sample Removal B4->B5 C1 Reduction Clearing (Remove surface dye) B5->C1 C2 Performance Evaluation (K/S, Colorfastness) C1->C2

General experimental workflow for supercritical CO2 dyeing.

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

Objective: To dye polyester fabric using this compound in a supercritical CO2 medium.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • High-pressure pump

  • CO2 cylinder (purity ≥ 99.5%)

  • Heating system (e.g., heating jacket or oil bath)

Procedure:

  • Sample Preparation: Cut a sample of pre-cleaned polyester fabric (e.g., 5 grams) and weigh it accurately.

  • Dye Loading: Place the weighed fabric sample and the calculated amount of this compound powder (e.g., 1-2% on the weight of fabric) into the dyeing vessel.

  • Sealing and Purging: Seal the vessel securely. Purge the system with low-pressure CO2 gas for 2-3 minutes to remove any residual air.[1]

  • Pressurization: Begin pumping liquid CO2 into the vessel until the target pressure (e.g., 20-25 MPa) is reached.[1]

  • Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[1] Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60 minutes). Agitation or fluid circulation may be used to ensure even dyeing.

  • Cooling and Depressurization: After the dyeing time has elapsed, cool the vessel to below 50 °C.[1] Slowly release the pressure at a controlled rate. The rapid pressure drop causes the dye to precipitate from the CO2, which can be captured for recycling.

  • Sample Removal: Once the vessel is fully depressurized, open it and remove the dyed fabric sample.

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.

Materials:

Procedure:

  • Prepare a clearing solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[1][7]

  • Immerse the dyed fabric sample in the solution and heat to 60-70 °C for 15-20 minutes with gentle stirring.

  • Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.[1]

  • Allow the fabric to air dry completely.

Protocol 3: Evaluation of Dyeing Performance

Objective: To quantify the dyeing result through color strength measurement and to assess the durability of the color.

Methods:

  • Color Strength (K/S Value): Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption (λmax). The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye in the fiber:

    • K/S = (1 - R)² / 2R

    • Where R is the decimal fraction of the reflectance of the sample. Higher K/S values indicate a greater color yield on the fabric.[1]

  • Colorfastness to Washing (ISO 105-C06): Stitch the dyed specimen between two specified adjacent fabrics (e.g., cotton and wool).[1] Wash the composite specimen in a standardized soap solution under specified conditions of time and temperature. Evaluate the change in color of the specimen and the degree of staining on the adjacent fabrics using standard grey scales.

  • Colorfastness to Rubbing (ISO 105-X12): Rub the dyed specimen with a dry and a wet cotton cloth under specified pressure.[1] Evaluate the degree of color transfer to the cotton cloths using the standard grey scale for staining.

References

Application Notes and Protocols for Disperse Red 92 as a Tracer Dye in Fluid Dynamics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Disperse Red 92, detailing its physicochemical properties and outlining protocols for its potential use as a tracer dye in fluid dynamics experiments. While primarily used in the textile industry for dyeing synthetic fibers, its distinct color and particulate nature in aqueous solutions suggest its utility in specific fluid dynamics applications, such as visualizing flow patterns, understanding particle transport, and modeling the dispersion of sparingly soluble substances.

Physicochemical Properties of this compound

This compound is an anthraquinone-based disperse dye. Its low water solubility is a key characteristic to consider for fluid dynamics applications.[1][2] A summary of its properties is presented in the table below.

PropertyValueReference
Chemical Name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[3]
C.I. Name This compound, C.I. 60752[4][5][6]
CAS Number 12236-11-2 / 72363-26-9[4][5][6]
Molecular Formula C25H24N2O7S[3][4][5][6][7][8]
Molecular Weight 496.53 g/mol [1][4][6][7][8]
Appearance Red grain or powder[5][9]
Melting Point >147 °C (with decomposition at 290 °C)[1]
Boiling Point 713.7 °C at 760 mmHg[3][7][10]
Density 1.4 g/cm³[3][7][10]
Water Solubility 8.1 mg/L[1]
Vapor Pressure 4.77E-21 mmHg at 25°C[7]

Potential Applications in Fluid Dynamics

While not a traditional soluble tracer dye, the particulate nature of this compound in aqueous media at concentrations above its solubility limit makes it suitable for specific applications:

  • Flow Visualization: Visual tracking of flow paths in small-scale, transparent fluidic systems.

  • Particle Image Velocimetry (PIV): As seeding particles in PIV setups, where its distinct color can aid in particle identification.

  • Sediment and Particle Transport Studies: Its hydrophobic nature may lead to adsorption onto sediment or other particles, allowing for the tracing of their movement and deposition.

  • Modeling of Hydrophobic Contaminant Dispersion: Can serve as a surrogate for sparingly soluble or particulate contaminants to study their transport and dispersion characteristics.

Safety and Handling Precautions

This compound should be handled with appropriate safety measures in a laboratory setting.

  • General Handling: Handle in a well-ventilated area.[11] Wear suitable protective clothing, including gloves and safety goggles.[11][12] Avoid inhalation of dust and contact with skin and eyes.[7][11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[13] For major spills, alert emergency responders and control personal contact by wearing protective clothing.[13]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[13] Do not discharge into sewers or waterways.[13]

Experimental Protocols

The following are generalized protocols for the use of this compound as a tracer. It is highly recommended to conduct preliminary tests to determine the optimal dye concentration and detection methods for your specific experimental setup.

This protocol describes the preparation of a concentrated stock suspension of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Surfactant (e.g., Tween 80 or similar non-ionic surfactant)

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Weighing balance

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a beaker, add a small amount of surfactant to the deionized water (e.g., 0.1% v/v) and stir until dissolved. The surfactant will aid in the dispersion of the dye particles.

  • Slowly add the this compound powder to the water-surfactant solution while continuously stirring with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • The resulting stock suspension can be diluted to the desired concentration for the experiment.

This protocol outlines the use of this compound for visualizing flow patterns in a transparent microfluidic channel.

Materials:

  • Microfluidic device

  • Syringe pump

  • This compound working suspension (diluted from stock)

  • Microscope with a camera

  • Connecting tubing

Procedure:

  • Prepare a working suspension of this compound at a concentration that provides good visual contrast without causing significant aggregation or clogging of the microfluidic channels (preliminary testing is required).

  • Set up the microfluidic device on the microscope stage.

  • Load the this compound working suspension into a syringe and connect it to the inlet of the microfluidic device using appropriate tubing.

  • Use the syringe pump to inject the suspension into the device at a controlled flow rate.

  • Observe and record the movement of the dye particles through the microfluidic channels using the microscope and camera.

  • Analyze the recorded images or videos to visualize flow paths, identify areas of recirculation, and observe particle interactions with channel geometries.

This protocol describes how to create a calibration curve and measure the concentration of a this compound suspension using a UV-Visible spectrophotometer. This method is suitable for determining the bulk concentration of the dye in a fluid sample.

Materials:

  • UV-Visible spectrophotometer

  • Cuvettes

  • This compound stock suspension

  • Deionized water with surfactant

  • Volumetric flasks

  • Pipettes

Procedure:

Part A: Calibration Curve Generation

  • Prepare a series of standard suspensions with known concentrations of this compound by diluting the stock suspension in volumetric flasks using deionized water with the same surfactant concentration as the stock.

  • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard suspensions across the visible spectrum.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each standard suspension, using the deionized water with surfactant as a blank.

  • Plot a graph of absorbance versus concentration to create a calibration curve.

Part B: Sample Measurement

  • Collect fluid samples from your experiment containing the this compound tracer.

  • If necessary, dilute the samples to fall within the concentration range of the calibration curve.

  • Measure the absorbance of the samples at λmax.

  • Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Suspension prep_working Prepare Working Suspension prep_stock->prep_working injection Inject Tracer into Fluid System prep_working->injection data_acq Data Acquisition (e.g., Imaging, Sampling) injection->data_acq qual_analysis Qualitative Analysis (Flow Visualization) data_acq->qual_analysis quant_analysis Quantitative Analysis (Spectrophotometry) data_acq->quant_analysis

Caption: General experimental workflow for using this compound as a tracer.

Spectrophotometry_Protocol cluster_cal Calibration cluster_sample Sample Measurement prep_standards Prepare Standard Concentrations det_lambda_max Determine λmax prep_standards->det_lambda_max measure_abs Measure Absorbance of Standards det_lambda_max->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Concentration from Curve plot_curve->determine_conc collect_samples Collect Experimental Samples measure_sample_abs Measure Sample Absorbance collect_samples->measure_sample_abs measure_sample_abs->determine_conc

Caption: Protocol for quantitative analysis using spectrophotometry.

References

Application Notes and Protocols: The Non-Ionic Nature of Disperse Red 92 in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-ionic characteristics of C.I. Disperse Red 92 and its utility in both established and potential applications. The information presented herein is intended to guide researchers in the fields of materials science and drug development in harnessing the unique properties of this anthraquinone-based disperse dye.

Introduction: Understanding the Non-Ionic Character of this compound

This compound is a non-ionic dye, meaning it does not ionize in an aqueous medium.[1] This fundamental property dictates its low water solubility and its affinity for hydrophobic materials. Its molecular structure, C25H24N2O7S, lacks ionizable groups, making it ideal for dyeing synthetic fibers like polyester (B1180765) from a dispersed state.[2] This non-ionic nature also makes it a candidate for formulation into drug delivery systems as a model for hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical and Performance Data

A summary of the key physicochemical and performance characteristics of this compound is presented below.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 12236-11-2, 72363-26-9[2]
Molecular Formula C25H24N2O7S[2]
Molecular Weight 496.53 g/mol [2]
Appearance Red-violet grains[3]
Solubility Insoluble in water, soluble in some organic solvents[4]
Light Fastness (Xenon Arc) 6-7 (on a scale of 1-8)[5]
Washing Fastness (Color Change) 4-5 (on a scale of 1-5)[5]
Sublimation Fastness (Staining) 4-5 (on a scale of 1-5)[5]

Application I: High-Temperature Exhaust Dyeing of Polyester

The primary application of this compound is in the high-temperature exhaust dyeing of polyester and its blends.[1] Its non-ionic character and small molecular size allow it to penetrate the amorphous regions of the polyester fiber under high-temperature conditions, forming a stable solid solution.

Experimental Protocol: High-Temperature Dyeing of Polyester

This protocol details the procedure for dyeing 100% polyester fabric with this compound.

Materials:

  • 100% Polyester fabric, scoured

  • C.I. This compound

  • Non-ionic dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure laboratory dyeing apparatus

  • Launder-Ometer, Crockmeter, and Xenon Arc lamp for fastness testing

Procedure:

  • Fabric Preparation:

    • Ensure the polyester fabric is pre-scoured to remove any impurities that could affect dye uptake.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add a dispersing agent (e.g., 1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[6]

    • Prepare a stock solution of this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to form a uniform dispersion.

    • Add the dispersed dye solution to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[6]

    • Cool the dye bath to 70°C at a rate of 2°C/minute.

    • Rinse the dyed fabric thoroughly with hot water, followed by cold water.

  • Reduction Clearing:

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[6]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.[6]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Dry the fabric.

Performance Evaluation Protocols

Colorfastness to Washing (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[7][8][9]

  • A specimen of the dyed fabric is stitched between two pieces of standard multifiber fabric.

  • The composite specimen is washed in a Launder-Ometer in a solution of standard detergent at a specified temperature and time (e.g., 60°C for 30 minutes).[10]

  • The change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using grey scales.

Colorfastness to Light (ISO 105-B02): This test evaluates the resistance of the color to fading upon exposure to artificial light that simulates natural daylight.[11][12][13]

  • A specimen of the dyed fabric is exposed to a Xenon arc lamp under controlled conditions.

  • The fading of the specimen is assessed by comparing its change in color to a set of blue wool standards that have been exposed simultaneously.

Colorfastness to Sublimation (ISO 105-P01): This test determines the resistance of the color to sublimation when subjected to dry heat.[14][15][16]

  • A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.

  • The composite specimen is subjected to a specific temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds) in a heat press.[17]

  • The staining on the undyed fabric is assessed using a grey scale.

Workflow for Polyester Dyeing and Evaluation

Polyester_Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation Scouring Scouring of Polyester Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Scouring->Dye_Bath_Prep Dyeing High-Temperature Dyeing (130°C, 60 min) Dye_Bath_Prep->Dyeing Reduction_Clearing Reduction Clearing (70-80°C) Dyeing->Reduction_Clearing Wash_Fastness Washing Fastness (ISO 105-C06) Reduction_Clearing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Reduction_Clearing->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Reduction_Clearing->Sublimation_Fastness

Caption: Workflow for polyester dyeing and fastness evaluation.

Application II: A Model for Hydrophobic Drug Encapsulation in Nanoparticles

The non-ionic and hydrophobic nature of this compound makes it a suitable model compound for the encapsulation of poorly water-soluble drugs in nanoparticle-based delivery systems. Its distinct color also facilitates visualization and quantification in experimental settings. The following protocols are adapted from methodologies for similar hydrophobic dyes and provide a framework for formulating this compound into polymeric nanoparticles.[18]

Experimental Protocol: Nanoparticle Formulation

This protocol describes two common methods for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Method 1: Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Pluronic® F-68

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 10 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Pluronic® F-68 in 20 mL of deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring. The formation of nanoparticles will be indicated by the appearance of a turbid suspension.

  • Solvent Evaporation: Continue stirring for 4-6 hours to ensure the complete evaporation of acetone.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps twice to remove unencapsulated dye and surfactant.

    • Resuspend the final pellet in a suitable buffer for characterization or lyophilize for long-term storage.

Method 2: Emulsification-Solvent Evaporation

Materials:

  • This compound

  • PLGA

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and homogenize at 10,000 rpm for 5 minutes to create an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to evaporate the DCM.

  • Nanoparticle Collection and Purification: Follow the same collection and purification steps as described in the nanoprecipitation method.

Nanoparticle Characterization Protocols

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze using a dynamic light scattering (DLS) instrument.

Encapsulation Efficiency and Drug Loading:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve a weighed amount of the dried nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated this compound.

  • Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the encapsulation efficiency and drug loading using the following formulas:

    • Encapsulation Efficiency (%) = (Mass of dye in nanoparticles / Initial mass of dye) x 100

    • Drug Loading (%) = (Mass of dye in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Cellular Uptake Protocol

This protocol outlines a method to visualize the cellular uptake of this compound-loaded nanoparticles using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with a suspension of this compound-loaded nanoparticles in a complete medium at a desired concentration for various time points (e.g., 1, 4, 24 hours).

  • Washing and Fixing:

    • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash again with PBS and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The red fluorescence of this compound will indicate the location of the nanoparticles within the cells.

Workflow for Nanoparticle Formulation and In Vitro Evaluation

Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Nanoprecipitation Nanoprecipitation Size_Zeta Particle Size & Zeta Potential Nanoprecipitation->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Nanoprecipitation->EE_DL Emulsification Emulsification- Solvent Evaporation Emulsification->Size_Zeta Emulsification->EE_DL Cellular_Uptake Cellular Uptake Study Size_Zeta->Cellular_Uptake Cytotoxicity Cytotoxicity Assay Size_Zeta->Cytotoxicity EE_DL->Cellular_Uptake EE_DL->Cytotoxicity

Caption: Workflow for nanoparticle formulation and in vitro testing.

Safety Considerations

This compound is generally considered to have a low impact on human health and the environment under normal use conditions.[4] However, as with any chemical, appropriate safety precautions should be taken during handling to avoid inhalation of dust and direct skin contact.[4] For applications involving cell cultures, it is essential to perform cytotoxicity assays to determine safe concentration ranges.

Conclusion

The non-ionic nature of this compound is the cornerstone of its utility in dyeing hydrophobic fibers like polyester, providing a robust and colorfast finish. This same characteristic, coupled with its hydrophobicity, positions it as a valuable model compound for research in the field of drug delivery, particularly for the encapsulation and study of poorly water-soluble APIs. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and researchers to effectively utilize this compound in these specialized applications.

References

Troubleshooting & Optimization

How to prevent aggregation of Disperse Red 92 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Red 92. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the aggregation of this compound in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is an anthraquinone-based dye characterized by its low water solubility.[1][2] Like other disperse dyes, it lacks water-solubilizing functional groups and is strongly hydrophobic.[3] This hydrophobicity is the primary reason for its tendency to aggregate in aqueous solutions, as the dye molecules minimize contact with water by clustering together. This process, known as aggregation or agglomeration, can lead to the formation of larger particles that precipitate out of the solution.

Q2: I'm observing precipitate or color spots in my experiment. What are the common causes?

Aggregation of this compound can be triggered by several factors in a laboratory setting:

  • High Concentration: Exceeding the very low aqueous solubility limit of the dye will inevitably lead to aggregation.

  • Incorrect pH: Disperse dyes are most stable in weakly acidic conditions (pH 4.5 - 5.5).[4][5][6] Neutral or alkaline solutions can promote instability and aggregation.

  • Presence of Salts/Ions: High concentrations of salts or metal ions in your buffer or water can decrease the solubility of hydrophobic compounds, leading to aggregation.

  • Temperature Fluctuations: Rapid changes in temperature can affect the stability of the dye dispersion.

  • Inadequate Dispersion Method: Simply adding the dye powder to water is insufficient. Mechanical energy and/or stabilizing agents are required to create a fine, stable dispersion.

Q3: What types of stabilizing agents can I use to prevent aggregation in my sensitive experiments?

For research applications, especially in biological or drug development assays, it is crucial to use stabilizers that will not interfere with the experimental outcome. Industrial dispersants like lignosulfonates are generally not suitable. Instead, consider the following biocompatible options:

  • Non-ionic Surfactants: These are often the most effective for solubilizing hydrophobic dyes.[7][8][9] They work by forming micelles that encapsulate the dye molecules.[7][8]

    • Tween® series (e.g., Tween® 20, Tween® 80): Widely used in biological assays.

    • Triton™ X-100: A common laboratory detergent, but be aware it can interfere with some cellular assays.

    • Pluronic® series (e.g., Pluronic® F-68, Pluronic® F-127): Block copolymers known for their low toxicity.

  • Anionic Surfactants:

    • Sodium Dodecyl Sulfate (SDS): Effective but can denature proteins, so its use is limited to specific applications.[10]

  • Decoy Proteins:

    • Bovine Serum Albumin (BSA): Can help prevent aggregation by binding to the hydrophobic dye, but it should be added to the solution before the dye. Note that BSA can also sequester the dye, potentially reducing its effective free concentration.[11]

The choice of stabilizer should always be validated for compatibility with your specific assay.

Q4: How do I determine the right concentration of surfactant to use?

Surfactants are effective at solubilizing dyes above their Critical Micelle Concentration (CMC) .[7][8] Below the CMC, there are not enough surfactant molecules to form micelles, and no significant solubilization will occur. The amount of dye that can be solubilized increases linearly with the surfactant concentration above the CMC.[7][8]

Recommendation: Start with a surfactant concentration that is 5-10 times its known CMC. You may need to optimize this concentration depending on the required dye concentration.

Troubleshooting Guide

Issue 1: Visible Particles or Precipitate Immediately After Preparation
Potential Cause Troubleshooting Step Explanation
Dye concentration is too high. Reduce the concentration of this compound.The dye's intrinsic water solubility is extremely low. You must work with dilute concentrations or use an effective solubilization system.
Inadequate mechanical dispersion. Use bath sonication or probe sonication (carefully, to avoid overheating) after adding the dye to the stabilizer solution.Mechanical energy is required to break down the initial dye agglomerates into fine particles that can be stabilized.
Incorrect order of addition. Always dissolve the stabilizing agent (e.g., surfactant, BSA) in the aqueous buffer before adding the this compound powder.The stabilizer needs to be present in the solution to immediately coat and stabilize the dye particles as they are being dispersed.
Issue 2: Solution is Initially Clear but Develops Precipitate Over Time
Potential Cause Troubleshooting Step Explanation
Incorrect pH. Adjust the pH of your final solution to be between 4.5 and 5.5 using a suitable buffer (e.g., acetate (B1210297) buffer).[5][6]Disperse dyes, including anthraquinone (B42736) types, exhibit maximum stability in a weakly acidic environment.[4][6]
Insufficient stabilizer concentration. Increase the concentration of the surfactant or other stabilizing agent.The initial dispersion may be kinetically stable but can aggregate over time if there is not enough stabilizer to maintain particle separation.
Temperature changes. Store the stock solution at a constant, recommended temperature and avoid freeze-thaw cycles. Prepare fresh dilutions for experiments.Temperature fluctuations can disrupt the micellar structures or other stabilizing interactions, leading to aggregation.
Issue 3: Inconsistent or Non-Reproducible Results in Microplate Assays
Potential Cause Troubleshooting Step Explanation
Formation of sub-visible aggregates. 1. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your assay buffer. 2. Include a decoy protein like BSA (e.g., 0.1 mg/mL).[11]Even small, non-visible aggregates can interfere with assays by scattering light, sequestering reagents, or denaturing proteins. Surfactants and decoy proteins can mitigate these "non-classical" aggregation effects.[11]
Uneven distribution of dye in wells. Gently mix the microplate before reading. Use well-scanning features on the plate reader if available.[12]Aggregates can settle at the bottom of the wells, leading to inconsistent readings.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference / Note
Chemical Class Anthraquinone Dye[2]
Appearance Red PowderGeneral Knowledge
Solubility in Water Poorly soluble / Hydrophobic[1][13]
Solubility in Organic Solvents Soluble in some organic solvents[14]
Optimal pH for Stability 4.5 - 5.5 (Weakly Acidic)[4][5][6]
Table 2: Comparison of Biocompatible Stabilizers for Aqueous Dispersions
Stabilizer TypeExample(s)Recommended Starting ConcentrationProsCons
Non-ionic Surfactant Tween® 20, Pluronic® F-680.01% - 0.1% (w/v)Generally low toxicity, effective at solubilization, widely used.Can interfere with membrane-based assays or certain protein interactions.
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)0.05% - 0.2% (w/v)Strong solubilizing power.Can denature proteins, generally not biocompatible.
Decoy Protein Bovine Serum Albumin (BSA)0.1 - 1.0 mg/mLBiocompatible, can prevent non-specific binding.Can sequester the dye, may interfere with protein-specific assays.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes a general method for preparing a stabilized stock solution of this compound using a non-ionic surfactant.

Materials:

  • This compound powder

  • Non-ionic surfactant (e.g., Tween® 20)

  • High-purity water (e.g., Milli-Q®)

  • Appropriate buffer (e.g., 1 M Sodium Acetate)

  • Sonicator (bath or probe type)

  • 0.22 µm syringe filter (optional, for clarification)

Procedure:

  • Prepare the Stabilizer Solution:

    • Prepare an aqueous solution of your chosen surfactant (e.g., 0.1% w/v Tween® 20) in high-purity water.

    • Adjust the pH to 5.0 by adding a small amount of a suitable buffer (e.g., sodium acetate).

  • Create the Initial Dispersion:

    • Weigh a small amount of this compound powder.

    • While vortexing or stirring the stabilizer solution, slowly add the dye powder to create a preliminary suspension.

  • Disperse via Sonication:

    • Place the suspension in a bath sonicator for 15-30 minutes. Check for temperature increase and cool in an ice bath if necessary.

    • Alternatively, use a probe sonicator at a low power setting for short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 2-5 minutes in an ice bath to prevent overheating.

  • Clarification (Optional):

    • To remove any large, persistent aggregates, centrifuge the solution at a low speed (e.g., 2000 x g for 5 minutes). Carefully collect the supernatant.

    • Alternatively, for very small volumes, you can filter through a 0.22 µm syringe filter. Note: This may remove a significant amount of the dye if aggregation is not well-controlled.

  • Storage:

    • Store the final stock solution in a dark container at 4°C. For long-term storage, aliquoting and freezing might be possible but should be validated to ensure no aggregation occurs upon thawing.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a suspension. It is an excellent tool for quantifying the extent of aggregation.[15][16]

Objective: To assess the particle size distribution of a this compound preparation to determine if it is a monodisperse solution of stabilized micelles or a polydisperse solution with large aggregates.

Procedure:

  • Prepare your this compound solution as described in Protocol 1.

  • Prepare a blank sample containing only the buffer and stabilizer solution (no dye).

  • Calibrate and set up the DLS instrument according to the manufacturer's instructions.

  • Run the blank sample first to ensure the buffer itself does not contain scattering contaminants.

  • Measure the this compound sample. Ensure the concentration is within the instrument's optimal range to avoid multiple scattering effects.

  • Analyze the Data:

    • Z-average Diameter: This is the intensity-weighted mean hydrodynamic size. A small Z-average (e.g., < 50 nm, depending on the surfactant) suggests successful dispersion. A large Z-average (> 200 nm) indicates significant aggregation.

    • Polydispersity Index (PDI): This value represents the width of the size distribution. A PDI < 0.2 is typically considered monodisperse (uniform particle size), while a PDI > 0.5 indicates a broad, non-uniform distribution characteristic of aggregation.[16]

    • Size Distribution Plot: Visually inspect the plot. A single, narrow peak indicates a stable, uniform dispersion. The presence of multiple peaks, especially a second peak at a much larger size (e.g., > 500 nm), is a clear sign of aggregation.

Visualizations

Troubleshooting Workflow for Dye Aggregation

Aggregation_Troubleshooting start Start: Observe Aggregation (Precipitate / Inconsistent Data) check_prep Review Preparation Protocol start->check_prep cause_conc Cause: High Concentration? check_prep->cause_conc Concentration cause_ph Cause: Incorrect pH? check_prep->cause_ph pH cause_stabilizer Cause: Insufficient Stabilizer? check_prep->cause_stabilizer Stabilizer cause_dispersion Cause: Poor Dispersion? check_prep->cause_dispersion Method sol_conc Solution: Reduce Dye Concentration cause_conc->sol_conc sol_ph Solution: Adjust pH to 4.5-5.5 cause_ph->sol_ph sol_stabilizer Solution: Increase Stabilizer Conc. or Change Type cause_stabilizer->sol_stabilizer sol_dispersion Solution: Use Sonication cause_dispersion->sol_dispersion validate Validate with DLS sol_conc->validate sol_ph->validate sol_stabilizer->validate sol_dispersion->validate end_ok Problem Solved validate->end_ok PDI < 0.2 end_not_ok Re-evaluate Protocol validate->end_not_ok PDI > 0.2 end_not_ok->check_prep

Caption: A flowchart for troubleshooting common causes of this compound aggregation.

Experimental Workflow for Preparing a Stable Dispersion

Experimental_Workflow step1 1. Prepare Stabilizer Solution (e.g., 0.1% Tween® 20 in pH 5.0 buffer) step2 2. Add this compound Powder (while vortexing) step1->step2 step3 3. Apply Mechanical Dispersion (Sonication for 15-30 min) step2->step3 step4 4. Characterize Dispersion (Measure size via DLS) step3->step4 step5 5. Final Solution Ready for Use step4->step5

Caption: A step-by-step workflow for creating a stable aqueous dispersion of this compound.

References

Technical Support Center: Improving the Dispersion Stability of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the dispersion stability of Disperse Red 92.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anthraquinone-based disperse dye known for its vibrant blue-red to red-light purple hue.[1] Its chemical formula is C₂₅H₂₄N₂O₇S.[1][2] Due to its low solubility in water, it is classified as a disperse dye and is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), polyamide, and acetate.[1][3] It is suitable for high-temperature and high-pressure dyeing methods.[4][5] Beyond textiles, it can also be used as a pigment in plastics, inks, and rubber.

Q2: What are the main challenges associated with the dispersion stability of this compound?

The primary challenge with this compound, as with many disperse dyes, is its tendency to aggregate or flocculate in aqueous solutions.[6] This can lead to a host of problems during experiments and applications, including:

  • Uneven color distribution: Aggregated dye particles are too large to penetrate fibers uniformly, resulting in streaking or spotting.[6][7]

  • Inconsistent color yield: Aggregation reduces the effective concentration of finely dispersed dye, leading to weaker or inconsistent color intensity.

  • Clogging of equipment: Large dye particles can block filters and nozzles in dyeing machinery or analytical instruments.

  • Poor reproducibility: Unstable dispersions make it difficult to achieve consistent results between experimental batches.

Q3: What factors influence the dispersion stability of this compound?

Several factors can impact the stability of a this compound dispersion:

  • Particle Size: The initial particle size of the dye powder is critical. Smaller, more uniform particles are easier to disperse and result in a more stable suspension.[6]

  • Temperature: High temperatures, especially rapid heating, can increase the kinetic energy of dye particles, leading to a higher collision rate and subsequent aggregation.[8]

  • pH of the Medium: The pH of the dye bath can affect the surface charge of the dye particles and the effectiveness of anionic dispersing agents. A weakly acidic pH is often optimal for disperse dyeing.

  • Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ in hard water can interact with anionic dispersing agents, reducing their efficacy and causing dye precipitation.

  • Choice and Concentration of Dispersing Agent: The type and amount of dispersing agent are crucial for stabilizing the dye particles.

  • Mechanical Agitation: Insufficient or improper agitation can lead to settling and aggregation of dye particles.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound dispersions.

Problem ID Observed Issue Potential Causes Recommended Solutions
DR92-TS01 Visible particles, sediment, or streaking in the final application. Dye aggregation or precipitation.1. Ensure the use of a suitable dispersing agent at an optimized concentration.2. Control the heating rate of the dispersion; avoid rapid temperature increases.3. Use deionized or softened water to prepare the dispersion.4. Maintain the pH of the dispersion within the recommended range (typically weakly acidic).5. Ensure continuous and adequate agitation during preparation and use.
DR92-TS02 Inconsistent color intensity between batches. Poor initial dispersion of the dye powder or instability of the dispersion over time.1. Prepare a pre-dispersion of the dye with the dispersing agent in a small amount of water before adding it to the main bath.2. Evaluate the long-term stability of the dispersion and use it within its stable timeframe.3. Standardize all preparation parameters, including temperature, pH, and mixing speed.
DR92-TS03 Clogging of filters or nozzles. Formation of large dye agglomerates.1. Filter the dispersion before use to remove any large particles.2. Optimize the dispersing agent and its concentration to prevent re-aggregation.3. Consider milling the dye powder to achieve a finer and more uniform particle size distribution.
DR92-TS04 Low color yield or pale coloration. Inefficient dye uptake due to large particle size or low stability.1. Improve the dispersion quality by selecting a more effective dispersing agent or a combination of agents.2. Ensure dyeing parameters (temperature, time) are optimized for dye penetration into the substrate.

Data on Dispersion Improvement

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a representative example of how different dispersing agents can affect the particle size of a disperse dye. The goal is to achieve the smallest possible particle size for maximum stability and color yield.

Table 1: Effect of Dispersing Agent Type on Average Particle Size of a Representative Disperse Dye

Dispersing Agent TypeChemical ClassTypical Concentration (% on weight of dye)Resulting Average Particle Size (nm)Observations
LignosulfonateAnionic Polymer1.0 - 2.0150 - 300Good general-purpose dispersant, cost-effective.
Naphthalene (B1677914) Sulfonate CondensateAnionic Polymer0.5 - 1.5100 - 250Excellent thermal stability, suitable for high-temperature applications.
Styrene-Maleic Anhydride CopolymerAnionic Polymer0.5 - 1.080 - 200Very effective at low concentrations, provides steric and electrostatic stabilization.
Ethoxylated Fatty AlcoholNonionic Surfactant1.0 - 3.0200 - 400Can aid in wetting the dye powder but may have lower thermal stability.

Note: This data is illustrative and the optimal dispersing agent and concentration must be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

Objective: To determine the most effective dispersing agent and its optimal concentration for improving the dispersion stability of this compound.

Materials:

  • This compound powder

  • A selection of dispersing agents (e.g., lignosulfonate, naphthalene sulfonate condensate, a polymeric dispersant)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

Methodology:

  • Preparation of Stock Dispersions:

    • For each dispersing agent, prepare a series of aqueous solutions at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Prepare a stock dispersion of this compound (e.g., 1% w/v) in each of the dispersing agent solutions.

    • As a control, prepare a dispersion of this compound in deionized water without any dispersing agent.

  • Dispersion Process:

    • Add the this compound powder to the dispersing agent solution while stirring at a constant speed (e.g., 500 rpm) for a set period (e.g., 30 minutes) at room temperature.

  • Characterization:

    • Particle Size Analysis: Immediately after preparation, measure the particle size distribution of each dispersion using a dynamic light scattering (DLS) instrument.

    • Zeta Potential Measurement: Measure the zeta potential of each dispersion to assess its electrostatic stability. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good stability.[9][10]

    • Sedimentation Test: Transfer a portion of each dispersion to a sealed vial and let it stand undisturbed. Visually inspect for any signs of sedimentation or phase separation at regular intervals (e.g., 1, 4, 8, and 24 hours).

Protocol 2: High-Temperature Dispersion Stability Test

Objective: To assess the stability of a this compound dispersion under simulated high-temperature dyeing conditions.

Materials:

  • Optimized this compound dispersion from Protocol 1

  • High-temperature, high-pressure laboratory dyeing apparatus or a sealed, pressure-resistant container

  • Whatman No. 2 filter paper

  • Buchner funnel and vacuum flask

Methodology:

  • Sample Preparation: Place a known volume (e.g., 100 mL) of the optimized this compound dispersion into the dyeing apparatus or pressure-resistant container.

  • Heating Cycle: Heat the dispersion to a typical dyeing temperature for polyester (e.g., 130°C) and hold for a specified time (e.g., 60 minutes).

  • Cooling: Allow the dispersion to cool down to room temperature.

  • Filtration Test:

    • Set up the Buchner funnel with the filter paper.

    • Pour the heat-treated dispersion through the filter paper under vacuum.

    • Observe the filter paper for any visible dye aggregates or spots. A clean filtrate and minimal residue on the filter paper indicate good high-temperature stability.[11][12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Select Dispersing Agents B Prepare Dispersions at Various Concentrations A->B C This compound Addition & Mixing B->C D Particle Size Analysis (DLS) C->D Characterize E Zeta Potential Measurement C->E Characterize F Sedimentation Test C->F Characterize G High-Temperature Stability Test F->G Optimized Dispersion H Filter Paper Test G->H Evaluate

Workflow for evaluating this compound dispersion stability.

Mechanism of dispersion stabilization by dispersing agents.

Troubleshooting_Logic Start Dispersion Instability Observed (e.g., Aggregation, Sedimentation) Q1 Is a dispersing agent being used? Start->Q1 A1_No Add a suitable dispersing agent. Q1->A1_No No Q2 Is the concentration optimized? Q1->Q2 Yes A1_No->Q2 A2_No Perform concentration optimization (Protocol 1). Q2->A2_No No Q3 Is the water quality adequate? Q2->Q3 Yes A2_No->Q3 A3_No Use deionized or softened water. Q3->A3_No No Q4 Are process parameters controlled? Q3->Q4 Yes A3_No->Q4 A4_No Control temperature ramp rate, pH, and agitation. Q4->A4_No No End Stable Dispersion Achieved Q4->End Yes A4_No->End

A logical approach to troubleshooting dispersion instability.

References

Technical Support Center: Surfactants for Preventing Disperse Red 92 Agglomeration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Disperse Red 92 agglomeration.

Troubleshooting Guide

Agglomeration of this compound can lead to inconsistent experimental results, reduced color yield, and the formation of spots or precipitates.[1] This guide provides a systematic approach to identifying and resolving these common issues.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DR92-A01Visible dye particles, "tarring," or precipitation in the dispersion.Inadequate Dispersion: Insufficient or ineffective surfactant.[2] High Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can cause dye precipitation.[2] Incorrect pH: The pH of the dispersion is outside the optimal range for this compound stability.[1]- Increase the concentration of the dispersing agent or select a more effective one (see Table 1).[3] - Use deionized or softened water for dispersion preparation.[2] - Introduce a chelating agent (e.g., EDTA) to sequester metal ions.[2] - Adjust the pH to the optimal range of 4.5-5.5 using a suitable buffer or acetic acid.[1]
DR92-A02Uneven color, streaking, or spotting on the substrate.Poor Initial Dye Dispersion: The dye was not properly dispersed before the experiment commenced.[1] Rapid Heating Rate: A fast temperature increase can shock the dispersion, leading to aggregation.[2]- Prepare a pre-dispersion of the dye in a small volume of water with the surfactant before adding it to the main solution.[2] - Ensure thorough and continuous stirring of the dispersion.[1] - Employ a controlled heating rate, typically not exceeding 1-2°C per minute.[4]
DR92-A03Low or inconsistent color yield or experimental effect.Dye Depletion due to Aggregation: Aggregated dye particles are too large to be effective.[2] Incompatible Auxiliaries: Other chemicals in the solution are interfering with the dispersion.[2]- Implement the solutions from DR92-A01 and DR92-A02 to prevent aggregation. - Verify the compatibility of all chemicals used in the experiment.
DR92-A04Clogging of filters or instruments.Micro-aggregation: Formation of small, non-visible aggregates that can still block fine pores.- Optimize the surfactant type and concentration through systematic evaluation (see Protocol 1).[1] - Filter the dispersion through a coarser filter before fine filtration or use.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind this compound aggregation?

A1: this compound is a non-ionic dye with low water solubility.[5] The primary driving forces for its aggregation in aqueous media are van der Waals forces and hydrophobic interactions between the dye molecules. Factors such as high water hardness, incorrect pH, high temperatures, and rapid heating rates can exacerbate this issue.[2]

Q2: What types of surfactants are most effective for stabilizing this compound?

A2: Both anionic and non-ionic surfactants are effective. Anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS) and lignosulfonates, provide electrostatic repulsion between dye particles.[6][7] Non-ionic surfactants, such as ethoxylated fatty alcohols or alkylphenols, provide steric hindrance, which is a physical barrier preventing particles from coming close to each other.[8] The choice often depends on the specific experimental conditions.

Q3: How do I choose between an anionic and a non-ionic surfactant?

A3: The choice depends on your experimental system. Anionic surfactants are very effective dispersants but can be sensitive to water hardness and pH.[6] Non-ionic surfactants are generally less sensitive to these factors and can provide excellent steric stabilization.[8] In some cases, a combination of both can be synergistic, with the non-ionic surfactant aiding in wetting and the anionic surfactant providing long-term stability.[9]

Q4: What is the optimal concentration of surfactant to use?

A4: The optimal concentration is typically determined experimentally. It is crucial to use enough surfactant to adequately cover the surface of the dye particles but to avoid using an excessive amount, which can lead to foaming, changes in solution viscosity, and other undesirable effects.[10] A good starting point is often between 0.5% and 2.0% of the pigment weight.[8]

Q5: Can the order of addition of components affect the dispersion stability?

A5: Yes, the order of addition is critical. It is generally recommended to first prepare a pre-dispersion of the this compound in a concentrated solution of the surfactant and a small amount of water.[2] This "pasting" step ensures that the dye particles are thoroughly wetted by the surfactant before being diluted into the final volume.

Data Presentation

Table 1: Comparison of Surfactant Effectiveness on this compound Dispersion Stability

Surfactant TypeExample SurfactantConcentration (% w/w of dye)Average Particle Size (nm)Zeta Potential (mV)Stability after 24h
AnionicSodium Dodecyl Sulfate (SDS)1.0180-45Good
AnionicSodium Lignosulfonate2.0220-38Good
Non-ionicOctylphenol Ethoxylate (Triton X-100)1.5200-15Excellent
Non-ionicPolyoxyethylene (20) sorbitan (B8754009) monooleate (Tween 80)1.5210-12Excellent
CationicCetyltrimethylammonium Bromide (CTAB)1.0>1000 (agglomerated)+30Poor
No Surfactant-->2000 (agglomerated)-5Poor

Note: This data is illustrative and may vary depending on the specific grade of this compound and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

Objective: To prepare a stable, fine-particle dispersion of this compound using a surfactant.

Materials:

  • This compound powder

  • Selected surfactant (e.g., SDS, Triton X-100)

  • Deionized water

  • Magnetic stirrer and stir bar

  • High-shear mixer or sonicator (probe or bath)

Methodology:

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in deionized water. For example, a 10% (w/v) solution.

  • Pre-dispersion (Pasting): In a small beaker, weigh the desired amount of this compound powder. Add a small volume of the surfactant stock solution to create a thick paste. Mix thoroughly with a spatula until all the powder is wetted.

  • Dilution: Gradually add deionized water to the paste while stirring continuously with a magnetic stirrer. Continue adding water until the desired final concentration of the dye is reached.

  • High-Energy Mixing: For a finer dispersion, subject the solution to high-energy mixing.

    • High-Shear Mixer: Mix at high speed for 10-15 minutes.

    • Sonicator: Sonicate for 15-20 minutes. Monitor the temperature and use a cooling bath if necessary to prevent overheating.

  • Stability Assessment: Allow the dispersion to stand for 24 hours and visually inspect for any signs of settling or agglomeration. For a quantitative assessment, proceed to Protocol 2.

Protocol 2: Particle Size and Zeta Potential Analysis

Objective: To quantitatively assess the quality of the this compound dispersion.

Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the prepared this compound dispersion with deionized water to the optimal concentration for the DLS instrument. The dilution factor will depend on the initial concentration of the dye.

  • Particle Size Measurement:

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Record the average particle size (Z-average) and the polydispersity index (PDI). A lower PDI indicates a more uniform particle size distribution.

  • Zeta Potential Measurement:

    • Use an appropriate folded capillary cell for the measurement.

    • Perform at least three replicate measurements.

    • Record the average zeta potential. A value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.

Visualizations

Experimental_Workflow Experimental Workflow for Preparing and Analyzing this compound Dispersions cluster_prep Dispersion Preparation cluster_analysis Dispersion Analysis prep1 Weigh this compound & Surfactant prep3 Create Pre-dispersion Paste prep1->prep3 prep2 Prepare Surfactant Solution prep2->prep3 prep4 Gradual Dilution with Stirring prep3->prep4 prep5 High-Energy Mixing (Sonication/Shear) prep4->prep5 analysis1 Visual Inspection (24h) prep5->analysis1 analysis2 Dilute Sample for DLS prep5->analysis2 analysis3 Particle Size Measurement (DLS) analysis2->analysis3 analysis4 Zeta Potential Measurement analysis2->analysis4 end Stable this compound Dispersion analysis3->end Evaluate Size & PDI analysis4->end Evaluate Stability

Caption: Workflow for preparing and analyzing this compound dispersions.

Surfactant_Mechanism Mechanism of Surfactant Stabilization cluster_anionic Anionic Surfactant (Electrostatic Repulsion) cluster_nonionic Non-ionic Surfactant (Steric Hindrance) a1 a2 a1->a2 Repulsion a1_head a2_head n1 n2 n1->n2 Steric Hindrance n1_head n2_head a1_tail a1_head->a1_tail a2_tail a2_head->a2_tail n1_tail ~~~ n1_head->n1_tail n2_tail ~~~ n2_head->n2_tail

Caption: Surfactant stabilization mechanisms for this compound.

References

Technical Support Center: Optimizing Disperse Red 92 Concentration for Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Disperse Red 92 for fluorescence-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence applications?

This compound is a member of the anthraquinone (B42736) dye family, primarily used in the textile industry.[1][2][3] While not a conventional fluorescent probe, some anthraquinone derivatives exhibit fluorescent properties that can be harnessed for specific research applications.[4][5][6][7] Its use in a research context is exploratory, and its fluorescent characteristics must be thoroughly validated for each specific application.

Q2: What are the expected spectral properties of this compound?

Precise excitation and emission maxima for this compound are not extensively documented in scientific literature for research applications. However, based on the general photophysical properties of anthraquinone dyes, it is expected to absorb light in the blue-green region of the spectrum and emit in the orange-red region.[4][6] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup.

Q3: How do I prepare a this compound solution for my experiment?

This compound is characterized as a disperse dye, meaning it has low solubility in water but is soluble in several organic solvents such as ethanol (B145695) and acetone.[8] For stock solutions, it is recommended to use a high-purity organic solvent like DMSO. The final working concentration should be prepared by diluting the stock solution in an appropriate buffer for your experiment, ensuring the final concentration of the organic solvent is compatible with your biological sample.

Q4: What is a good starting concentration for this compound in a staining protocol?

An optimal starting concentration for any new fluorescent dye requires titration. A broad range should be tested to find the concentration that provides the best signal-to-noise ratio. A typical starting point for many fluorescent dyes is in the low micromolar (µM) range. It is advisable to perform a concentration gradient experiment to determine the ideal concentration for your specific cell type and application.[9][10][11]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Excitation/Emission Wavelengths Experimentally determine the optimal excitation and emission spectra for this compound using a spectrophotometer or by testing a range of filters on your fluorescence microscope.
Insufficient Dye Concentration Perform a titration experiment to identify the optimal dye concentration that yields a bright signal without causing toxicity or aggregation.[9][10]
Photobleaching (Fading) of the Dye Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable. Acquire images using the lowest possible laser power and exposure time.[12][13]
Improper Sample Preparation Ensure proper fixation and permeabilization (if required for intracellular targets) of your cells or tissue. Poor preparation can hinder dye penetration.
Degraded Dye Ensure your this compound stock solution is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[12]
Problem 2: High Background Fluorescence

Possible Causes and Solutions:

CauseRecommended Solution
Excessive Dye Concentration This is a common cause of high background. Reduce the concentration of this compound used for staining.[9]
Inadequate Washing Steps Increase the number and duration of washing steps after staining to remove unbound dye molecules.
Autofluorescence of Sample Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using spectral unmixing techniques or selecting different imaging channels if possible.
Non-specific Binding Include a blocking step in your protocol, especially for antibody-based applications, to reduce non-specific binding of the dye.
Contaminated Reagents or Consumables Ensure all buffers, media, and imaging dishes are free from fluorescent contaminants.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

This protocol describes a general method to determine the fluorescence spectra of this compound in a specific solvent.

Materials:

  • This compound

  • Spectro-grade solvent (e.g., Ethanol, DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1-10 µM).

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 400-580 nm). The peak of this scan will be the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation wavelength to the determined optimum (from step 2) and scan a range of emission wavelengths (e.g., 550-700 nm). The peak of this scan will be the optimal emission wavelength.

Protocol 2: Optimizing Staining Concentration (Titration)

This protocol provides a framework for determining the optimal working concentration of this compound for cell staining.

Materials:

  • Cell culture of interest

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., PBS)

  • Fluorescence microscope or flow cytometer

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in your working buffer to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Seed your cells in a suitable imaging plate or prepare them in suspension for flow cytometry.

  • Replace the medium with the different concentrations of the this compound staining solution. Include an unstained control.

  • Incubate for a predetermined time (e.g., 15-30 minutes), protected from light.

  • Wash the cells with fresh buffer to remove unbound dye.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry.

  • Evaluate the signal intensity and background for each concentration to determine the optimal concentration that provides the brightest signal with the lowest background.

Quantitative Data

The following table provides a comparison of the photophysical properties of commonly used red fluorescent dyes. Note: The values for this compound are estimated based on the properties of other anthraquinone dyes and require experimental verification.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound (Estimated) ~480 - 520~580 - 620Not DeterminedLikely Low
Texas Red™-X 59561585,0000.55
Alexa Fluor™ 594 59061792,0000.66
Rhodamine Red™-X 57059090,0000.81

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_staining Staining & Optimization cluster_analysis Analysis cluster_result Result prep_dye Prepare this compound Stock Solution (in DMSO) titration Perform Concentration Titration (e.g., 0.1 - 10 µM) prep_dye->titration prep_cells Prepare Cell Sample (Culture, Fixation, etc.) prep_cells->titration staining Incubate with Dye titration->staining washing Wash to Remove Unbound Dye staining->washing imaging Fluorescence Imaging (Microscopy or Flow Cytometry) washing->imaging data_analysis Data Analysis (Signal-to-Noise Ratio) imaging->data_analysis optimal_conc Optimal Concentration Determined data_analysis->optimal_conc

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic Troubleshooting Logic for Weak Fluorescence Signal start Weak or No Signal check_conc Is Dye Concentration Optimized? start->check_conc check_spectra Are Excitation/Emission Wavelengths Correct? check_conc->check_spectra No solution_titrate Perform Titration Experiment check_conc->solution_titrate Yes check_photobleaching Is Photobleaching Occurring? check_spectra->check_photobleaching No solution_spectra Determine Optimal Spectra check_spectra->solution_spectra Yes check_sample_prep Is Sample Preparation Correct? check_photobleaching->check_sample_prep No solution_photobleaching Use Anti-Fade/ Minimize Exposure check_photobleaching->solution_photobleaching Yes solution_sample_prep Review Fixation/ Permeabilization Protocol check_sample_prep->solution_sample_prep Yes end Signal Improved solution_titrate->end solution_spectra->end solution_photobleaching->end solution_sample_prep->end

Caption: Troubleshooting flowchart for weak fluorescence signals.

References

Technical Support Center: Minimizing Photobleaching of Disperse Red 92 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Disperse Red 92 during fluorescence microscopy experiments. As this compound is a dye primarily used in the textile industry, its application in microscopy is not yet widely documented. Therefore, this guide provides recommendations based on the properties of structurally similar anthraquinone (B42736) dyes and general principles of fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a non-ionic, hydrophobic anthraquinone dye.[1][2] Like many fluorescent molecules, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal. The photobleaching of organic dyes like this compound is often mediated by reactions with molecular oxygen when the dye is in its excited triplet state. Anthraquinone dyes, while known for good general lightfastness in textiles, can still exhibit significant photobleaching under the intense, focused light of a microscope.[3]

Q2: What are the spectral properties of this compound?

Precise excitation and emission maxima for this compound in microscopy applications are not well-documented in the scientific literature. However, based on the spectral properties of other fluorescent anthraquinone dyes, we can estimate its spectral profile.

ParameterEstimated ValueRemarks
Excitation Maximum (λex) ~470 - 500 nmBased on absorbance data for similar anthraquinone α-aminophosphonates.[4]
Emission Maximum (λem) ~580 - 630 nmInferred from fluorescence data of related anthraquinone derivatives in various solvents.[4]

It is crucial for users to experimentally determine the optimal excitation and emission wavelengths for their specific experimental setup and solvent environment.

Q3: How can I prepare this compound for staining cells?

This compound is sparingly soluble in water but soluble in organic solvents.[1][5] A stock solution should be prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final working concentration in an appropriate buffer or cell culture medium. To aid in the dispersion of this hydrophobic dye in aqueous solutions, a surfactant like Pluronic® F-127 can be used.[6]

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid fading of the this compound fluorescent signal, consult the following troubleshooting table.

ProblemPotential CauseRecommended Solution
Weak or No Initial Signal Inadequate Staining: Insufficient dye concentration or incubation time.Increase the dye concentration and/or incubation time. Perform a titration to find the optimal staining conditions.
Poor Dye Solubility: Precipitation of the dye in the aqueous staining buffer.Prepare the staining solution fresh. Consider using a surfactant like Pluronic® F-127 to improve solubility.[6]
Rapid Fading During Imaging High Excitation Intensity: Excessive laser power or lamp intensity is accelerating photobleaching.Reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters if available.[7]
Prolonged Exposure Time: Long integration times on the detector increase the total light exposure.Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of increased noise.
Oxygen-Mediated Photodamage: The presence of molecular oxygen is a major contributor to photobleaching.For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenger system if compatible with your experiment.

Experimental Protocols

Protocol for Preparing a this compound Staining Solution

This protocol provides a general guideline for preparing a staining solution for cultured cells. Optimization for specific cell types and experimental conditions is recommended.

  • Prepare a Stock Solution: Dissolve this compound powder in DMSO to create a 1-5 mM stock solution.

  • Prepare a Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the desired final concentration (start with a range of 1-10 µM).

  • (Optional) Add Surfactant: To improve the solubility of the hydrophobic dye in the aqueous working solution, Pluronic® F-127 can be added to a final concentration of 0.02%.[6]

Protocol for Staining Fixed Cells
  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Minimizing Photobleaching: Key Strategies

Optimization of Imaging Parameters

Careful adjustment of microscope settings is the first line of defense against photobleaching.

ParameterRecommendationRationale
Excitation Intensity Use the lowest possible power that provides a usable signal.Reduces the rate of fluorophore excitation and subsequent photodamage.[7]
Exposure Time Keep the camera exposure time as short as possible.Minimizes the duration of light exposure for each captured frame.
Pinhole Size (Confocal) Use a slightly larger pinhole size if possible.Can increase signal detection efficiency, allowing for a reduction in excitation power, though this may slightly decrease resolution.
Detector Gain Increase detector gain to compensate for lower excitation power.Amplifies the detected signal, but be aware that this also amplifies noise.
Use of Antifade Reagents

For fixed samples, the use of an antifade mounting medium is highly effective in reducing photobleaching. These reagents work by scavenging reactive oxygen species that are a primary cause of photodamage.[8]

Antifade AgentMechanism of ActionConsiderations
p-Phenylenediamine (PPD) Reactive oxygen species scavenger.Highly effective but can cause initial quenching of some fluorophores and may not be compatible with all dyes.[8][9]
n-Propyl gallate (NPG) Reactive oxygen species scavenger.Less toxic than PPD and can be used in some live-cell applications, but may have biological effects.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.Less effective than PPD but also less toxic.[9]
Commercial Antifade Mountants Often contain a mixture of antifade agents.Vectashield and ProLong™ Gold are examples that have shown broad utility.[10]

The compatibility and effectiveness of these agents with this compound have not been specifically documented and should be experimentally verified.

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Workflow for this compound Photobleaching start Start: Rapid Signal Fading Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Reduce Laser/Lamp Power check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Decrease Camera Exposure Time check_exposure->reduce_exposure No use_antifade Are You Using an Antifade Reagent? (Fixed Samples) check_exposure->use_antifade Yes reduce_exposure->use_antifade add_antifade Incorporate Antifade Mounting Medium use_antifade->add_antifade No optimized Imaging Conditions Optimized use_antifade->optimized Yes add_antifade->optimized

Caption: A logical workflow for troubleshooting photobleaching issues.

Staining_Protocol_Workflow General Staining Protocol for this compound prep_stock Prepare 1-5 mM Stock in DMSO prep_working Dilute to 1-10 µM in Buffer/Medium (Optional: Add Pluronic F-127) prep_stock->prep_working stain Incubate with Working Solution (15-30 min, RT, dark) prep_working->stain fix_cells Fix Cells (e.g., 4% PFA) wash1 Wash 3x with PBS fix_cells->wash1 wash1->stain wash2 Wash 3x with PBS stain->wash2 mount Mount with Antifade Medium wash2->mount image Image Immediately mount->image

Caption: Experimental workflow for staining fixed cells with this compound.

Photobleaching_Mechanism Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Bleached Dye (Non-fluorescent) S0->Bleached Direct Reaction with ROS S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) ROS->Bleached Chemical Reaction Fluorescence Fluorescence

Caption: The role of the triplet state and oxygen in photobleaching.

References

Correcting for spectral overlap with Disperse Red 92 in multicolor imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Disperse Red 92 in multicolor fluorescence imaging experiments. The focus is on identifying and correcting for spectral overlap to ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a concern with this compound?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1] This is a common issue in multicolor imaging because fluorophores often have broad emission spectra.[1] this compound, as a red-emitting dye, may have a broad emission tail that extends into the detection channels of far-red or near-infrared fluorophores, leading to false co-localization and inaccurate quantitative analysis.

Q2: What are the approximate spectral properties of this compound?

A2: While specific photophysical data for this compound in microscopy-grade solvents is not extensively published, it belongs to the aminoanthraquinone class of dyes. Dyes in this class with similar structures typically exhibit absorption maxima in the range of 400-500 nm and fluorescence emission spanning from 545 nm to over 600 nm.[2][3] The exact excitation and emission maxima, as well as the quantum yield, are highly dependent on the solvent environment.[4] It is crucial to experimentally determine the spectral profile of this compound in your specific experimental buffer or mounting medium.

Q3: Which common fluorophores are likely to have spectral overlap with this compound?

A3: Given its expected emission in the red part of the spectrum, this compound is most likely to have spectral overlap with other red and far-red fluorophores. Care should be taken when pairing it with dyes such as Texas Red, Alexa Fluor 594, Cy5, and Alexa Fluor 647. The degree of overlap will depend on the specific filter sets and detector settings used in your imaging system.

Q4: How can I minimize spectral overlap during image acquisition?

A4: Several strategies can be employed to minimize spectral overlap at the acquisition stage:

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with the largest possible separation in their emission spectra.

  • Optimized Filter Sets: Use narrow bandpass emission filters tailored to the peak emission of each fluorophore to exclude unwanted signals from other channels.[5]

  • Sequential Scanning: On confocal microscopes, acquiring each channel independently (sequential scanning) is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one dye from bleeding into another's detection window.[6]

  • Lower Laser Power and Detector Gain: If the signal in one channel is significantly brighter than another, it can exacerbate bleed-through. Adjusting laser power and detector gain can help to balance the signal intensities.

Q5: What are compensation controls and why are they necessary?

A5: Compensation controls are samples that are stained with only one fluorophore each. These single-color controls are essential for accurately determining the amount of spectral overlap between channels.[7] By imaging each single-color control in all of your detection channels, you can measure the percentage of signal from that one fluorophore that "bleeds" into the other channels. This information is then used to computationally correct your multicolor images, a process known as compensation.

Q6: What is spectral unmixing?

A6: Spectral unmixing is a powerful computational technique that separates the emission spectra of multiple fluorophores present in a single image.[8] It requires acquiring a series of images at different emission wavelengths (a lambda stack). By providing the unmixing algorithm with the "pure" emission spectrum of each individual fluorophore (obtained from your single-color controls), it can calculate the contribution of each dye to every pixel in your image and generate a set of bleed-through-free images.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Signal from this compound is visible in the far-red channel. Spectral Bleed-through: The emission spectrum of this compound is overlapping with the detection window of your far-red channel.1. Confirm Bleed-through: Image a sample stained only with this compound and check for a signal in the far-red channel. 2. Sequential Scanning: If using a confocal microscope, switch from simultaneous to sequential image acquisition. 3. Narrower Emission Filters: Use a more restrictive emission filter for the far-red channel to cut out the tail of the this compound emission. 4. Post-Acquisition Correction: Use compensation or spectral unmixing to computationally remove the bleed-through.
Weak signal from the fluorophore paired with this compound. Excitation Crosstalk: The laser used to excite this compound might also be exciting the other fluorophore, leading to its photobleaching before its dedicated channel is acquired.1. Sequential Scanning: This is the most effective solution as it ensures each fluorophore is only excited by its specific laser line. 2. Optimize Excitation Wavelengths: If possible, choose laser lines that are further apart to minimize cross-excitation.
False co-localization observed between this compound and another fluorophore. Uncorrected Spectral Overlap: Significant bleed-through from one channel to another is creating an artificial signal overlap.1. Proper Controls: Ensure you have prepared and imaged single-color controls for both this compound and the other fluorophore. 2. Apply Compensation: Use your imaging software to apply compensation based on the single-color controls. 3. Perform Spectral Unmixing: For highly overlapping spectra, spectral unmixing will provide a more accurate separation of signals.
High background fluorescence. Dye Aggregation: Disperse dyes can sometimes form aggregates, leading to non-specific signals. Excess Dye: Incomplete washing can leave unbound dye in the sample.1. Fresh Working Solutions: Prepare fresh staining solutions from a stock solution immediately before use. 2. Optimize Staining Concentration: Perform a titration to find the lowest effective concentration of this compound. 3. Thorough Washing: Increase the number and duration of wash steps after staining.

Experimental Protocols

Protocol 1: Preparation of Single-Color Compensation Controls

Objective: To prepare samples for determining the level of spectral bleed-through from this compound into other channels and vice-versa.

Methodology:

  • Cell/Tissue Preparation: Prepare three separate but identically treated samples of your cells or tissue.

  • Staining:

    • Sample 1 (Unstained Control): Do not add any fluorophores. This sample is used to determine the level of autofluorescence.

    • Sample 2 (this compound only): Stain with this compound according to your established protocol.

    • Sample 3 (Partner Fluorophore only): Stain with the second fluorophore you are using in your multicolor experiment (e.g., a far-red dye) according to its protocol.

  • Mounting: Mount all three samples using the same mounting medium and coverslips.

  • Imaging:

    • Image the unstained control using all of your multicolor imaging settings to establish the background signal.

    • Image the "this compound only" sample using all channels. The signal detected in channels other than the designated red channel represents the bleed-through from this compound.

    • Image the "Partner Fluorophore only" sample using all channels. The signal detected in the red channel represents the bleed-through into the this compound channel.

Protocol 2: Linear Spectral Unmixing Workflow

Objective: To computationally separate the signals of this compound and an overlapping fluorophore.

Methodology:

  • Acquire Reference Spectra:

    • Using the single-color control samples prepared in Protocol 1, acquire a lambda stack (an image cube with x, y, and wavelength dimensions) for each fluorophore.

    • In your imaging software, define a region of interest (ROI) with a strong, specific signal for each fluorophore.

    • The software will generate a reference emission spectrum for each fluorophore based on the signal intensity across the different wavelengths in the lambda stack. Save these reference spectra.

  • Acquire Multicolor Image:

    • On your multicolor-stained sample, acquire a lambda stack using the same settings as for the reference spectra.

  • Apply Spectral Unmixing:

    • Open the spectral unmixing tool in your imaging software.

    • Load the previously saved reference spectra for this compound and your other fluorophore(s). You may also include a reference spectrum for autofluorescence from the unstained control.

    • Apply the unmixing algorithm to your multicolor lambda stack. The software will use the reference spectra to calculate the contribution of each fluorophore to each pixel and generate a set of separated, bleed-through-free images.

Visual Guides

Spectral_Overlap_Correction_Workflow cluster_acquisition Image Acquisition cluster_problem Problem Identification cluster_solution Correction Methods Multicolor Sample Multicolor Sample Raw Image Raw Image Multicolor Sample->Raw Image Single-Color Controls Single-Color Controls Compensation Compensation Single-Color Controls->Compensation Spectral Unmixing Spectral Unmixing Single-Color Controls->Spectral Unmixing Unstained Control Unstained Control Unstained Control->Spectral Unmixing Spectral Bleed-through Spectral Bleed-through Raw Image->Spectral Bleed-through Spectral Bleed-through->Compensation Apply Correction Spectral Bleed-through->Spectral Unmixing Apply Correction Corrected Image Corrected Image Compensation->Corrected Image Spectral Unmixing->Corrected Image

Caption: Workflow for identifying and correcting spectral overlap.

Compensation_Principle cluster_controls Single-Color Controls cluster_measurement Measure Bleed-through cluster_correction Apply Correction to Multicolor Image DR92_only This compound Only Measure_DR92 Image in Far-Red Channel (e.g., 10% bleed-through) DR92_only->Measure_DR92 FarRed_only Far-Red Dye Only Measure_FarRed Image in Red Channel (e.g., 2% bleed-through) FarRed_only->Measure_FarRed Corrected_FarRed Corrected Far-Red Signal = Measured Far-Red - (10% of Red Signal) Measure_DR92->Corrected_FarRed Corrected_Red Corrected Red Signal = Measured Red - (2% of Far-Red Signal) Measure_FarRed->Corrected_Red

Caption: Principle of compensation using single-color controls.

References

Technical Support Center: Solvent Effects on the Fluorescence of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the solvent effects on the fluorescence of Disperse Red 92.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of solvent polarity on the fluorescence of this compound?

This compound is an anthraquinone-based dye. While specific data for this compound is limited in publicly available literature, its structural class suggests it will exhibit solvatochromism, where the absorption and emission spectra shift with solvent polarity. For similar "push-pull" dyes, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum.[1] This is due to the stabilization of the more polar excited state by the polar solvent molecules, which reduces the energy gap between the excited and ground states.[2]

Q2: Why is my fluorescence signal for this compound very weak?

Low fluorescence intensity can be attributed to several factors:

  • Low Quantum Yield: Many disperse dyes, including those in the azobenzene (B91143) family like the related Disperse Red 1, are known to have low fluorescence quantum yields, often in the order of 10-3.[3][4]

  • Concentration Quenching: At high concentrations, dye molecules can interact with each other, leading to self-quenching and a decrease in fluorescence intensity.[5][6]

  • Solvent Effects: The choice of solvent can significantly impact fluorescence. Protic solvents (e.g., alcohols, water) can sometimes quench fluorescence through hydrogen bonding.[6]

  • Presence of Quenchers: Impurities in the solvent or the sample itself, including dissolved oxygen, can act as quenching agents.[6]

Q3: What is photobleaching and how can I minimize it for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[7][8] To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the light source.[7]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times and acquiring data efficiently.[7]

  • Use Antifade Reagents: For samples mounted on microscope slides, consider using a commercial antifade mounting medium.

  • Degas Solvents: Removing dissolved oxygen from the solvent by bubbling with an inert gas like nitrogen or argon can reduce photo-oxidation, a common cause of photobleaching.[6]

Troubleshooting Guide

Issue: Distorted or Unexpected Peaks in the Emission Spectrum

  • Q: I am observing sharp, narrow peaks in my emission spectrum that are not from my sample. What are they?

    • A: These are likely Raman scattering peaks from the solvent. To confirm, change the excitation wavelength; Raman peaks will shift their emission wavelength accordingly, while fluorescence peaks will not.[9] Performing a blank measurement with just the solvent can also help identify these peaks.[9]

  • Q: My emission spectrum appears flattened or distorted at the peak.

    • A: This is a classic sign of detector saturation. The detector is receiving too many photons and cannot respond linearly.[9] To resolve this, you can:

      • Reduce the excitation intensity.

      • Decrease the slit widths on the excitation or emission monochromators.

      • Use a lower concentration of your dye solution.[9]

  • Q: I see a small peak at twice the excitation wavelength. What is this?

    • A: This is likely a second-order diffraction artifact from the emission monochromator. Modern spectrometers often have built-in order-sorting filters to block this. Ensure these filters are enabled in your instrument's software.[9]

Issue: Low or No Fluorescence Signal

  • Q: I am not detecting any fluorescence signal from my this compound solution.

    • A:

      • Check Instrument Settings: Verify that the excitation and emission wavelengths are set correctly. Ensure the detector is turned on and the shutter is open.

      • Confirm Sample Concentration: The concentration may be too low to detect. Try preparing a more concentrated sample.

      • Solvent Choice: The solvent may be quenching the fluorescence. Try a different solvent, preferably a polar aprotic one.[6]

      • Sample Purity: Impurities in your dye sample or solvent could be quenching the fluorescence.[6]

  • Q: My fluorescence intensity decreases with increasing concentration.

    • A: This is likely due to the inner filter effect.[5] At high concentrations, the sample absorbs a significant portion of the excitation light before it can penetrate the full path length of the cuvette. Additionally, emitted fluorescence can be reabsorbed by other dye molecules in the solution.[10] To mitigate this, use a more dilute solution or a cuvette with a shorter path length.[5]

Data Presentation

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane2.021.4274205806680
Toluene2.381.4974506105980
Acetone (B3395972)20.71.3594706405760
Ethanol24.61.3614806605790
Methanol32.71.3294856705820
Acetonitrile37.51.3444756505890
DMSO46.71.4794906805740

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., acetone or dimethylformamide) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the various solvents to be investigated. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance below 0.1 at the excitation wavelength).

Protocol 2: Measurement of Absorption and Fluorescence Spectra

  • Instrumentation: Use a UV-Vis spectrophotometer and a spectrofluorometer.

  • Absorption Measurement:

    • Record the absorption spectrum of each working solution in a 1 cm path length quartz cuvette.

    • Identify the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (λex) to the λabs determined for each solvent.

    • Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., λex + 20 nm to 800 nm).

    • Record a blank spectrum for each pure solvent to identify any background fluorescence or Raman peaks.

    • Identify the wavelength of maximum emission (λem).

Mandatory Visualization

ExperimentalWorkflow Experimental Workflow for Investigating Solvent Effects cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Acetone) working Prepare Working Solutions (Dilute stock in various solvents) stock->working abs_spec Measure Absorption Spectra (Determine λ_abs) working->abs_spec fluo_spec Measure Fluorescence Spectra (Excite at λ_abs, determine λ_em) abs_spec->fluo_spec stokes Calculate Stokes Shift (ν_abs - ν_em) fluo_spec->stokes correlation Correlate with Solvent Polarity stokes->correlation

References

Temperature-dependent stability of Disperse Red 92 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the temperature-dependent stability of Disperse Red 92 solutions. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a non-ionic anthraquinone (B42736) dye.[1] It is characterized by its blue-tinted red to purple color and is primarily used for dyeing synthetic fibers like polyester, polyamide, and acetate.[1] Due to its chemical structure, it has low solubility in water but is soluble in various organic solvents.[2] It is known for good overall fastness, but its stability can be compromised by environmental factors, particularly temperature and pH.[3][4]

Q2: What are the primary factors that affect the stability of this compound solutions?

The stability of this compound in solution is primarily influenced by three factors:

  • Temperature: High temperatures, especially above 125°C, can lead to thermal degradation and aggregation (thermal cohesion).[3] Low-temperature storage can also cause issues, such as crystallization and agglomeration during freeze-thaw cycles.[5]

  • pH: Disperse dyes like this compound are most stable in weakly acidic conditions (pH 4-5).[3] In alkaline conditions (pH > 6), they are susceptible to hydrolysis, which can cause color changes and loss of efficacy, particularly at elevated temperatures.[3]

  • Solvent: The choice of solvent affects not only the solubility but also the stability of the dye. While soluble in many organic solvents, interactions with the solvent can influence degradation rates.[2]

Q3: What are the visible signs of instability or degradation in my this compound solution?

You may observe one or more of the following signs:

  • Color Change or Fading: This is a primary indicator of chemical degradation, often due to hydrolysis at improper pH levels or thermal breakdown.[3]

  • Precipitation or Crystallization: The formation of solid particles indicates that the dye is coming out of solution. This can be caused by changes in temperature, solvent evaporation, or the dye aggregating into larger, less soluble particles.[3]

  • Inconsistent Experimental Results: Unexplained variations in absorbance readings or coloring intensity in your experiments can be a symptom of an unstable dye solution.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Color of the solution has faded or shifted. Alkaline Hydrolysis: The pH of the solution may be above 6, causing the dye to hydrolyze, especially if heated.[3]Adjust the pH of the solution to a weakly acidic range (pH 4.0-5.5) using a suitable buffer.[3] Verify the pH of all components, including co-solvents and additives.
Solid particles or crystals have appeared in the solution. Thermal Aggregation: Heating the solution may have caused dye molecules to aggregate and precipitate.[3] Low-Temperature Crystallization: Storing the solution at low temperatures may have caused the dye to crystallize out.[5] Solvent Evaporation: Loss of solvent can increase the dye concentration beyond its solubility limit.For thermal aggregation, try sonicating the solution. If unsuccessful, the solution may be unusable. Prevent this by avoiding prolonged exposure to high temperatures. For low-temperature issues, gently warm the solution while stirring to redissolve the dye. Avoid repeated freeze-thaw cycles.[5] Ensure containers are tightly sealed to prevent solvent evaporation.[6]
Absorbance readings are inconsistent or decreasing over time. Photodegradation: Exposure to ambient or UV light can break down the dye molecules.[7][8] Ongoing Thermal Degradation: The storage or experimental temperature is too high, causing a slow breakdown of the dye.Store stock solutions in amber vials or protect them from light.[9] Minimize light exposure during experiments. Store solutions in a cool, dry, and well-ventilated area as recommended.[6] Evaluate stability at lower temperatures if the experimental protocol allows.
The dye is difficult to dissolve. Low Solubility: The chosen solvent may not be optimal, or the temperature is too low to achieve the desired concentration. Disperse dyes are known for their low aqueous solubility.[10]Refer to solubility data (see Table 1) to select a more appropriate solvent. Gentle heating and sonication can aid dissolution, but be mindful of the potential for thermal degradation.

Data Presentation

Table 1: General Solubility of Disperse Dyes

While precise quantitative solubility data for this compound is not widely published, this table provides general solubility characteristics for disperse dyes in common solvents. Experimental validation is crucial for specific applications.

Solvent General Solubility Notes
WaterSparingly soluble to insoluble[9]Dispersing agents are typically required for aqueous applications.
AcetoneGenerally soluble[9]A common solvent for creating stock solutions.
EthanolModerately soluble[9]Often used in solvent mixtures.
MethanolModerately soluble[9]Can be used for analytical standard preparation.[11]
Dimethylformamide (DMF)SolubleA strong polar aprotic solvent capable of dissolving many disperse dyes.
DichloromethaneSolubleUseful for extraction and non-aqueous applications.
Table 2: Factors Influencing Stability of this compound
Parameter Condition Effect on Stability Reference
pH Weakly Acidic (4.0 - 5.5)Most Stable [3]
Neutral to Alkaline (> 6.0)Poor Stability (Risk of Hydrolysis)[3]
Temperature High Temperature (>100 °C)Poor Stability (Risk of Thermal Degradation & Aggregation)[3]
Freeze-Thaw CyclesPoor Stability (Risk of Agglomeration)[5]
Light UV or Prolonged DaylightPoor Stability (Risk of Photodegradation)[7][8]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using UV-Vis Spectrophotometry

Objective: To quantify the degradation of this compound in a specific solvent at a constant elevated temperature.

Methodology:

  • Preparation of Dye Solution: Prepare a solution of this compound in the desired solvent. The concentration should be such that its absorbance at the maximum wavelength (λmax) is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Initial Measurement: Measure the initial absorbance of the solution at its λmax to establish a baseline (A₀) at time zero (t₀).

  • Incubation: Seal the solution in an amber glass vial and place it in a temperature-controlled oven or water bath set to the desired test temperature (e.g., 40°C, 60°C, or 80°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), remove the vial from the heat source. Allow it to cool completely to room temperature.

  • Absorbance Reading: Once cooled, measure the absorbance (Aₜ) of the solution at the same λmax.

  • Data Analysis: Plot Absorbance vs. Time. A decrease in absorbance indicates degradation. The percentage of remaining dye at each time point can be calculated as: (Aₜ / A₀) * 100%. This data can be used to determine the degradation kinetics.

Protocol 2: Assessment of Dispersion Stability (Filter Paper Test)

Objective: To qualitatively assess the tendency of this compound particles to aggregate after exposure to high temperatures.[12]

Methodology:

  • Solution Preparation: Prepare a 10 g/L solution of this compound in deionized water containing a suitable dispersing agent. Adjust the pH to the desired level (e.g., pH 5) with acetic acid.[12]

  • Initial Filtration: Take a 500 mL portion of the solution and filter it under suction through a standard filter paper (e.g., Whatman #2) on a porcelain funnel. Observe the filter paper for any dye particles or spots.[12]

  • High-Temperature Treatment: Place a separate 400 mL portion of the solution in a high-temperature dyeing apparatus. Heat the sealed container to 130°C and maintain this temperature for 1 hour.[12]

  • Cooling and Final Filtration: Allow the solution to cool down to room temperature. Filter this solution through a new, clean filter paper using the same method as in step 2.[12]

  • Comparison: Compare the two filter papers. If the second paper (after heating) shows a significant increase in visible dye particles or color spots, it indicates poor dispersion stability at that temperature. An ideal, stable dispersion will show no significant residue on the filter paper after heating.[12]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare DR92 Solution (Solvent, Concentration) set_params Define Stability Parameters (Temperature, pH, Time) prep_solution->set_params t0_measure Measure Initial Absorbance (t=0) set_params->t0_measure incubate Incubate at Set Temperature t0_measure->incubate tn_measure Measure Absorbance at Time 'n' incubate->tn_measure Repeat at intervals tn_measure->incubate plot_data Plot Absorbance vs. Time tn_measure->plot_data calc_kinetics Calculate Degradation Rate plot_data->calc_kinetics conclusion Determine Stability Profile calc_kinetics->conclusion

Caption: Workflow for Assessing Thermal Stability of this compound.

Factors_Affecting_Stability center_node This compound Solution Stability degradation Degradation (Hydrolysis, Thermal) center_node->degradation aggregation Physical Instability (Aggregation, Precipitation) center_node->aggregation temp Temperature temp->degradation temp->aggregation ph pH ph->degradation solvent Solvent Choice solvent->aggregation light Light Exposure light->degradation

Caption: Factors Influencing this compound Solution Stability.

References

Technical Support Center: Managing Disperse Red 92 Residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual Disperse Red 92 from experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to remove from lab equipment?

This compound is an anthraquinone-based organic pigment. Its chemical structure and low aqueous solubility contribute to its persistence on laboratory surfaces, particularly glass and certain plastics. It is designed to be stable and bind effectively to substrates, which can make its removal challenging.

Q2: What are the initial steps for cleaning equipment contaminated with this compound?

Always begin with the least aggressive cleaning method. A thorough rinse with deionized water should be the first step to remove any unbound dye. Following this, mechanical cleaning with a laboratory-grade detergent is recommended. If staining persists, progress to solvent-based cleaning methods.

Q3: Which solvents are most effective for dissolving residual this compound?

Q4: When should I consider using more aggressive cleaning methods?

Stronger, oxidative cleaning methods should only be used when standard aqueous and solvent-based cleaning have failed to remove the residue. These methods are hazardous and require strict adherence to safety protocols.

Q5: What are the primary safety precautions when handling this compound and the associated cleaning solvents?

Always consult the Safety Data Sheet (SDS) for this compound and any cleaning agents. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Ensure adequate ventilation, especially when working with volatile organic solvents.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Faint red or pink stain remains on glassware after washing with detergent. This compound has low water solubility and has adsorbed to the glass surface.Proceed with the Solvent Cleaning Protocol for Glassware. Start with ethanol (B145695) or acetone (B3395972) before moving to stronger solvents like DMSO or DMF.
Streaks or oily residue observed after solvent cleaning. The solvent may have evaporated too quickly, redepositing the dye. The solvent may be saturated with the dye.Use a less volatile solvent or ensure the surface remains wet during cleaning. Use fresh solvent for the final rinse. Consider a final rinse with a different, miscible solvent to remove residual cleaning agents.
Discoloration persists in scratches or etched areas of glassware. Scratched surfaces have a higher surface area and can trap dye molecules more effectively.Mechanical scrubbing with a non-abrasive pad and a suitable solvent may be effective. For persistent stains in damaged glassware, consider using an oxidizing cleaning solution as a last resort. Severely damaged glassware should be discarded.
Plastic components (e.g., bottle caps, tubing) are stained. The dye has been absorbed into the plastic matrix.Consult a chemical compatibility chart. Polypropylene and polyethylene (B3416737) have good resistance to many organic solvents at room temperature.[3][4][5] Attempt cleaning with isopropanol (B130326) or ethanol. Avoid prolonged exposure to aggressive solvents like acetone or DMF, which can cause swelling or degradation of some plastics.
Colored residue reappears after the equipment has dried. Incomplete removal of the dye, which becomes more visible upon drying.Repeat the cleaning procedure, ensuring sufficient contact time with the solvent and thorough rinsing. Sonication during the solvent cleaning step can improve the removal of stubborn residues.

Data Presentation

Solubility of this compound

SolventChemical FormulaQualitative SolubilityNotes
WaterH₂OInsolubleDisperse dyes have inherently low aqueous solubility.
EthanolC₂H₅OHModerately SolubleOften effective for initial cleaning and rinsing.
AcetoneC₃H₆OSolubleA good general-purpose solvent for many organic dyes.
IsopropanolC₃H₈OModerately SolubleA less volatile alternative to ethanol and acetone.
MethanolCH₃OHModerately SolubleCan be effective for dissolving polar organic compounds.
Dimethyl Sulfoxide (B87167) (DMSO)C₂H₆OSHighly SolubleA powerful solvent for a wide range of organic compounds.
Dimethylformamide (DMF)C₃H₇NOHighly SolubleAnother highly effective polar aprotic solvent for dyes.

Experimental Protocols

Protocol 1: Standard Cleaning of Glassware
  • Initial Rinse: Immediately after use, rinse glassware with deionized water to remove loose dye particles.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent (e.g., Alconox®, Liquinox®) in warm water. Submerge the glassware and scrub all surfaces with a suitable brush.

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water.

  • Drying: Allow the glassware to air dry on a rack or in a drying oven at an appropriate temperature.

Protocol 2: Solvent-Based Cleaning for Stubborn Residues on Glassware
  • Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pre-cleaning: Perform the "Standard Cleaning of Glassware" protocol to remove as much residue as possible.

  • Solvent Selection: Choose a suitable solvent from the solubility table. It is recommended to start with a less aggressive solvent like ethanol or acetone.

  • Solvent Rinse: Add a small amount of the selected solvent to the glassware, ensuring all stained surfaces are wetted. Swirl the solvent for 2-3 minutes and then decant into an appropriate chemical waste container.

  • Soaking (Optional): If the stain persists, fill the glassware with the chosen solvent and allow it to soak for 30-60 minutes. Gentle warming can be applied if the solvent is not highly volatile (e.g., DMSO), but this must be done with extreme caution.

  • Final Rinse: Decant the solvent into the appropriate chemical waste container. Rinse the glassware thoroughly with deionized water and allow it to air dry.

Protocol 3: Cleaning of Plasticware
  • Safety Precaution: Consult a chemical compatibility chart before using solvents on plasticware.

  • Initial Rinse and Wash: Follow steps 1-3 of the "Standard Cleaning of Glassware" protocol.

  • Solvent Wipe/Rinse: Dampen a clean, non-abrasive cloth with isopropanol or ethanol and wipe the stained surfaces. For items that can be submerged, a brief rinse with these solvents can be performed.

  • Deionized Water Rinse: Rinse the plasticware thoroughly with deionized water.

  • Drying: Allow the items to air dry completely.

Visualizations

Experimental_Workflow cluster_Initial_Cleaning Initial Cleaning Steps cluster_Troubleshooting Troubleshooting for Persistent Stains Start Contaminated Equipment Rinse_Water Rinse with Deionized Water Start->Rinse_Water Detergent_Wash Wash with Laboratory Detergent Rinse_Water->Detergent_Wash Rinse_Tap Rinse with Tap Water Detergent_Wash->Rinse_Tap Rinse_DI Rinse with Deionized Water Rinse_Tap->Rinse_DI Dry Dry Equipment Rinse_DI->Dry Check_Stain Stain Persists? Dry->Check_Stain Solvent_Clean Solvent-Based Cleaning Protocol Check_Stain->Solvent_Clean Yes Clean_Equipment Clean Equipment Check_Stain->Clean_Equipment No Check_Stain2 Stain Still Persists? Solvent_Clean->Check_Stain2 Oxidative_Clean Oxidative Cleaning (Last Resort) Discard Discard Equipment Oxidative_Clean->Discard Check_Stain2->Oxidative_Clean Yes Check_Stain2->Clean_Equipment No Logical_Relationship cluster_Properties Properties of this compound cluster_Cleaning_Methods Cleaning Method Selection DR92 This compound Structure Anthraquinone (B42736) Structure DR92->Structure Solubility Low Aqueous Solubility, Soluble in Organic Solvents DR92->Solubility Aqueous Aqueous Cleaning (Water, Detergents) Solubility->Aqueous Ineffective due to Solvent Solvent-Based Cleaning (Alcohols, Acetone, DMSO) Solubility->Solvent Effective due to Oxidizing Oxidizing Agents (Use with extreme caution) Solubility->Oxidizing Breaks down chromophore

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Disperse Red 92 is an industrial dye primarily used in the textile and plastics industries.[1][2][3][4] Its application in biological research and fluorescence microscopy is not well-documented. This guide provides general principles and troubleshooting strategies for using novel, hydrophobic dyes in a research setting. The following protocols and recommendations are based on best practices for fluorescence microscopy and should be considered a starting point for experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it suitable for fluorescence microscopy?

A1: this compound is a non-ionic, hydrophobic anthraquinone (B42736) dye.[1][3] While its primary applications are industrial, its chemical structure suggests it may possess fluorescent properties. However, there is no readily available scientific literature detailing its use in fluorescence microscopy, including its spectral properties (excitation/emission maxima), quantum yield, or photostability. Researchers interested in using this compound for imaging would need to experimentally determine these characteristics.

Q2: I am observing a very high background signal with my staining. What are the common causes for a hydrophobic dye like this compound?

A2: High background is a frequent issue with hydrophobic dyes. The primary causes include:

  • Dye Aggregation: Hydrophobic dyes tend to aggregate in aqueous solutions, leading to fluorescent precipitates that bind non-specifically.[5]

  • Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding to cellular structures and the coverslip.[6]

  • Insufficient Washing: Inadequate washing after staining fails to remove unbound dye molecules.

  • Non-Specific Binding: The hydrophobic nature of the dye can cause it to stick to various cellular components, such as lipids and proteins, in a non-specific manner.[5][7]

  • Autofluorescence: Biological samples often have endogenous molecules that fluoresce, contributing to the background signal.[6]

Q3: How can I prepare a stock solution of this compound to minimize aggregation?

A3: Due to its low water solubility, this compound should be dissolved in an organic solvent to create a high-concentration stock solution.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.

  • Recommended Procedure:

    • Prepare a 1-10 mM stock solution in anhydrous DMSO.

    • Sonication may be necessary to fully dissolve the dye.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.

Q4: What are the key steps to optimize the signal-to-noise ratio for a new dye?

A4: Optimizing the signal-to-noise ratio is a multi-step process that involves maximizing the specific signal while minimizing background noise. Key optimization steps include:

  • Dye Concentration Titration: Determine the lowest dye concentration that provides a detectable specific signal.

  • Incubation Time and Temperature: Optimize the duration and temperature of the staining step to allow for sufficient dye penetration without excessive non-specific binding.

  • Washing Steps: Increase the number and duration of washing steps to effectively remove unbound dye.

  • Blocking: For fixed and permeabilized cells, use a blocking agent to saturate non-specific binding sites.

  • Solvent and Buffer Choice: The local environment can affect the dye's spectral properties. Test different buffers to see how they impact fluorescence.

Troubleshooting Guides

Issue 1: Weak or No Signal
Possible Cause Recommended Solution
Incorrect Filter Sets Since the spectral properties of this compound are unknown, empirically test a range of standard filter sets (e.g., DAPI, FITC, TRITC, Cy5).
Low Dye Concentration Perform a concentration titration, systematically increasing the dye concentration to find the optimal range.
Poor Dye Solubility Ensure the dye is fully dissolved in the stock solution. When diluting into an aqueous buffer, vortex or sonicate briefly to aid dispersion.
Photobleaching Minimize exposure to excitation light. Use a lower laser power or a shorter exposure time.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Dye Concentration Too High Perform a titration to find the lowest effective concentration. Start with a very low concentration (e.g., in the nanomolar range) and gradually increase it.
Insufficient Washing Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
Dye Aggregation Filter the final staining solution through a 0.2 µm syringe filter before use. Consider adding a non-ionic surfactant like Pluronic F-127 (0.01-0.05%) to the staining buffer.
Non-Specific Hydrophobic Interactions Include a mild, non-ionic detergent such as Tween-20 (0.05-0.1%) in the wash buffers.[7] For fixed cells, use a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) before staining.[7]
Sample Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a dye with emission in the far-red or near-infrared spectrum.[8]

Experimental Protocols

Protocol 1: Determining Spectral Properties of this compound

Objective: To determine the approximate excitation and emission maxima of this compound.

Methodology:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in a solvent such as ethanol (B145695) or DMSO.

  • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the solution across a wide range of wavelengths (e.g., 300-700 nm) to find the absorbance maximum (λmax). This will give an indication of the optimal excitation wavelength.

  • Fluorescence Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength at or near the determined λmax.

    • Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm up to 800 nm) to find the emission maximum.

    • To find the optimal excitation wavelength, fix the emission at the determined maximum and scan a range of excitation wavelengths.

Protocol 2: Staining of Fixed Cells with this compound (for Experimental Validation)

Objective: To establish a baseline protocol for staining fixed cells with this compound.

Methodology:

  • Cell Culture and Fixation:

    • Plate cells on glass coverslips and culture to the desired confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.

  • Staining:

    • Prepare a range of concentrations of this compound (e.g., 10 nM to 10 µM) in a suitable buffer (e.g., PBS). Note: This wide range is necessary for initial testing of an unknown dye.

    • Remove the blocking buffer and add the staining solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS containing 0.1% Tween-20 for 5-10 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope, testing different filter sets to identify the one that provides the best signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare Stock Solution (1-10 mM in DMSO) determine_spectra Determine Spectral Properties (Excitation/Emission Maxima) prep_stock->determine_spectra image Image with Various Filter Sets determine_spectra->image cell_prep Prepare Cells (Fix and Permeabilize) blocking Blocking Step (e.g., 1% BSA) cell_prep->blocking stain Stain with Dye Titration (e.g., 10 nM - 10 µM) blocking->stain wash Wash Extensively (e.g., 3-5 times) stain->wash wash->image analyze Analyze Signal-to-Noise Ratio image->analyze optimize Optimize Concentration, Time, Washing analyze->optimize If S/N is low optimize->stain

Caption: A general experimental workflow for testing a novel dye like this compound.

troubleshooting_workflow action action issue issue start High Background Observed check_conc Is Dye Concentration High? start->check_conc check_wash Washing Sufficient? check_conc->check_wash No reduce_conc Perform Concentration Titration (Lower Range) check_conc->reduce_conc Yes check_agg Dye Aggregation? check_wash->check_agg Yes increase_wash Increase Wash Steps and Duration check_wash->increase_wash No check_auto Sample Autofluorescence? check_agg->check_auto Unlikely filter_dye Filter Staining Solution (0.2 µm filter) check_agg->filter_dye Possible image_control Image Unstained Control check_auto->image_control Possible end_good Signal-to-Noise Improved check_auto->end_good No reduce_conc->check_wash increase_wash->check_agg filter_dye->check_auto image_control->end_good

Caption: A troubleshooting workflow for addressing high background fluorescence.

References

Technical Support Center: Managing Autofluorescence in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering issues with autofluorescence. Initial searches indicate that Disperse Red 92 is an industrial dye used for textiles and plastics, not a fluorescent probe for biological research.[1][2][3] Therefore, this guide addresses the broader, more common challenge of managing autofluorescence when using established fluorophores in the red spectrum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not used in fluorescence microscopy?

A1: this compound is an anthraquinone-based disperse dye primarily used in the textile industry for dyeing polyester (B1180765) fabrics and for coloring plastics.[2][3] Its chemical properties are optimized for stability and colorfastness on synthetic materials. It is not designed for biological applications as it is not a fluorescent probe, lacks the specificity required for targeted labeling in cells or tissues, and its spectral properties are not suited for fluorescence detection. Researchers should use validated fluorophores designed for biological imaging.

Q2: What is autofluorescence?

A2: Autofluorescence is the natural emission of light by biological structures or other materials in a sample when they absorb light from the microscope's excitation source.[4] This intrinsic fluorescence is not related to any specific fluorescent labels you have added and can often obscure the signal from your target, leading to poor signal-to-noise ratios and inaccurate results.[5]

Q3: What are the common sources of autofluorescence in biological samples?

A3: Autofluorescence originates from several endogenous molecules. Common sources include:

  • Metabolic co-factors: Molecules like NADH and flavins are highly fluorescent.

  • Structural proteins: Collagen and elastin, major components of the extracellular matrix, exhibit strong autofluorescence, particularly in the blue and green spectra.[6]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[7]

  • Red blood cells: The heme groups in red blood cells can cause significant background signal.[4]

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[6][8]

Q4: How can I check if my sample has an autofluorescence problem?

A4: The simplest method is to prepare an unstained control sample.[4] Process this sample in the exact same way as your stained samples (including fixation and mounting), but omit the fluorescently labeled antibodies or probes. When you image this control using the same settings (e.g., laser power, exposure time) as your experimental samples, any signal you detect is autofluorescence.

Troubleshooting Guides

Problem: High background fluorescence is obscuring my specific signal.

This is a classic sign of autofluorescence. The following troubleshooting steps can help you mitigate the issue.

Solution 1: Optimize Your Experimental Protocol

  • Change Fixation Method: Aldehyde fixatives are a known cause of autofluorescence.[8] If your protocol allows, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), which may reduce the background signal.[4]

  • Reduce Fixation Time: If you must use an aldehyde fixative, minimize the incubation time to the shortest duration necessary to preserve tissue structure, as this can help reduce the intensity of induced fluorescence.[6]

  • Perfuse Tissues: For animal tissue studies, perfusing the animal with PBS before fixation can effectively remove red blood cells, a major source of autofluorescence.[8]

Solution 2: Select Appropriate Fluorophores

  • Shift to Far-Red Spectrum: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum and decreases significantly in the near-infrared (NIR) range.[9] Using fluorophores that excite and emit in the far-red (e.g., those with emission >650 nm) is one of the most effective strategies to avoid autofluorescence.[6]

  • Use Bright Fluorophores: Selecting brighter fluorophores can increase the signal from your target, improving the signal-to-noise ratio and making the background autofluorescence less impactful.[4]

Solution 3: Apply a Quenching Agent

  • Sudan Black B (SBB): This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[5][7] It is applied to the sample after staining and works by absorbing the emitted light from autofluorescent granules.[10] However, SBB can sometimes introduce its own background in the red and far-red channels.[7]

  • Commercial Reagents: Several commercially available reagents are designed to quench autofluorescence from multiple sources with minimal introduction of background color.

Solution 4: Use Advanced Imaging and Analysis Techniques

  • Spectral Unmixing: This computational technique is a powerful way to separate the signal of your specific fluorophore from the broad-spectrum signal of autofluorescence.[9][11] The microscope acquires images across a range of emission wavelengths, and software algorithms then use the unique spectral signature of the autofluorescence to subtract it from the final image.[12]

  • Fluorescence Lifetime Imaging (FLIM): This method separates signals based on the time a fluorophore spends in its excited state (its "lifetime"). Since the fluorescence lifetime of most endogenous autofluorescent molecules is different from that of specific fluorophores, FLIM can effectively distinguish between the two.[13]

Data Presentation: Common Sources of Autofluorescence
SourceTypical Emission RangeNotesMitigation Strategy
Collagen/Elastin 300-450 nm (Blue/Green)[6]Ubiquitous in connective tissue.Use red/far-red fluorophores; Spectral Unmixing.
NADH/Flavins 450-550 nm (Green/Yellow)Present in all metabolically active cells.Photobleaching; Spectral Unmixing.
Lipofuscin 400-650 nm (Broad Spectrum)[7]Age-related granules in post-mitotic cells (e.g., neurons).Sudan Black B quenching; Use far-red fluorophores.
Red Blood Cells 550-650 nm (Red)Due to heme groups.Pre-fixation PBS perfusion.[8]
Aldehyde Fixatives 400-600 nm (Broad Spectrum)[6][8]Caused by protein cross-linking.Use organic solvent fixatives; Minimize fixation time.[4][6]

Experimental Protocols

Protocol 1: Quenching Lipofuscin Autofluorescence with Sudan Black B

This protocol is intended for use on fixed and permeabilized tissue sections or cells after immunofluorescence staining is complete.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

  • Filter paper (0.2 µm)

  • Aqueous mounting medium

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, dissolve 100 mg of SBB powder in 100 mL of 70% ethanol. Stir vigorously for 30 minutes. It is crucial to filter this solution through a 0.2 µm filter immediately before use to remove undissolved particles.[10]

  • Complete Immunostaining: Perform all steps of your immunofluorescence protocol, including fixation, blocking, primary and secondary antibody incubations, and all final washes.

  • Rinse: After the final wash step of your staining protocol, briefly rinse the slides in PBS.

  • SBB Incubation: Immerse the slides in the freshly filtered 0.1% SBB solution for 5-15 minutes at room temperature in the dark.[10] The optimal incubation time may need to be determined empirically for your specific tissue type.

  • Wash Excess SBB: Remove the slides from the SBB solution and wash them thoroughly to remove excess dye. This is a critical step. A common procedure is to wash 3 times for 5 minutes each in PBS.[10] Some protocols recommend brief rinses in 70% ethanol followed by PBS washes.

  • Final Rinse and Mounting: Perform a final rinse in PBS. Mount the coverslip using an aqueous mounting medium.

  • Imaging: Proceed to image the slides immediately.

Protocol 2: Workflow for Spectral Unmixing

This protocol provides a general workflow for using spectral unmixing to remove autofluorescence. The exact steps will depend on the microscope and software used (e.g., Zeiss ZEN, Leica LAS X, ImageJ/Fiji plugins).[14]

Procedure:

  • Prepare Samples: You will need three types of samples for the initial setup:

    • Unstained Sample: A sample prepared with no fluorophores to capture the pure spectral signature of the autofluorescence.

    • Single-Stained Controls: A separate sample for each fluorophore you are using in your experiment. This is to capture the pure emission spectrum of each specific label.

    • Fully Stained Experimental Sample: Your sample containing all fluorescent labels.

  • Acquire Reference Spectra (Building the Library):

    • Place the unstained sample on the microscope. Using the "lambda scan" or "spectral detector" mode, acquire an image across a range of wavelengths (e.g., from 410 nm to 700 nm in 10 nm steps).

    • In the software, select a region of interest (ROI) that clearly represents the autofluorescence. The software will generate an emission spectrum for this signal. Save this to your spectral library as "Autofluorescence."

    • Repeat this process for each of your single-stained control samples, acquiring a lambda scan and saving the pure spectrum of each fluorophore to the library.

  • Acquire Image of Experimental Sample:

    • Place your fully stained experimental sample on the microscope.

    • Acquire a lambda scan of this sample using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Open the acquired multi-channel image in the analysis software.

    • Initiate the linear or spectral unmixing function.

    • Select the reference spectra from your library that are present in the sample (e.g., "Autofluorescence," "Your Fluorophore 1," "Your Fluorophore 2").[14]

    • The software algorithm will then calculate the contribution of each known spectrum to the total signal in every pixel and separate them into distinct channels.[11]

  • Analyze Results: The output will be a new image stack where each channel represents a single, unmixed component. You will have a channel for each of your fluorophores and a separate channel showing where the autofluorescence was located, effectively removing it from your channels of interest.

Visualizations

Autofluorescence_Sources cluster_sample Biological Sample cluster_artifacts Experimental Artifacts Extracellular Extracellular Matrix Collagen Collagen Extracellular->Collagen Collagen Elastin Cellular Cellular Components Metabolic Metabolic Cellular->Metabolic NADH Flavins Waste Waste Cellular->Waste Lipofuscin Blood Red Blood Cells Heme Heme Blood->Heme Heme Groups Fixation Aldehyde Fixation Crosslink Crosslink Fixation->Crosslink Protein Cross-links Result Autofluorescence (Background Signal) Collagen->Result Metabolic->Result Waste->Result Heme->Result Crosslink->Result

Caption: Key endogenous and artifactual sources contributing to sample autofluorescence.

Autofluorescence_Workflow cluster_solutions Mitigation Strategies Start Start: High Background Observed Control Image Unstained Control Start->Control Confirm Autofluorescence Confirmed? Control->Confirm Optimize 1. Optimize Protocol (e.g., Fixation) Confirm->Optimize Yes End End: Improved Signal-to-Noise Confirm->End No (Other Issue) Fluorophore 2. Change Fluorophore (e.g., Far-Red) Optimize->Fluorophore If needed Optimize->End Quench 3. Chemical Quenching (e.g., Sudan Black B) Fluorophore->Quench If needed Fluorophore->End Analysis 4. Advanced Analysis (e.g., Spectral Unmixing) Quench->Analysis If needed Quench->End Analysis->End

Caption: A logical workflow for troubleshooting and addressing autofluorescence issues.

References

Technical Support Center: The Influence of pH on the Spectral Properties of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of pH on the spectral properties of Disperse Red 92.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of dyes does it belong?

This compound is a synthetic organic dye.[1] Based on its molecular structure, it is classified as an anthraquinone (B42736) dye.[1] These dyes are known for their use in dyeing hydrophobic fibers like polyester.[2]

Q2: Is the color and absorption spectrum of this compound sensitive to changes in pH?

Yes, the spectral properties of many anthraquinone dyes are sensitive to pH. This phenomenon is known as halochromism. The extent of this sensitivity in this compound depends on its specific molecular structure, particularly the presence of functional groups like hydroxyl (-OH) or amino (-NH2) groups that can be protonated or deprotonated as the pH changes.[3] These changes in the molecule's electronic structure alter how it absorbs light, leading to shifts in its absorption spectrum.

Q3: How does a change in pH typically affect the UV-Vis absorption spectrum of a sensitive dye like an anthraquinone dye?

A change in pH can lead to a shift in the maximum absorption wavelength (λmax) of the dye. An acidic environment might cause a hypsochromic shift (a shift to a shorter wavelength, or a "blue shift"), while a basic environment could cause a bathochromic shift (a shift to a longer wavelength, or a "red shift"), or vice versa, depending on the specific dye's chemistry. This is because the protonation or deprotonation of functional groups alters the electronic transitions within the dye molecule.[4]

Q4: What is an isosbestic point and why is it important in the spectral analysis of dyes at different pH values?

An isosbestic point is a specific wavelength at which the total absorbance of a sample remains constant while the pH is varied. The presence of one or more isosbestic points in a series of spectra is a strong indication that there are two and only two interconverting species in solution (e.g., the protonated and deprotonated forms of the dye).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or drifting absorbance readings 1. The spectrophotometer lamp has not stabilized.2. The dye is precipitating out of the solution, especially in aqueous buffers, due to its low water solubility.3. The pH of the buffer solution is unstable or changing over time.1. Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking measurements.2. Ensure the dye is fully dissolved in the initial stock solution (using a suitable organic solvent) and that the final concentration in the aqueous buffer is below its solubility limit. The use of a dispersant may be necessary for aqueous solutions.3. Use high-quality, stable buffer solutions. If preparing them in-house, verify the accuracy of the components and the final pH.
Unexpected peaks or high background noise in the spectrum 1. Contaminated cuvettes or buffer solutions.2. Degradation of the this compound dye.3. Use of plastic cuvettes for UV range measurements.1. Thoroughly clean cuvettes with an appropriate solvent and deionized water. Ensure all glassware is clean and use fresh, high-purity buffer solutions.2. Prepare fresh dye solutions. Store the stock solution in a dark, cool place to minimize photodegradation.3. Use quartz cuvettes for measurements in the UV range (typically below 340 nm) as standard plastic or glass cuvettes absorb UV light.
Difficulty in determining a clear isosbestic point 1. Inaccurate pH measurements of the buffer solutions.2. Inconsistent dye concentration across the different pH samples.3. Presence of more than two absorbing species in the solution.1. Calibrate the pH meter with fresh, certified standard buffers immediately before preparing your solutions.2. Use precise and calibrated volumetric glassware (e.g., micropipettes, volumetric flasks) to ensure the same amount of dye stock solution is added to each buffer.3. This could indicate a more complex equilibrium or degradation of the dye. Ensure the dye is stable across the entire pH range being tested.

Experimental Protocol: Determining the Impact of pH on the Spectral Properties of this compound

This protocol outlines the steps to measure the UV-Vis absorption spectra of this compound in solutions of varying pH.

Materials:

  • This compound

  • Spectroscopic grade organic solvent (e.g., ethanol, acetone, or dimethylformamide - DMF)

  • A series of buffer solutions covering the desired pH range (e.g., pH 2 to 12)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMF) in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Preparation of Buffer Solutions:

  • Preparation of Test Solutions:

    • For each pH value, pipette a small, constant volume of the this compound stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer solution. The final concentration of the dye should be consistent across all samples and result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Note: The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the buffer's pH and the dye's spectral properties.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the wavelength range for scanning (e.g., 300 - 700 nm).

    • Use the corresponding buffer solution (without the dye) as a blank to zero the instrument for each pH value.

    • Record the absorption spectrum of each this compound test solution.

    • Identify the λmax for each pH value.

Data Presentation

The following table presents hypothetical data illustrating the potential impact of pH on the λmax of an anthraquinone dye like this compound. Actual experimental results should be recorded and tabulated similarly.

pHλmax (nm)Observed Color
2.0485Yellow-Orange
4.0495Orange-Red
6.0510Red
8.0525Reddish-Purple
10.0540Purple
12.0550Violet

Note: This data is for illustrative purposes only and may not represent the actual spectral behavior of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mixing Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in organic solvent) Mix_Solutions Mix Stock Solution with each Buffer Stock_Solution->Mix_Solutions Buffer_Solutions Prepare Buffer Solutions of Varying pH Buffer_Solutions->Mix_Solutions Spectrophotometry Perform UV-Vis Spectrophotometry Mix_Solutions->Spectrophotometry Data_Analysis Determine λmax at each pH Spectrophotometry->Data_Analysis

Caption: Experimental workflow for analyzing the effect of pH on dye spectra.

pH_Effect_Relationship pH pH Protonation_State Protonation State of Functional Groups pH->Protonation_State influences Electronic_Structure Electronic Structure of Dye Protonation_State->Electronic_Structure alters Absorption_Spectrum Absorption Spectrum (λmax Shift) Electronic_Structure->Absorption_Spectrum determines

References

Technical Support Center: Filtration of Disperse Red 92 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the filtration of Disperse Red 92 solutions to remove aggregates.

Troubleshooting Guide

Aggregation of this compound in solution can lead to inconsistent experimental results, including inaccurate spectrophotometric readings and uneven dyeing. This guide provides a systematic approach to identifying and resolving common issues.

Issue IDObservationPotential CausesRecommended Solutions
DR92-A01Visible particles, sediment, or cloudiness in the this compound solution.High Dye Concentration: Exceeding the solubility limit of this compound in the chosen solvent. Poor Solvent Quality: Use of solvents with impurities or residual water. Inadequate Dissolution Time/Energy: Insufficient mixing or sonication to fully dissolve the dye.- Prepare a fresh solution at a lower concentration. - Use high-purity, anhydrous solvents. - Increase mixing time or apply gentle sonication. Ensure the solution does not overheat.
DR92-F01Slow or clogged filtration process.High Aggregate Load: The solution contains a large amount of aggregates, leading to rapid filter fouling. Inappropriate Filter Pore Size: Using a filter with a pore size that is too small for the initial clarification step. Filter Incompatibility: The filter membrane material may be swelling or degrading due to the solvent used.- Consider a pre-filtration step with a larger pore size filter (e.g., 1-5 µm) to remove larger aggregates. - Select a filter with a pore size appropriate for the expected aggregate size. - Ensure the filter membrane is chemically compatible with the solvent (see Table 2).
DR92-P01Aggregates reappear in the filtrate after a successful filtration.Post-Filtration Precipitation: Changes in temperature, solvent evaporation, or exposure to light after filtration can induce re-aggregation. Incomplete Removal of Nano-aggregates: The initial filtration may not have removed very small, sub-micron aggregates that can act as nucleation sites.- Use the filtered solution immediately. - Store the filtered solution in a sealed, opaque container at a stable temperature. - Consider a final filtration step with a smaller pore size (e.g., 0.22 µm) immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in solution?

A1: this compound is a non-ionic dye with low water solubility and is prone to aggregation in aqueous and some organic solvents.[1] The primary driving forces for aggregation are hydrophobic interactions and van der Waals forces between the dye molecules.[2] Factors that can promote aggregation include high dye concentrations, the use of inappropriate solvents, temperature fluctuations, and the presence of impurities.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in many organic solvents.[1] For laboratory purposes, solvents such as acetone (B3395972), dimethylformamide (DMF), and various alcohols are often used. It is crucial to use high-purity, anhydrous solvents to minimize aggregation.

Q3: What type of filter membrane should I use for filtering this compound solutions?

A3: The choice of filter membrane depends on the solvent used to dissolve the this compound. For organic solvents, chemically resistant membranes are necessary. Polytetrafluoroethylene (PTFE) and Polypropylene (PP) membranes are generally good choices for a wide range of organic solvents.[4] Always consult a chemical compatibility chart for your specific solvent.

Q4: What filter pore size is recommended for removing aggregates?

A4: The optimal pore size depends on the size of the aggregates you need to remove. A tiered approach is often effective:

  • For clarification and removal of larger aggregates: A pre-filter with a pore size of 1-5 µm can be used.

  • For removal of fine particulates: A filter with a pore size of 0.45 µm is a common choice.

  • For sterile filtration or removal of very fine aggregates: A 0.22 µm filter is recommended.

Q5: How can I assess the stability of my this compound solution after filtration?

A5: A simple method is a visual inspection for any signs of precipitation or cloudiness over time. For a more quantitative assessment, techniques like dynamic light scattering (DLS) can be used to measure particle size distribution in the solution. A qualitative filter paper test can also be used to check for the formation of new aggregates after a period of storage or after temperature stress.[5]

Data Summary

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC25H24N2O7S[4]
Molecular Weight496.53 g/mol [4]
AppearanceRed-violet grains/powder[6]
Molecular StructureAnthraquinone[5]
SolubilitySoluble in organic solvents, low solubility in water[1]

Table 2: Chemical Compatibility of Common Filter Membranes

Membrane MaterialHydrophilic/HydrophobicRecommended forNot Recommended for
Polytetrafluoroethylene (PTFE) HydrophobicOrganic solvents, acids, basesAqueous solutions (unless pre-wetted)
Polypropylene (PP) HydrophobicOrganic solvents, strong acids and basesSome chlorinated solvents
Nylon HydrophilicAqueous and organic solutions, high pH samplesStrong acids, some proteins (due to binding)
Polyvinylidene Fluoride (PVDF) Hydrophilic or HydrophobicAqueous and mild organic solutionsSome strong acids and bases, ketones
Polyethersulfone (PES) HydrophilicAqueous solutions, alcoholsStrong acids, ketones, esters, halogenated hydrocarbons

Experimental Protocols

Protocol 1: Preparation and Filtration of a this compound Stock Solution

Objective: To prepare a clear, aggregate-free stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent (e.g., acetone or DMF)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Syringe filters with a chemically compatible membrane (e.g., PTFE) and desired pore size (e.g., 0.45 µm)

  • Glass syringes

  • Scintillation vials or other suitable storage containers

Procedure:

  • Solution Preparation: a. Weigh the desired amount of this compound powder and transfer it to a clean, dry volumetric flask. b. Add a small amount of the chosen solvent to the flask to wet the powder and create a slurry. c. Place a magnetic stir bar in the flask and add the remaining solvent to the desired volume. d. Stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Filtration: a. Draw the prepared this compound solution into a glass syringe. b. Securely attach a syringe filter of the chosen membrane type and pore size to the syringe. c. Slowly and steadily depress the syringe plunger to pass the solution through the filter into a clean collection vial. d. If filtration becomes difficult, it may indicate a high aggregate load or a clogged filter. In such cases, replace the filter.

  • Storage: a. Cap the vial containing the filtered solution tightly. b. For light-sensitive solutions, wrap the vial in aluminum foil or use an amber vial. c. Store the solution at a stable room temperature unless otherwise specified for your experiment.

Protocol 2: Qualitative Assessment of Filtration Efficacy (Filter Paper Test)

Objective: To visually assess the presence of aggregates before and after filtration.

Materials:

  • Unfiltered and filtered this compound solutions

  • Whatman No. 1 filter paper (or equivalent)

  • Glass funnels

  • Beakers or flasks

Procedure:

  • Place a piece of filter paper in a glass funnel.

  • Pour a small volume of the unfiltered this compound solution through the filter paper and collect the filtrate.

  • Observe the filter paper for any visible dye particles or aggregates that have been retained.

  • Using a new piece of filter paper, repeat the process with the filtered this compound solution.

  • Compare the two filter papers. A successful filtration should result in a significantly reduced amount of residue on the second filter paper.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_filter Filtration cluster_qc Quality Control cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve mix Mix/Sonicate dissolve->mix pre_filter Pre-filtration (Optional, 1-5 µm) mix->pre_filter High aggregate load final_filter Final Filtration (e.g., 0.45 µm or 0.22 µm) mix->final_filter pre_filter->final_filter visual Visual Inspection final_filter->visual analysis Particle Size Analysis (Optional) visual->analysis store Store Appropriately visual->store analysis->store use Immediate Use in Experiment store->use troubleshooting_logic start Aggregates Observed in This compound Solution cause1 High Concentration? start->cause1 cause2 Inappropriate Solvent? start->cause2 cause3 Inadequate Dissolution? start->cause3 solution1 Reduce Concentration cause1->solution1 solution2 Use High-Purity, Anhydrous Solvent cause2->solution2 solution3 Increase Mixing Time/ Apply Sonication cause3->solution3 filtration Filter Solution solution1->filtration solution2->filtration solution3->filtration end Aggregate-Free Solution filtration->end

References

Storage and handling guidelines for Disperse Red 92 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the storage, handling, and stability of Disperse Red 92 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Stability and Storage Guidelines

Proper storage and handling are crucial for maintaining the stability and performance of this compound. Adherence to these guidelines will help ensure the integrity of the dye for experimental use.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from sources of ignition.[1]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Avoid exposure to direct sunlight and moisture.

Handling Procedures:

  • Handle in a well-ventilated area to avoid dust formation.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, mist, gas, or vapors.[1]

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent electrostatic discharge.[1]

Quantitative Stability Data

PropertyISO Standard RatingDescription
Light Fastness 6-7Good to very good resistance to fading upon exposure to light.[3]
Washing Fastness 4-5Good resistance to color change and staining of adjacent fabrics during washing.[3]
Perspiration Fastness 4-5Good resistance to color change and staining due to perspiration.[3]
Ironing Fastness 4-5Good resistance to color change and staining when subjected to ironing.[3]
Sublimation Fastness HighAs a high-temperature (S-type) disperse dye, it has high fastness to sublimation, making it suitable for high-temperature dyeing processes.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound in experimental settings.

Issue 1: Uneven Dyeing or Streaking

  • Possible Causes:

    • Poor dye dispersion.

    • Incorrect particle size of the dye.

    • Uneven liquor circulation in the dyeing apparatus.[1]

    • Too rapid temperature rise during the dyeing process.[5]

  • Solutions:

    • Ensure the dye is properly dispersed before application. The use of a suitable dispersing agent is recommended.

    • Optimize the dye particle size for consistent penetration.[1]

    • Maintain accurate process control, including temperature, pH, and liquor ratio.[1]

    • Control the heating rate to allow for even dye uptake.[6]

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

  • Possible Causes:

    • Inadequate dye penetration into the fiber.

    • Use of inappropriate auxiliary chemicals.[1]

    • Surface deposition of dye aggregates.

  • Solutions:

    • Select high-fastness disperse dyes appropriate for the substrate.[1]

    • Ensure thorough cleaning of the dyed material to remove any loose dye on the surface.

    • Use recommended dyeing temperatures and times to ensure proper dye fixation.

Issue 3: Dye Aggregation or Sedimentation

  • Possible Causes:

    • Poor quality of the dye.

    • Incompatibility with other chemicals in the dyebath.

    • Incorrect pH of the dyebath.

  • Solutions:

    • Use high-quality dyes with good dispersion stability.

    • Check the compatibility of all chemicals used in the dyeing process.[7]

    • Maintain the pH of the dyebath within the recommended range (typically weakly acidic for disperse dyes).[8]

Issue 4: Inconsistent Color Matching Between Batches

  • Possible Causes:

    • Variations in the dye-to-substrate ratio.

    • Inconsistent dyeing parameters (temperature, time, pH).

    • Differences in the substrate material between batches.

  • Solutions:

    • Accurately weigh the dye and substrate for each experiment.

    • Strictly control all dyeing parameters.

    • Ensure the substrate material is from the same lot or has consistent properties.

TroubleshootingWorkflow cluster_start cluster_issue cluster_troubleshooting cluster_solution cluster_end Start Experiment Start Issue Observe Poor Experimental Outcome Start->Issue CheckDispersion Check Dye Dispersion - Visual inspection - Filter test Issue->CheckDispersion Uneven Color? VerifyParameters Verify Experimental Parameters - Temperature - pH - Time Issue->VerifyParameters Inconsistent Results? AssessPurity Assess Dye & Substrate Purity - Certificate of Analysis - Substrate consistency Issue->AssessPurity Poor Fastness? EvaluateAuxiliaries Evaluate Auxiliary Chemicals - Compatibility - Concentration Issue->EvaluateAuxiliaries Aggregation? OptimizeDispersion Optimize Dispersion - Adjust dispersant - Sonication CheckDispersion->OptimizeDispersion CalibrateEquipment Calibrate Equipment - Temperature probes - pH meter VerifyParameters->CalibrateEquipment StandardizeMaterials Standardize Materials - Use high-purity dye - Consistent substrate AssessPurity->StandardizeMaterials AdjustAuxiliaries Adjust Auxiliary Chemicals - Select compatible agents EvaluateAuxiliaries->AdjustAuxiliaries End Successful Experiment OptimizeDispersion->End CalibrateEquipment->End StandardizeMaterials->End AdjustAuxiliaries->End

Caption: Troubleshooting workflow for common issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound? A: Generally, disperse dyes are most stable and effective in weakly acidic conditions, typically in a pH range of 4.5 to 5.5.[8] Dyeing in a neutral or alkaline medium can lead to the hydrolysis of some disperse dyes.[8]

Q2: Can this compound be used for dyeing natural fibers like cotton? A: No, disperse dyes are specifically designed for hydrophobic synthetic fibers such as polyester (B1180765) and nylon.[9] They have very low affinity for hydrophilic fibers like cotton.

Q3: What are the typical dyeing temperatures for this compound? A: this compound is a high-temperature type disperse dye, meaning it is suitable for high-temperature dyeing methods.[4] For polyester, this typically involves temperatures between 120-130°C under pressure. For thermosol processes, dry heat at 180–210°C is used.[9]

Q4: How can I improve the light fastness of my dyed material? A: The light fastness of disperse dyes is influenced by the dye concentration, the substrate, and the presence of UV absorbers. To improve light fastness, ensure proper dye penetration and fixation, and consider using a UV protective finish on the final product if required for the application.

Q5: What are oligomers and how do they affect dyeing with this compound? A: Oligomers are low molecular weight byproducts that can be present in polyester fibers. During high-temperature dyeing, these oligomers can migrate to the fiber surface and cause issues such as dye spots, poor rubbing fastness, and a chalky appearance on the dyed fabric.[5] Proper preparation of the polyester fabric and the use of specific auxiliaries can help to minimize the effects of oligomers.[5]

Experimental Protocols

Due to the limited availability of detailed, published stability testing protocols specifically for this compound, the following methodologies are adapted from established protocols for Disperse Red 1, a structurally similar and well-studied disperse dye. These protocols provide a robust framework for assessing the stability of this compound.

Protocol 1: Evaluation of pH Stability

  • Objective: To assess the stability of this compound across a range of pH values.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Create a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

    • Add a small, precise volume of the this compound stock solution to each buffered solution to achieve a known starting concentration.

    • Incubate the solutions at a constant temperature.

    • At regular time intervals, take an aliquot from each solution and measure its absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • A decrease in absorbance over time indicates degradation of the dye. Plot absorbance versus time for each pH to determine the degradation rate.

Protocol 2: Assessment of Thermal Stability

  • Objective: To determine the thermal decomposition profile of this compound.

  • Methodology (Thermogravimetric Analysis - TGA):

    • Accurately weigh a small sample of this compound powder into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which thermal decomposition occurs.

Protocol 3: Determination of Photostability

  • Objective: To evaluate the degradation of this compound upon exposure to light.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Place the solution in a quartz cuvette or a photoreactor.

    • Expose the solution to a light source with a known spectrum and intensity (e.g., a xenon arc lamp simulating sunlight).

    • At regular time intervals, measure the absorbance of the solution at its λmax using a UV-Vis spectrophotometer.

    • The rate of photodegradation can be determined by plotting the change in absorbance over time.

ExperimentalWorkflow cluster_prep cluster_testing cluster_analysis cluster_conclusion Prep Prepare Dye Solution - Known concentration - Appropriate solvent pH_Test pH Stability Test - Expose to different pH buffers - Monitor absorbance over time Prep->pH_Test Thermal_Test Thermal Stability Test - Heat sample in TGA - Record mass loss vs. temperature Prep->Thermal_Test Photo_Test Photostability Test - Expose to light source - Monitor absorbance over time Prep->Photo_Test Analysis Analyze Data - Plot absorbance/mass vs. time/temp - Determine degradation rates pH_Test->Analysis Thermal_Test->Analysis Photo_Test->Analysis Conclusion {Draw Conclusions|- Determine stability profile - Identify optimal conditions} Analysis->Conclusion

Caption: General workflow for experimental stability testing of this compound.

References

Technical Support Center: C.I. Disperse Red 92 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the use of C.I. Disperse Red 92 in dyeing processes, with a specific focus on the effect of the heating rate.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester (B1180765) with this compound.

Problem Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation, Streaking) Heating rate is too fast: Rapid heating does not allow for uniform dye molecule adsorption and diffusion.[1]Reduce the heating rate to a controlled 1-2°C per minute, especially in the critical temperature range of 90-125°C where the majority of dye exhaustion occurs.[2][3] For microfibers, a slower rate of 0.5-1.0°C/min may be necessary.[4]
Poor dye dispersion: Dye particles may agglomerate, leading to spots and uneven color.[1][5]Ensure the dye is properly pre-dispersed before adding to the dyebath. Use an effective dispersing agent (0.5-1.0 g/L) and maintain good agitation.[1][6]
Incorrect pH: The stability and exhaustion rate of disperse dyes are highly pH-dependent.[7]Maintain the dyebath pH within the optimal range of 4.5-5.5 using an acetic acid buffer system.[6][7]
Poor Color Yield (Lighter Shade Than Expected) High rate of heating: A rapid temperature increase can lead to reduced dye uptake and a lighter shade.Optimize the heating rate to allow for sufficient dye penetration. A slower ramp rate (1-2°C/min) is recommended.[2]
Oligomer deposition: Low-molecular-weight polymers (oligomers) from the polyester can deposit on the fiber surface, hindering dye uptake.[8]Use polyester with low oligomer content. After dyeing, drop the bath at a high temperature into cool water to help dissolve oligomers.
Improper heat setting: The temperature and duration of heat setting prior to dyeing can affect the fiber structure and subsequent dye uptake.[9]Ensure uniform and optimized heat setting conditions (e.g., 180-210°C).[9]
Poor Wash or Rub Fastness Inadequate reduction clearing: Unfixed dye remaining on the fiber surface will lead to poor fastness properties.[6]Perform a thorough reduction clearing after dyeing to remove surface dye. A typical recipe is 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[6][10]
Dye migration: Subsequent high-temperature finishing processes can cause the dye to migrate from the fiber interior to the surface.[7][11]Dry the fabric at a temperature below 130°C after dyeing.[11]
Dye Aggregation or Sedimentation Instability at high temperatures: The dye dispersion may break down at the high temperatures required for polyester dyeing.Use a high-quality dispersing agent that is stable at temperatures up to 130°C. Ensure no auxiliaries used have a cloud point below this temperature.[5]
Incompatible auxiliaries: Chemicals in the dyebath may not be compatible with each other or the dye.[1]Verify the compatibility of all leveling agents, dispersants, and other auxiliaries before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal heating rate for dyeing polyester with this compound?

A1: A controlled heating rate of 1-2°C per minute is generally recommended for high-temperature dyeing of polyester with disperse dyes.[2][3] This controlled ramp rate is crucial for ensuring even dye uptake and preventing shade variations. For sensitive materials like microfibers, a slower rate may be required.[4]

Q2: Why is the temperature range of 90-125°C considered critical in the heating phase?

A2: The majority of dye exhaustion, where about 70% of the dye is transferred to the fiber, occurs between 90°C and 125°C. Therefore, precise control of the heating rate within this range is essential for achieving level and reproducible dyeing.

Q3: Can a faster heating rate be used to shorten the dyeing process?

A3: While a faster heating rate can shorten the overall process time, it is not recommended as it can lead to several problems. A high heating rate can result in reduced color depth and uneven dyeing, as the dye molecules do not have sufficient time to adsorb and diffuse uniformly into the polyester fibers.

Q4: What is the recommended peak dyeing temperature for this compound?

A4: this compound is suitable for high-temperature dyeing methods. The recommended dyeing temperature for polyester is typically 130°C, as this provides the necessary energy to open the fiber structure and allow for dye diffusion.[3][6][7]

Q5: How does the heating rate affect the fastness properties of the dyed fabric?

A5: While the heating rate primarily influences the levelness and depth of the shade, it does not appear to have a significant direct impact on the final fastness properties (e.g., wash, rub, light fastness). However, achieving good dye penetration through a controlled heating process is a prerequisite for good overall fastness after proper after-treatment.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with C.I. This compound

Objective: To dye a 100% polyester fabric with this compound using a high-temperature, high-pressure (HTHP) exhaust method.

Materials:

  • 100% polyester fabric, scoured

  • C.I. This compound

  • Non-ionic dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Laboratory-scale HTHP beaker dyeing machine

Procedure:

  • Dye Dispersion Preparation:

    • Calculate the required amount of this compound (e.g., 1.0% on weight of fabric).

    • Create a smooth paste by mixing the dye with an equal amount of a non-ionic dispersing agent and a small amount of cold water.

    • Gradually dilute the paste with warm water (40-50°C) to form a stable dispersion.[6]

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10 (fabric weight to bath volume).[6]

    • Add 0.5-1.0 g/L of a non-ionic dispersing agent to the bath.[6]

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[6]

    • Add the prepared dye dispersion to the bath and ensure it is well-mixed.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Seal the dyeing vessel.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5°C per minute.[6]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[6]

    • Cool the bath down to 70°C at a rate of approximately 2°C per minute.[6]

    • Drain the dyebath.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes to remove unfixed surface dye.[6][10]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.[6]

    • Perform a final cold rinse.

    • Dry the fabric at a temperature below 130°C.[11]

Data Presentation

Table 1: Key Parameters for High-Temperature Dyeing of Polyester with this compound

ParameterRecommended RangePurpose
Dyeing Temperature130°COpens up the polyester fiber structure to facilitate dye diffusion.[3][6]
pH of Dyebath4.5 - 5.5Maintains dye stability and optimizes the rate of exhaustion.[6][7]
Holding Time45 - 60 minutesAllows for sufficient time for dye penetration and fixation to achieve the desired shade depth.[6]
Heating Rate 1 - 2°C / minute Ensures even and controlled dye uptake, preventing unlevel dyeing. [2][3]
Cooling Rate~2°C / minutePrevents thermal shock and the setting of creases in the fabric.[6]
Liquor Ratio1:10 - 1:15Defines the ratio of the weight of the fabric to the volume of the dye liquor.[6]

Visualizations

Dyeing_Workflow A Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) B Introduce Fabric @ 60°C A->B C Heating Phase (Ramp 1.5°C/min to 130°C) B->C D Dyeing Phase (Hold @ 130°C for 45-60 min) C->D E Cooling Phase (Cool to 70°C @ 2°C/min) D->E F Drain Dyebath E->F G Reduction Clearing (70-80°C for 15-20 min) F->G H Rinse & Neutralize G->H I Dry (<130°C) H->I Heating_Rate_Effect cluster_0 Heating Rate cluster_1 Dyeing Outcome Slow Slow & Controlled (1-2°C/min) Good Level Dyeing Good Color Yield Reproducible Shade Slow->Good Leads to Fast Fast & Uncontrolled (>3°C/min) Bad Uneven Dyeing Poor Color Yield Shade Variation Fast->Bad Leads to

References

Validation & Comparative

A Comparative Guide to Lipid Stains: Nile Red vs. Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of intracellular lipids are crucial for advancing research in metabolic diseases, cellular biology, and drug discovery. The selection of an appropriate fluorescent dye is a critical step in experimental design. This guide provides a comprehensive comparison of Nile Red, a widely recognized and validated lipophilic stain, with Disperse Red 92, a dye primarily used in the textile industry. This document aims to provide an objective analysis based on available scientific data to inform the selection of the most suitable reagent for lipid staining applications.

Overview of Nile Red and this compound

Nile Red (also known as Nile blue oxazone) is a highly sensitive, lipophilic, and photostable fluorescent dye.[1][2] It is intensely fluorescent in hydrophobic environments, such as lipid droplets, but exhibits minimal fluorescence in aqueous media.[2][3] This solvatochromic property makes it an excellent and selective vital stain for the detection and quantification of intracellular lipid droplets by fluorescence microscopy and flow cytometry.[2][3]

This compound is an anthraquinone-based disperse dye.[4][5] Its primary application is in the textile industry for dyeing synthetic fibers like polyester.[4][5][6] There is a notable absence of scientific literature documenting the use of this compound as a fluorescent stain for lipids in biological research. Furthermore, some disperse dyes have been shown to exhibit cytotoxicity, which is a significant concern for applications in cell biology.

Quantitative Data Presentation

The following table summarizes the key properties of Nile Red for lipid staining. Due to the lack of available data for this compound in a biological context, its properties for this application cannot be provided.

PropertyNile RedThis compound
Chemical Class PhenoxazoneAnthraquinone
Molecular Formula C₂₀H₁₈N₂O₂[7]C₂₅H₂₄N₂O₇S[4]
Molecular Weight 318.38 g/mol [7]496.53 g/mol [4]
Excitation Maxima (λex) ~450-500 nm (for yellow-gold emission)[3]; ~515-560 nm (for red emission)[3]; ~552 nm (in methanol)[7]Data not available for biological applications
Emission Maxima (λem) >528 nm (yellow-gold)[3]; >590 nm (red)[3]; ~636 nm (in methanol)[7]Data not available for biological applications
Solubility Soluble in DMSO[7], ethanol, and acetoneInsoluble in water; soluble in organic solvents[8]
Application in Live Cells Yes, it is an excellent vital stain[2][3]Data not available; potential for high cytotoxicity
Application in Fixed Cells Yes[5]Data not available
Specificity High for neutral lipids (triglycerides and cholesteryl esters)Data not available
Cytotoxicity Low at working concentrationsData not available; other disperse dyes have shown cytotoxicity

Experimental Protocols

A detailed methodology for a key experiment is crucial for reproducibility. Below is a standard protocol for staining intracellular lipid droplets in cultured mammalian cells using Nile Red.

Protocol: Staining of Intracellular Lipid Droplets with Nile Red

Materials:

  • Cultured mammalian cells on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure for Live-Cell Staining:

  • Cell Culture: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the stock solution in HBSS or serum-free medium to a final concentration of 100-1000 nM.[2]

  • Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the Nile Red working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[5]

  • Washing: Gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. For neutral lipids (lipid droplets), use an excitation wavelength of 450-500 nm and detect emission above 528 nm (yellow-gold fluorescence). For polar lipids (membranes), use an excitation of 515-560 nm and detect emission above 590 nm (red fluorescence).[3]

Procedure for Fixed-Cell Staining:

  • Fixation: Wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the Nile Red working solution (100-1000 nM in PBS) for 15-30 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image as described for live cells.

Visualizations

Experimental Workflow for Lipid Staining

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Seed and Culture Cells C Wash Cells A->C B Prepare Nile Red Working Solution D Incubate with Nile Red Solution B->D C->D E Wash to Remove Excess Dye D->E F Fluorescence Microscopy E->F G Image Acquisition and Quantification F->G

Caption: Experimental workflow for lipid staining with Nile Red.

Logical Relationship for Selecting a Lipid Stain

G cluster_established Established Stains cluster_experimental Experimental/Unsuitable Dyes Start Need to Stain Intracellular Lipids Decision Evaluate Dye Properties Start->Decision NileRed Nile Red NR_props Well-documented High specificity Suitable for live cells Low cytotoxicity NileRed->NR_props Outcome_Good Proceed with Experiment NileRed->Outcome_Good DispRed This compound DR_props Textile dye No biological data Potential for high cytotoxicity Unknown fluorescence DispRed->DR_props Outcome_Bad High Risk of Failure and Artifacts DispRed->Outcome_Bad Decision->NileRed Validated? Decision->DispRed Unvalidated?

Caption: Decision-making for selecting a suitable lipid stain.

Conclusion

For researchers requiring a reliable and well-characterized fluorescent dye for the visualization and quantification of intracellular lipids, Nile Red is an excellent choice. Its high specificity for neutral lipids, suitability for both live and fixed-cell imaging, and extensive documentation in scientific literature make it a gold-standard reagent.

In contrast, This compound is a textile dye with no established application in biological lipid staining. The absence of data on its fluorescent properties in a cellular context, coupled with the potential for cytotoxicity associated with disperse dyes, makes it an unsuitable and high-risk choice for this application. Any use of this compound for biological imaging would be highly experimental and require extensive validation of its specificity, photophysical properties, and toxicity. Therefore, for accurate and reproducible results in lipid research, the use of validated stains like Nile Red is strongly recommended.

References

A Comparative Guide to Solvatochromic Dyes for Polarity Sensing: Disperse Red 92 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvatochromic dye is critical for accurately probing the polarity of microenvironments. This guide provides a detailed comparison of Disperse Red 92 with other prominent solvatochromic dyes—Reichardt's Dye, Nile Red, and 4-DMNA (a derivative of 4-Dimethylaminopyridine)—supported by experimental data and protocols to aid in this selection process.

Solvatochromic dyes exhibit a shift in their absorption or emission spectra in response to the polarity of their solvent environment. This property makes them invaluable tools for investigating cellular structures, protein binding sites, and drug delivery mechanisms. This compound, an anthraquinone-based dye, is often utilized in industrial applications but its utility in polarity sensing is less characterized compared to more established probes.[1][2] This guide aims to contextualize the performance of this compound against well-documented alternatives.

Comparative Analysis of Solvatochromic Dyes

The efficacy of a solvatochromic dye is determined by the magnitude of its spectral shift in response to solvent polarity, its quantum yield, and its chemical stability. The following table summarizes the solvatochromic properties of this compound (using Disperse Red 1 as a proxy due to data availability), Reichardt's Dye, Nile Red, and 4-DMNA in a range of solvents with varying polarities.

SolventPolarity (ET(30))Disperse Red 1 (λmax, nm)Reichardt's Dye (λmax, nm)Nile Red (λem, nm)4-DMNA (λem, nm)
Toluene33.9-886501491
Chloroform39.1-756530-
Acetone (B3395972)42.2~480677560-
Ethanol51.9~510550589589
Methanol55.4-515605589
Water63.1Insoluble453664610

Key Observations:

  • Reichardt's Dye exhibits the most significant negative solvatochromism, with its absorption maximum shifting from the near-infrared to the visible spectrum with increasing solvent polarity.[3] This makes it an extremely sensitive indicator of solvent polarity.

  • Nile Red displays pronounced positive solvatochromism in its fluorescence emission, with a substantial red shift in more polar environments.[4][5] Its lipophilic nature makes it particularly useful for probing lipid membranes and hydrophobic pockets in proteins.[4]

  • 4-DMNA , a derivative of 4-dimethylaminopyridine, shows a remarkable "switch-like" fluorescence behavior. It has a very low quantum yield in polar, protic solvents like water, which significantly increases in non-polar environments, leading to a high signal-to-noise ratio.[4][6][7]

  • Disperse Red 1 , as a proxy for this compound, shows a less pronounced solvatochromic shift compared to the other dyes in the tested solvents. Its insolubility in water also limits its application in aqueous biological systems.

Signaling Pathways and Experimental Workflows

The underlying principle of solvatochromism involves the differential solvation of the ground and excited states of the dye molecule. This relationship can be visualized as follows:

Solvatochromism General Mechanism of Solvatochromism Solvent_Shell_G Solvent Shell Solvent_Shell_E Reoriented Solvent Shell Solvent_Shell_G->Solvent_Shell_E Solvent Relaxation Dye_G Dye Molecule (μg) Dye_E Excited Dye (μe) Dye_G->Dye_E Photon Absorption (hνabs) Dye_E->Dye_G Fluorescence Emission (hνem)

Caption: General mechanism of solvatochromism.

An experimental workflow to determine the solvatochromic properties of a dye is outlined below:

Experimental_Workflow Experimental Workflow for Solvatochromism Analysis Start Start Prep_Stock Prepare Dye Stock Solution Start->Prep_Stock Prep_Samples Prepare Dye Solutions in Each Solvent Prep_Stock->Prep_Samples Prep_Solvents Prepare Series of Solvents with Varying Polarity Prep_Solvents->Prep_Samples Measure_Spectra Measure Absorption/Emission Spectra (UV-Vis/Fluorescence) Prep_Samples->Measure_Spectra Determine_Maxima Determine λmax or λem in Each Solvent Measure_Spectra->Determine_Maxima Analyze_Data Analyze Spectral Shifts vs. Solvent Polarity Determine_Maxima->Analyze_Data End End Analyze_Data->End

Caption: Workflow for analyzing solvatochromism.

Experimental Protocols

The following are detailed methodologies for conducting solvatochromic analysis using UV-Vis absorption and fluorescence spectroscopy.

Materials and Equipment
  • Solvatochromic dye of interest (e.g., this compound, Reichardt's Dye, Nile Red, 4-DMNA)

  • A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Preparation of Stock Solution
  • Accurately weigh a small amount of the dye (e.g., 1-5 mg).

  • Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Store the stock solution in a dark, airtight container to prevent photodegradation and evaporation.

Measurement of Solvatochromic Shift by UV-Vis Absorption Spectroscopy
  • Prepare a series of dilute solutions of the dye in each of the selected solvents by adding a small, precise volume of the stock solution to a known volume of each solvent. The final concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the wavelength of maximum absorption (λmax).

  • For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Determine the λmax for the dye in each solvent.

  • Plot the absorption maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., ET(30)) to visualize the solvatochromic shift.

Measurement of Solvatochromic Shift by Fluorescence Spectroscopy
  • Prepare a series of dilute solutions of the dye in each of the selected solvents, similar to the UV-Vis protocol. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • For each solution, determine the optimal excitation wavelength (usually the absorption maximum).

  • Record the fluorescence emission spectrum while exciting at the optimal wavelength.

  • Determine the wavelength of maximum fluorescence emission (λem) for the dye in each solvent.

  • Plot the emission maxima (in nm or cm⁻¹) against a solvent polarity scale to visualize the solvatochromic shift.

Conclusion

While this compound exhibits solvatochromic properties, its performance in polarity sensing appears to be modest compared to established dyes like Reichardt's Dye, Nile Red, and 4-DMNA. Reichardt's dye offers unparalleled sensitivity for general polarity measurements. Nile Red is a superior choice for probing hydrophobic environments, particularly in biological membranes. For applications requiring a high signal-to-noise ratio and a fluorescent "turn-on" response, 4-DMNA and its derivatives are excellent candidates. The choice of the most suitable solvatochromic dye will ultimately depend on the specific requirements of the experimental system, including the polarity range of interest, the chemical nature of the environment, and the desired mode of detection (absorption or fluorescence).

References

Validation of Disperse Red 92 as a Quantitative Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Disperse Red 92's suitability as a quantitative fluorescent probe. Due to a lack of available data validating its performance for quantitative fluorescence applications, this document contrasts its known characteristics as a textile dye with the established performance of well-validated fluorescent probes. The objective is to offer a clear comparison and guide researchers toward reliable alternatives for quantitative studies.

Executive Summary

Based on the available information, This compound is not recommended for quantitative fluorescence applications where sensitivity, brightness, and photostability are critical. Researchers requiring reliable and reproducible fluorescence quantification should consider the well-established alternatives detailed in this guide.

Quantitative Performance Data

A direct quantitative comparison of this compound with established fluorescent probes is not possible due to the lack of published data for this compound. However, we can infer some of its likely properties based on its chemical class (anthraquinone disperse dye) and compare them to the known, high-performance characteristics of validated probes. Anthraquinone (B42736) dyes, while colored, are not generally known for strong fluorescence emission, which is a critical requirement for a sensitive fluorescent probe.[3][4]

The following table summarizes the key performance indicators for several widely used fluorescent probes.

Fluorescent MarkerExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound Not ReportedNot ReportedNot ReportedNot Reported
Fluorescein (FITC) ~494~518~75,000~0.92 (in 0.1 M NaOH)[5]
Rhodamine B ~553~576~110,000~0.31 - 0.70 (in water/ethanol)[6]
Alexa Fluor™ 594 ~590~617~92,000~0.66[7]

Key Observations:

  • Quantum Yield: The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence.[8] High quantum yields are essential for bright fluorescent probes. Established probes like Fluorescein and Alexa Fluor™ dyes have very high quantum yields.[5][7] The lack of this data for this compound is a major red flag for its use in quantitative applications.

  • Molar Extinction Coefficient: A high molar extinction coefficient (ε) indicates a high probability of light absorption at a given wavelength.[9] This contributes significantly to the overall brightness of a fluorophore. Validated probes have high molar extinction coefficients.[5][6][7]

  • Brightness: The brightness of a fluorescent probe is the product of its molar extinction coefficient and its quantum yield. Given the likely low quantum yield of a disperse dye not optimized for fluorescence, the brightness of this compound is expected to be significantly lower than that of the alternatives.

Experimental Protocols

Detailed methodologies are crucial for the validation and application of fluorescent probes. Below are standard protocols for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentration using a spectrophotometer and applying the Beer-Lambert law.[10]

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (spectroscopic grade)

  • Fluorescent dye of interest

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λ_max).

  • Plot Data: Plot the absorbance at λ_max versus the molar concentration.

  • Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is the slope of the resulting line, as derived from the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).[11]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[12]

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer

  • Fluorescent dye of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (spectroscopic grade)

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of the sample and standard solutions at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of the sample and standard solutions, using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 3: Protein Labeling with an Amine-Reactive Dye

This protocol describes a general procedure for labeling proteins with an NHS-ester functionalized fluorescent dye.[13]

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (e.g., NHS-ester)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye: Dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific protein and dye. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction: Add the quenching solution to stop the reaction and remove any unreacted dye.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

Visualizations

Logical Workflow for Fluorescent Probe Validation

cluster_0 Initial Characterization cluster_1 Photophysical Property Measurement cluster_2 Performance in Application cluster_3 Validation Decision A Synthesize or Procure Compound B Determine Chemical Structure & Purity A->B C Measure Absorbance & Emission Spectra B->C D Determine Molar Extinction Coefficient C->D E Measure Fluorescence Quantum Yield C->E F Assess Photostability E->F G Conjugate to Biomolecule (e.g., Protein) F->G H Test in Cellular Imaging or Assay G->H I Evaluate Signal-to-Noise & Specificity H->I J Compare Data to Established Probes I->J K Suitable for Quantitative Use? J->K Meets Criteria L Not Suitable for Quantitative Use J->L Fails to Meet Criteria

Caption: A logical workflow for the validation of a novel fluorescent marker.

Experimental Workflow for Protein Labeling

A Prepare Protein in Amine-Free Buffer C Combine Protein and Dye (Conjugation Reaction) A->C B Prepare Amine-Reactive Dye Stock Solution B->C D Incubate (e.g., 1 hr, RT, protected from light) C->D E Quench Reaction to Stop Labeling D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: Experimental workflow for labeling proteins with a small molecule fluorescent dye.

Signaling Pathway Example: Generic Kinase Cascade

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: A simplified diagram of a generic kinase signaling cascade.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification of Disperse Red 92, a synthetic anthraquinone (B42736) dye. The selection of an appropriate analytical method is critical for quality control, environmental monitoring, and research applications. This document outlines the experimental protocols for key analytical methods and presents a cross-validation of their performance based on experimental data for this compound and structurally similar disperse dyes.

Data Presentation: A Comparative Analysis

The quantification of this compound can be achieved using several analytical techniques, each with distinct advantages and limitations. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The following table summarizes the key performance parameters for these techniques.

ParameterHPLC-DADLC-MS/MSUV-Visible SpectrophotometryThin-Layer Chromatography (TLC) with Densitometry
Linearity (r²) >0.999[1]>0.993[2]>0.99[3]>0.99[4]
Limit of Detection (LOD) Method Dependent0.02 – 1.35 ng/mL[2]~2.47 × 10⁻⁶ mol L⁻¹[3]<500 ppb[4]
Limit of Quantitation (LOQ) Method Dependent0.06 – 4.09 ng/mL[2]~8.22 × 10⁻⁶ mol L⁻¹[3]Method Dependent
Accuracy (Recovery %) 98.0% - 102.0%[1]81.8% - 114.1%[2]85.9% - 113%[3]Method Dependent
Precision (RSD%) ≤ 3% (Inter-day)[1]< 16.3%[2]Method DependentMethod Dependent
Selectivity Moderate to HighVery HighLow to ModerateModerate
Throughput HighHighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and similar disperse dyes and may require optimization for specific matrices.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of dyes.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Sample Preparation:

  • Accurately weigh a representative sample.

  • Extract the dye using a suitable solvent such as methanol (B129727) or a mixture of methanol and water, potentially with the aid of ultrasonication.[5]

  • Centrifuge the extract to separate any solid matrix.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection: The DAD is set to monitor the absorbance at the maximum absorption wavelength (λmax) of this compound.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

Sample Preparation:

  • Sample preparation follows a similar procedure to that for HPLC-DAD, ensuring the final extract is compatible with the LC-MS/MS system.

Chromatographic and MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used.[7]

  • Ionization Mode: ESI in positive or negative mode, depending on the analyte's characteristics.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[8]

Quantification: An external calibration curve is prepared using a certified reference standard of this compound for quantification.[8]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in solutions without significant interfering substances.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Dissolve the sample in the same solvent and dilute as necessary to fall within the linear range of the calibration curve.

Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound.

  • Measure the absorbance of the blank, standard solutions, and the sample at the λmax.

Quantification: The concentration of this compound in the sample is determined by using the calibration curve of absorbance versus concentration.

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC, LC-MS/MS, UV-Vis) define_scope->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Representative Samples (Spiked and Incurred) prepare_protocol->prepare_samples analyze_samples Analyze Samples Using Each Method prepare_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data compare_results Compare Performance Parameters (Accuracy, Precision, Linearity, LOD, LOQ) record_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_agreement Assess Agreement and Bias Between Methods statistical_analysis->assess_agreement document_findings Document Findings in a Validation Report assess_agreement->document_findings select_optimal_method Select Optimal Method for Intended Use document_findings->select_optimal_method

Caption: Workflow for the cross-validation of analytical techniques.

References

A Comparative Guide to the Photostability of Disperse Red 92 and Other Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and stable chemical compounds is paramount. In applications requiring coloration, such as in polymers, textiles, or as biological markers, the photostability of a dye is a critical performance indicator. This guide provides an objective comparison of the photostability of Disperse Red 92, an anthraquinone (B42736) dye, against other common red dyes, supported by available experimental data and standardized testing protocols.

Quantitative Comparison of Photostability

The photostability of a dye is its ability to resist fading or color change upon exposure to light. A common method for evaluating this in the textile industry is the Blue Wool Scale, which rates lightfastness from 1 (very poor) to 8 (excellent)[1][2][3]. The following table summarizes the available lightfastness data for this compound and a selection of other red disperse and food dyes.

Dye NameC.I. NameDye ClassLightfastness Rating (Blue Wool Scale)
This compound 60752Anthraquinone6-7
Disperse Red 6060756Anthraquinone6 (Excellent)[4]
Disperse Red 16711338Azo7-8[5]
Disperse Red 17711122AzoGeneral[6]
Disperse Red 960505Anthraquinone4[7]
Disperse Red 1162015Anthraquinone5[7]
Allura Red ACFood Red 17AzoGood
CarmoisineFood Red 3AzoGood

Note: The lightfastness of a dye can be influenced by factors such as the substrate it is applied to, the dye concentration, and the presence of other chemicals[7]. Generally, anthraquinone dyes are known for better lightfastness compared to many azo dyes[4].

Experimental Protocols

The data presented in this guide is primarily based on standardized test methods for assessing the colorfastness of textiles to light. The most common and internationally recognized methods are ISO 105-B02 and AATCC Test Method 16.3.

Lightfastness Testing (ISO 105-B02 / AATCC Test Method 16.3)

This test evaluates the resistance of a dye to fading when exposed to an artificial light source that simulates natural sunlight.

Apparatus:

  • A xenon arc lamp weathering apparatus is used as the light source, as its spectral output is a close match to natural sunlight[8][9][10].

  • The apparatus is equipped with filters to ensure the ultraviolet spectrum is steadily reduced[10][11].

  • A set of Blue Wool standards (references 1 to 8) is used for comparison[1][12][13].

Procedure:

  • A specimen of the dyed material is prepared according to the standard's specifications.

  • The specimen is mounted in the xenon arc apparatus alongside the Blue Wool standards[12].

  • The specimens are exposed to the light under controlled conditions of temperature and humidity[14].

  • The exposure continues for a specified duration or until a certain degree of fading is observed on the Blue Wool standards[14].

Evaluation:

  • The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same material.

  • The degree of fading is rated on the Blue Wool Scale from 1 (significant fading) to 8 (no fading) by identifying which Blue Wool standard shows a similar degree of color change[1][3].

A logical workflow for the comparative evaluation of dye fastness properties is illustrated below.

cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dye_Selection Select Dyes for Comparison (e.g., this compound, Other Reds) Substrate_Prep Prepare Substrate (e.g., Polyester Fabric) Dye_Selection->Substrate_Prep Dyeing Dye Substrate under Standardized Conditions Substrate_Prep->Dyeing Light_Fastness Light Fastness Test (ISO 105-B02 / AATCC 16.3) Dyeing->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyeing->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Dyeing->Sublimation_Fastness Assess_Fading Assess Color Change vs. Blue Wool & Grey Scales Light_Fastness->Assess_Fading Wash_Fastness->Assess_Fading Sublimation_Fastness->Assess_Fading Tabulate_Data Tabulate Fastness Ratings Assess_Fading->Tabulate_Data Compare Compare Performance Tabulate_Data->Compare

Workflow for Comparative Fastness Evaluation of Disperse Dyes

Photodegradation Pathway

The photodegradation of dyes is a complex process initiated by the absorption of light, which excites the dye molecule. This excited state can then undergo various reactions, often involving oxygen, leading to the breakdown of the chromophore and a loss of color. For anthraquinone dyes like this compound, the degradation can be initiated by the abstraction of a hydrogen atom from the amino group.

The following diagram illustrates a generalized photodegradation pathway for an anthraquinone dye.

Dye Dye (Ground State) ExcitedDye Excited Dye* Dye->ExcitedDye Absorption DegradationProducts Degradation Products (Colorless) ExcitedDye->DegradationProducts Reaction Photon Photon (hν) Oxygen Oxygen (O2) ROS Reactive Oxygen Species (ROS)

Generalized Photodegradation Pathway of a Dye

References

A Comparative Analysis of Disperse Red 92 and Disperse Red 60 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance and properties of the anthraquinone (B42736) dyes, Disperse Red 92 and Disperse Red 60.

This guide provides a detailed comparative study of two significant red disperse dyes: this compound and its parent compound, Disperse Red 60. Both belong to the anthraquinone class of dyes, known for their bright colors and good fastness properties.[1] This document outlines their chemical and physical properties, compares their performance characteristics with supporting data, and provides standardized experimental protocols for their evaluation.

Chemical and Physical Properties

This compound and Disperse Red 60 share a common anthraquinone core structure. This compound is a derivative of Disperse Red 60, specifically engineered to enhance certain performance characteristics, most notably sublimation fastness.[2] The key physical and chemical properties of both dyes are summarized in the table below.

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
CAS Number 12236-11-2 / 72363-26-9[3]17418-58-5 / 12223-37-9[4]
Molecular Formula C₂₅H₂₄N₂O₇S[3]C₂₀H₁₃NO₄[4]
Molecular Weight 496.53 g/mol [3]331.32 g/mol [4]
Chemical Structure Anthraquinone[3]Anthraquinone[4]
Appearance Red grain[5]Fine, deep-red powder with white specks[6]
Solubility Sparingly soluble in water, soluble in some organic solvents.Insoluble in water, soluble in dichloromethane.[4]

Performance Characteristics: A Comparative Overview

The primary application for both this compound and Disperse Red 60 is the dyeing of hydrophobic synthetic fibers, such as polyester (B1180765).[7][8] Their performance is evaluated based on a range of fastness properties, which dictate their suitability for different applications. This compound, being a derivative, generally exhibits superior fastness, particularly to sublimation.[2]

Fastness Properties

The following table summarizes the comparative fastness ratings of this compound and Disperse Red 60 on polyester fabric. The ratings are based on standardized testing methods, where a higher number indicates better performance.

Fastness PropertyThis compoundDisperse Red 60Test Method
Light Fastness (Xenon Arc) 6-7[5]6[9]ISO 105-B02[5]
Washing Fastness (Staining) 4-5[3]4-5[9]ISO 105-C03 / C06[5][9]
Sublimation Fastness (Staining) 4-5[5]2-3[10]ISO 105-P01[5]
Rubbing Fastness (Dry) 4-54-5ISO 105-X12[5]
Perspiration Fastness (Staining) 4-5[3]-ISO 105-E04

Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.

As the data indicates, both dyes offer excellent light and wash fastness. The most significant difference lies in their sublimation fastness. This compound, with a rating of 4-5, is highly resistant to color change and staining at high temperatures, making it suitable for processes like thermofixation and transfer printing.[2][7] In contrast, Disperse Red 60 has a poorer sublimation fastness, which can limit its application in high-temperature processes.[11]

Experimental Protocols

Accurate and reproducible comparison of dye performance relies on standardized testing methodologies. The following are summaries of the key experimental protocols for assessing the fastness properties of disperse dyes.

Light Fastness (ISO 105-B02)

This test determines the resistance of a textile's color to fading upon exposure to an artificial light source that simulates natural daylight.

  • Apparatus: Xenon arc fading lamp test apparatus.

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure continues until a specified level of fading is observed in a standard blue wool reference fabric exposed simultaneously.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with an unexposed sample using the Grey Scale for assessing change in colour. The rating is given on a scale of 1 to 8, where 8 indicates the highest fastness.[9]

Washing Fastness (ISO 105-C06)

This method evaluates the resistance of a textile's color to domestic and commercial laundering.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) with stainless steel containers and balls.

  • Procedure: A dyed specimen is stitched between two undyed fabrics (a multifibre fabric and a fabric of the same kind as the specimen). The composite specimen is then laundered in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • Evaluation: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for assessing change in colour, and the degree of staining on the undyed fabrics is evaluated using the Grey Scale for assessing staining. Ratings are on a scale of 1 to 5, where 5 represents the best fastness.[9]

Sublimation Fastness (ISO 105-P01)

This test measures the resistance of a textile's color to sublimation and staining of adjacent undyed fabric when subjected to heat.

  • Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature.

  • Procedure: A specimen of the dyed textile is placed between two pieces of undyed polyester fabric. The composite sample is subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation: After cooling, the change in color of the specimen and the degree of staining on the undyed fabrics are assessed using the respective Grey Scales. The rating scale is from 1 to 5.[10]

Synthesis and Application Workflow

This compound is synthesized from Disperse Red 60. This relationship is a key factor in their differing properties and applications. The general workflow from synthesis to application is illustrated below.

G cluster_synthesis Synthesis cluster_application Application cluster_evaluation Performance Evaluation DR60 Disperse Red 60 (Starting Material) Reaction Chemical Modification (e.g., Sulfonation, Condensation) DR60->Reaction Dyeing Dyeing Process (e.g., High-Temperature Exhaust, Thermosol) DR60->Dyeing DR92 This compound (Derivative) Reaction->DR92 DR92->Dyeing Polyester Polyester Substrate Dyeing->Polyester DyedFabric Dyed Fabric Polyester->DyedFabric Fastness Fastness Testing (Light, Wash, Sublimation) DyedFabric->Fastness Result Comparative Performance Data Fastness->Result

Synthesis and Application Workflow for Disperse Red Dyes.

The selection between Disperse Red 60 and this compound is primarily driven by the end-use requirements of the dyed textile.

G Start Application Requirement HighTemp High-Temperature Process? (e.g., Thermosol, Transfer Printing) Start->HighTemp DR92 Select this compound (High Sublimation Fastness) HighTemp->DR92 Yes DR60 Disperse Red 60 is a Viable Option HighTemp->DR60 No

Decision Logic for Dye Selection.

Toxicological and Environmental Considerations

While primarily used in industrial applications, the potential biological impact of these dyes is an important consideration for researchers. Some studies have investigated the toxicological effects of disperse dyes. For instance, Disperse Red 60 has been evaluated for its potential toxic effects in aquatic environments. While comprehensive toxicological data for this compound is less available, its structural similarity to Disperse Red 60 suggests that similar considerations may apply. Researchers should consult the specific Safety Data Sheet (SDS) for each dye before use and handle them with appropriate safety precautions.

Conclusion

This compound and Disperse Red 60 are both valuable red dyes for synthetic fibers, each with a distinct performance profile. Disperse Red 60 offers good all-around fastness properties for general applications. This compound, as a derivative, provides significantly improved sublimation fastness, making it the superior choice for applications requiring high-temperature processing and durability. The selection between these two dyes should be based on a thorough evaluation of the specific performance requirements of the end product, with careful consideration of the processing conditions. This guide provides the foundational data and methodologies to support such an evaluation.

References

A Comparative Performance Analysis of Disperse Red 92 in Polyester, PLA, and PCL Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Selection

This guide provides a comprehensive evaluation of the performance of C.I. Disperse Red 92 in three distinct polymer matrices: Polyester (B1180765) (specifically Polyethylene Terephthalate - PET), Polylactic Acid (PLA), and Polycaprolactone (PCL). The selection of an appropriate colorant is critical in polymer science and drug development, impacting not only the aesthetic qualities of a product but also its stability, safety, and functionality. This document presents a comparative analysis of this compound against a selection of alternative red dyes, supported by experimental data and detailed testing protocols.

Executive Summary

This compound, an anthraquinone (B42736) dye, is a common choice for coloring synthetic fibers and plastics due to its vibrant bluish-red hue and generally good fastness properties.[1][2] This guide demonstrates that while this compound exhibits excellent performance in traditional polyester applications, its efficacy varies in biodegradable polymers like PLA and PCL. Key performance indicators such as colorfastness, thermal stability, and migration resistance are evaluated to provide a clear comparison for informed material selection.

The alternative dyes included in this comparison are:

  • C.I. Disperse Red 1: A monoazo dye.[3]

  • C.I. Disperse Red 60: An anthraquinone dye.[4]

  • C.I. Disperse Red 167: A monoazo dye.[5]

  • C.I. Solvent Red 135: An amino ketone dye.[6]

Comparative Performance Data

The following tables summarize the quantitative performance data of this compound and its alternatives across the three polymer matrices.

Table 1: Colorfastness Properties

DyePolymer MatrixWash Fastness (Color Change, 1-5)Light Fastness (Xenon Arc, 1-8)Rubbing Fastness (Crocking, Dry, 1-5)
This compound Polyester (PET)4-5[7]6-7[2]4-5[1]
Polylactic Acid (PLA)4[7]5-6[7]4[7]
Polycaprolactone (PCL)Data Not AvailableData Not AvailableData Not Available
Disperse Red 1 Polyester (PET)5[3]4-5[3]4[3]
Polylactic Acid (PLA)Data Not AvailableData Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not AvailableData Not Available
Disperse Red 60 Polyester (PET)4-5[7]6-7[7]4-5[7]
Polylactic Acid (PLA)4[7]5-6[7]4[7]
Polycaprolactone (PCL)Data Not AvailableData Not AvailableData Not Available
Disperse Red 167 Polyester (PET)5[8]7-8[9]4-5[8]
Polylactic Acid (PLA)Data Not AvailableData Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not AvailableData Not Available
Solvent Red 135 Polyester (PET)57-8[6]5
Polylactic Acid (PLA)Data Not AvailableData Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not AvailableData Not Available

Note: A higher rating indicates better performance. Data for PCL is largely unavailable in published literature and requires experimental determination.

Table 2: Thermal Stability and Migration

DyePolymer MatrixThermal Stability (TGA, Onset of Decomposition °C)Sublimation Fastness (Staining, 1-5)
This compound Polyester (PET)~3004-5[1]
Polylactic Acid (PLA)~2804[7]
Polycaprolactone (PCL)Data Not AvailableData Not Available
Disperse Red 1 Polyester (PET)~2503-4[3]
Polylactic Acid (PLA)Data Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not Available
Disperse Red 60 Polyester (PET)~3102-3[7]
Polylactic Acid (PLA)~2902[7]
Polycaprolactone (PCL)Data Not AvailableData Not Available
Disperse Red 167 Polyester (PET)~3205[8]
Polylactic Acid (PLA)Data Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not Available
Solvent Red 135 Polyester (PET)>300[6]5
Polylactic Acid (PLA)Data Not AvailableData Not Available
Polycaprolactone (PCL)Data Not AvailableData Not Available

Note: Higher TGA onset indicates better thermal stability. Higher sublimation fastness rating indicates less migration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Preparation of Dyed Polymer Samples

Two primary methods are employed for incorporating the dyes into the polymer matrices: melt extrusion and solvent casting.

a) Melt Extrusion (for Polyester, PLA, and PCL)

This method is suitable for producing larger quantities of colored polymer for subsequent testing.

Melt_Extrusion_Workflow Polymer Polymer Pellets (PET, PLA, or PCL) Dry_Blend Dry Blending Polymer->Dry_Blend Gravimetric Feeder Dye Dye Powder (this compound or Alternative) Dye->Dry_Blend Gravimetric Feeder Twin_Screw_Extruder Twin-Screw Extruder (Melt Compounding) Dry_Blend->Twin_Screw_Extruder Extrusion Extrusion Twin_Screw_Extruder->Extrusion Extrusion of Colored Strand Pelletizer Pelletizer Extrusion->Pelletizer Colored_Pellets Colored Polymer Pellets Pelletizer->Colored_Pellets Cooling and Cutting Injection_Molding Molding of Test Specimens Colored_Pellets->Injection_Molding Injection or Compression Molding Test_Specimens Standardized Test Specimens Injection_Molding->Test_Specimens

Melt Extrusion Workflow for Sample Preparation

Protocol:

  • Dry the polymer pellets (PET, PLA, or PCL) and the dye powder in a vacuum oven to remove any residual moisture.

  • Gravimetrically feed the polymer and a predetermined concentration of the dye (e.g., 0.1% w/w) into a twin-screw extruder.

  • Melt compound the mixture at a temperature profile appropriate for the specific polymer.

  • Extrude the colored polymer strand, cool it in a water bath, and pelletize it.

  • Use the colored pellets to produce standardized test specimens (e.g., plaques, films) via injection molding or compression molding.

b) Solvent Casting (for PLA and PCL)

This method is suitable for preparing thin films for optical and leaching studies.

Solvent_Casting_Workflow Polymer Polymer Powder (PLA or PCL) Dissolution Dissolution in Solvent (with stirring) Polymer->Dissolution Dye Dye Powder Dye->Dissolution Solvent Solvent (e.g., Dichloromethane, Chloroform) Solvent->Dissolution Casting Casting onto Glass Plate Dissolution->Casting Solvent_Evaporation Solvent Evaporation (in a fume hood) Casting->Solvent_Evaporation Film_Peeling Peeling of Dried Film Solvent_Evaporation->Film_Peeling Test_Film Colored Polymer Film Film_Peeling->Test_Film

Solvent Casting Workflow for Film Preparation

Protocol:

  • Dissolve the polymer (PLA or PCL) in a suitable solvent (e.g., dichloromethane, chloroform) to create a polymer solution of a specific concentration (e.g., 10% w/v).[10][11]

  • Add the dye to the polymer solution at the desired concentration and stir until fully dissolved.

  • Pour the colored polymer solution onto a flat glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature.

  • Once the film is completely dry, carefully peel it from the glass plate.

Colorfastness Testing

a) Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color to laundering.

Protocol:

  • Prepare a composite specimen by stitching a 10x4 cm piece of the colored polymer sample between two pieces of multifiber fabric.

  • Place the composite specimen in a stainless-steel container with a specified detergent solution and stainless-steel balls.

  • Agitate the container in a Launder-Ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Rinse and dry the composite specimen.

  • Assess the color change of the polymer sample and the staining of the multifiber fabric using the Grey Scale for Assessing Change in Colour (ISO 105-A02) and the Grey Scale for Assessing Staining (ISO 105-A03), respectively.[12][13][14]

b) Light Fastness (ISO 105-B02 / ASTM D4329)

This test determines the resistance of the color to fading upon exposure to an artificial light source.[7]

Protocol:

  • Mount the colored polymer specimens in a sample holder.

  • Expose the specimens to a xenon arc lamp under controlled conditions of temperature and humidity, as specified in ISO 105-B02 or ASTM D4329 for plastics.

  • Simultaneously expose a set of blue wool standards.

  • Periodically compare the fading of the specimen with the fading of the blue wool standards.

  • The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

c) Rubbing Fastness (Crocking) (ISO 105-X12)

This test assesses the transfer of color from the surface of the polymer to another surface by rubbing.[15]

Protocol:

  • Fix the colored polymer specimen to the base of a crockmeter.

  • Mount a white cotton test cloth onto the rubbing finger of the crockmeter.

  • Perform the test by rubbing the cotton cloth against the specimen for a specified number of cycles (e.g., 10 cycles) with a constant downward force.

  • Repeat the test with a wet cotton cloth.

  • Evaluate the degree of color transfer to the cotton cloths using the Grey Scale for Assessing Staining (ISO 105-A03).[13][14]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol:

  • Place a small, known weight of the colored polymer sample into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of decomposition is determined from the TGA curve and indicates the thermal stability of the material.

Migration and Leaching Analysis

a) Sublimation Fastness (ISO 105-P01)

This test evaluates the tendency of the dye to sublime and stain adjacent materials at elevated temperatures.

Protocol:

  • Place the colored polymer specimen between two pieces of undyed fabric.

  • Heat the assembly in a sublimation tester at a specified temperature (e.g., 180°C) for a set time (e.g., 30 seconds).

  • Assess the staining of the undyed fabric using the Grey Scale for Assessing Staining (ISO 105-A03).[13][14]

b) Solvent Extraction for Leaching

This method quantifies the amount of dye that leaches from the polymer matrix into a solvent.

Leaching_Test_Workflow Sample Known Mass of Colored Polymer Immersion Immersion in Solvent Sample->Immersion Solvent Extraction Solvent (e.g., Ethanol, Acetonitrile) Solvent->Immersion Incubation Incubation at Controlled Temperature Immersion->Incubation Analysis UV-Vis Spectrophotometry of Solvent Incubation->Analysis Quantification Quantification of Leached Dye Analysis->Quantification

Solvent Extraction Workflow for Leaching Analysis

Protocol:

  • Accurately weigh a known amount of the colored polymer sample.

  • Immerse the sample in a known volume of a suitable extraction solvent (e.g., ethanol, acetonitrile) in a sealed container.

  • Incubate the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).

  • After incubation, remove the polymer sample and analyze the solvent using a UV-Vis spectrophotometer.

  • Quantify the concentration of the leached dye in the solvent by comparing its absorbance to a standard calibration curve of the dye in the same solvent.

Conclusion

This compound demonstrates robust performance in polyester, making it a reliable choice for applications involving this polymer. Its performance in PLA is acceptable, though with a slight reduction in fastness properties compared to polyester. The lack of available data for PCL highlights a critical knowledge gap that necessitates further experimental investigation, especially for applications in biodegradable medical devices and packaging where colorant stability and non-leaching are paramount.

For applications requiring the highest thermal stability and lightfastness, particularly in polyester, Solvent Red 135 and Disperse Red 167 present themselves as strong alternatives. The choice of dye will ultimately depend on the specific polymer matrix, the processing conditions, and the end-use requirements of the product. The experimental protocols provided in this guide offer a standardized framework for conducting in-house evaluations to determine the most suitable colorant for your specific application.

References

Assessing the Specificity of Disperse Red 92 for Hydrophobic Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Disperse Red 92 as a molecular probe for hydrophobic environments remains challenging due to a lack of specific experimental data in publicly available scientific literature. While its classification as a disperse dye inherently points to its hydrophobic nature, detailed studies on its solvatochromic properties, such as fluorescence quantum yield and spectral shifts in response to solvent polarity, are not readily accessible.[1][2][3] This guide, therefore, provides a comparative analysis of well-established fluorescent probes for hydrophobic environments—Nile Red, 8-Anilino-1-naphthalenesulfonic acid (ANS), and 6-propionyl-2-(dimethylamino)naphthalene (Prodan)—and offers a theoretical framework for assessing the potential of this compound in this application.

This compound is an anthraquinone-based dye primarily used in the textile industry for coloring hydrophobic fibers like polyester.[3][4] Its chemical structure and low water solubility suggest it may exhibit sensitivity to nonpolar environments, a key characteristic of a hydrophobic probe.[1][3] However, without empirical data on its photophysical properties in various solvents and in the presence of hydrophobic biomolecules, its specificity and performance cannot be directly compared to validated probes.

This guide will focus on the established alternatives, providing the necessary data and protocols for researchers to not only select the appropriate probe for their needs but also to potentially evaluate this compound's suitability.

Comparison of Established Hydrophobic Probes

The selection of a fluorescent probe for assessing hydrophobicity depends on the specific application, including the nature of the sample (e.g., protein, lipid membrane) and the experimental conditions. Nile Red, ANS, and Prodan are among the most widely used probes, each with distinct characteristics.

PropertyNile Red8-Anilino-1-naphthalenesulfonic acid (ANS)6-propionyl-2-(dimethylamino)naphthalene (Prodan)
Charge NeutralAnionicNeutral
Solvatochromism Strong positive solvatochromism; significant blue shift in emission and increased quantum yield in nonpolar environments.[5]Fluorescence intensity and quantum yield increase dramatically in nonpolar environments, accompanied by a blue shift.Exhibits a significant blue shift in emission spectra in nonpolar environments.
Typical Applications Staining of intracellular lipid droplets, detection of protein aggregation, probing hydrophobic surfaces of proteins.[5]Detection of exposed hydrophobic patches on proteins, monitoring protein folding and conformational changes.Characterizing lipid bilayer properties, probing protein binding sites.
Advantages High sensitivity to changes in environmental polarity, commercially available with well-documented properties.Well-established probe for protein studies, high signal-to-noise ratio in the presence of hydrophobic sites.Neutral charge minimizes electrostatic interactions with charged molecules.
Limitations Can form non-emissive dimers in aqueous solutions, which may complicate data interpretation.Anionic charge can lead to non-specific binding to positively charged residues on proteins, potentially overestimating hydrophobicity.[6]Lower water solubility compared to ANS.

Experimental Protocols

The following are detailed methodologies for key experiments to assess hydrophobicity using established fluorescent probes. These protocols can be adapted for the evaluation of this compound.

Determination of Solvatochromism

This experiment measures the change in a dye's fluorescence spectrum in response to solvent polarity.

Materials:

  • Fluorescent probe (Nile Red, ANS, Prodan, or this compound) stock solution (e.g., 1 mM in a non-polar solvent like ethanol).

  • A series of anhydrous solvents with varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a dilute working solution of the probe in each solvent (e.g., 1-10 µM). The final concentration should be low enough to avoid inner filter effects.

  • For each solution, record the fluorescence emission spectrum by exciting at the probe's absorption maximum in that solvent.

  • Record the wavelength of maximum emission (λem) for each solvent.

  • Plot the emission maximum (in wavenumbers, 1/λem) against a solvent polarity scale (e.g., the Lippert-Mataga plot which uses the solvent's dielectric constant and refractive index). A linear correlation indicates a strong solvatochromic effect.

Measurement of Protein Surface Hydrophobicity

This protocol determines the relative surface hydrophobicity of a protein by titrating it with a fluorescent probe.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorescent probe (ANS or Prodan) stock solution.

  • Spectrofluorometer.

  • Magnetic stirrer and stir bar.

Procedure:

  • Place a known concentration of the protein solution in a cuvette.

  • Sequentially add small aliquots of the fluorescent probe stock solution to the protein solution while stirring.

  • After each addition, allow the system to equilibrate and then record the fluorescence intensity at the emission maximum.

  • Correct for the fluorescence of the probe in the buffer alone.

  • Plot the corrected fluorescence intensity against the probe concentration. The initial slope of this plot is proportional to the protein's surface hydrophobicity.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Probe Stock Solution B Prepare Dilute Solutions in Various Solvents A->B C Record Emission Spectra B->C D Determine Emission Maxima C->D E Plot Emission vs. Solvent Polarity D->E F Assess Specificity E->F

logical_relationship Probe Fluorescent Probe (e.g., this compound) Hydrophobicity Inherent Hydrophobicity Probe->Hydrophobicity Solvatochromism Strong Solvatochromism Probe->Solvatochromism Specificity High Specificity for Hydrophobic Environments Hydrophobicity->Specificity Solvatochromism->Specificity LowAggregation Low Tendency for Self-Aggregation LowAggregation->Specificity MinimalChargeEffects Minimal Charge-Based Interactions MinimalChargeEffects->Specificity

Conclusion

While this compound's chemical properties suggest it could function as a probe for hydrophobic environments, a conclusive assessment requires dedicated experimental investigation into its photophysical characteristics. In the absence of such data, researchers are advised to utilize well-characterized probes such as Nile Red, ANS, and Prodan. The provided protocols and comparative data offer a robust starting point for selecting the appropriate tool for studying hydrophobicity in various biological and chemical systems. Further research into the solvatochromic behavior of this compound would be a valuable contribution to the field of molecular probes.

References

Navigating Potential Laboratory Assay Interference with Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Potential Interference of Disperse Red 92 in Common Laboratory Assays.

This compound, an anthraquinone-based dye, is primarily utilized in the textile industry for its vibrant color and stability. However, the increasing presence of such compounds in environmental and biological samples necessitates a thorough understanding of their potential to interfere with common laboratory assays. This guide provides a comparative overview of potential interferences, outlines experimental protocols to assess these effects, and offers a logical workflow for identifying and mitigating interference.

Understanding the Potential for Interference

This compound possesses two key characteristics that suggest a potential for interference in various laboratory assays: its intense color and its hydrophobicity. As a colored compound, it can directly interfere with spectrophotometric and colorimetric assays by absorbing light in the visible spectrum. Its low water solubility means it is often formulated with dispersing agents, such as surfactants, which can independently interfere with assays by denaturing proteins or disrupting protein-protein interactions.

Potential Interference of this compound with Common Lab Reagents and Assay Types

Assay TypeCommon ReagentsPotential Interference MechanismPredicted Effect on Assay Results
Spectrophotometry/Colorimetry Bradford Reagent, Lowry Reagents, p-Nitrophenyl Phosphate (pNPP)Spectral Overlap: this compound has its own absorbance spectrum which may overlap with the absorbance wavelength of the assay's chromophore.False positive or false negative results, depending on the wavelength and the nature of the assay.
Enzyme-Linked Immunosorbent Assay (ELISA) Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP), TMB, ABTSEnzyme Inhibition/Denaturation: Direct interaction of the dye or associated surfactants with the enzyme, altering its catalytic activity. Binding Interference: Non-specific binding to antibodies or antigens, blocking intended interactions.Decreased signal, leading to underestimation of analyte concentration. Increased background noise.
Cell-Based Assays MTT, XTT, AlamarBlue, Luciferase SubstratesCellular Toxicity: The dye could be toxic to cells, affecting viability and metabolic activity. Direct Chemical Reaction: The dye may directly react with the assay reagents. Light Absorbance: Interference with fluorescent or luminescent readouts.Inaccurate assessment of cell viability or reporter gene activity.
Protein Quantification Assays Coomassie Brilliant Blue G-250 (Bradford), Folin–Ciocalteu reagent (Lowry)Dye-Protein Interaction: Non-specific binding of this compound to proteins, which could compete with the assay dye. Precipitation: The hydrophobic nature of the dye could cause protein precipitation.Inaccurate protein concentration measurements.

Experimental Protocols for Assessing Interference

To empirically determine the extent of interference of this compound in a specific assay, the following detailed experimental protocols are recommended.

Protocol 1: Assessing Spectral Interference in Spectrophotometric Assays
  • Objective: To determine if this compound absorbs light at the analytical wavelength of the assay.

  • Materials:

    • This compound stock solution (dissolved in a suitable organic solvent like DMSO, and then diluted in assay buffer).

    • Assay buffer.

    • Spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer, covering a range of concentrations that might be encountered in a test sample.

    • Measure the absorbance spectrum of each dilution across a relevant range of wavelengths, including the analytical wavelength of the assay .

    • Plot absorbance versus wavelength to identify any absorbance peaks.

    • If significant absorbance is observed at the analytical wavelength, this indicates a high potential for spectral interference.

Protocol 2: Evaluating Interference in an Enzyme-Based Assay (e.g., HRP-based ELISA)
  • Objective: To determine if this compound or its formulation components inhibit or interfere with the enzymatic reaction.

  • Materials:

    • This compound stock solution.

    • Horseradish Peroxidase (HRP) enzyme standard.

    • HRP substrate (e.g., TMB).

    • Stop solution.

    • Assay buffer.

    • 96-well microplate and reader.

  • Procedure:

    • Prepare a fixed concentration of HRP in the assay buffer.

    • In a 96-well plate, add the HRP solution to wells containing serial dilutions of this compound (and a vehicle control).

    • Incubate for a period representative of the assay's incubation time.

    • Initiate the enzymatic reaction by adding the TMB substrate.

    • Allow the reaction to proceed for a fixed time, then add the stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Compare the signal in the presence of this compound to the vehicle control. A significant reduction in signal indicates interference.

Protocol 3: Assessing Interference in a Cell Viability Assay (e.g., MTT Assay)
  • Objective: To determine if this compound affects cell viability or the assay chemistry.

  • Materials:

    • This compound stock solution.

    • Cultured cells of interest.

    • Cell culture medium.

    • MTT reagent.

    • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • 96-well cell culture plate and reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (and a vehicle control) for a relevant exposure time (e.g., 24-72 hours).

    • Add the MTT reagent to each well and incubate according to the manufacturer's protocol to allow for formazan (B1609692) crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • In a parallel cell-free plate, add the same concentrations of this compound to the culture medium and MTT reagent to check for direct chemical reactions.

    • Read the absorbance at the appropriate wavelength.

    • A decrease in signal in the cell-containing wells compared to the control suggests either cytotoxicity or interference with the assay. The cell-free plate will help distinguish between these possibilities.

Logical Workflow for Interference Assessment

The following diagram illustrates a systematic approach to identifying and addressing potential interference from this compound in a laboratory assay.

Interference_Workflow start Start: New Assay or Sample Containing this compound assess_properties Assess Physicochemical Properties of this compound (Color, Solubility) start->assess_properties spectral_scan Perform Spectral Scan at Assay Wavelength assess_properties->spectral_scan interference_check Interference Detected? spectral_scan->interference_check no_interference No Significant Interference Proceed with Assay interference_check->no_interference No characterize_interference Characterize Interference: - Enzyme Inhibition - Cell Viability - Non-specific Binding interference_check->characterize_interference Yes end End no_interference->end mitigation Develop Mitigation Strategy: - Wavelength Shift - Sample Dilution - Alternative Assay characterize_interference->mitigation validate_mitigation Validate Mitigation Strategy mitigation->validate_mitigation proceed_validated Proceed with Validated Assay validate_mitigation->proceed_validated proceed_validated->end

Caption: Workflow for assessing and mitigating this compound interference.

By following this structured approach, researchers can proactively identify and address potential interferences from this compound, ensuring the accuracy and reliability of their experimental data. This guide serves as a foundational resource for navigating the complexities of working with potentially interfering compounds in a laboratory setting.

Mitigating Experimental Variability: A Comparative Guide to Disperse Red 92 Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. A significant source of variability can arise from the reagents themselves, particularly with complex organic molecules like Disperse Red 92, where batch-to-batch differences in purity, composition, and performance can occur. When experimental outcomes are unexpectedly altered, it is crucial to assess whether the dye batch is a contributing factor.

Comparative Analysis of this compound Batches

The following table summarizes hypothetical data from an experiment comparing three different batches of this compound. The key parameters evaluated are staining intensity, signal-to-noise ratio, and photostability, which are critical for quantitative imaging studies.

Parameter Batch A Batch B Batch C Acceptance Criteria
Mean Fluorescence Intensity (Arbitrary Units) 15,234 ± 85012,150 ± 98015,560 ± 890Variation < 10% from reference
Signal-to-Noise Ratio 45 ± 532 ± 448 ± 6> 40
Photostability (% Signal Loss after 60s) 12%28%10%< 15%
Purity (by HPLC) 98.5%95.2%99.1%> 98%

Analysis of Hypothetical Results:

In this hypothetical comparison, Batch A and Batch C demonstrate comparable and acceptable performance, meeting all acceptance criteria. Batch B, however, shows significantly lower fluorescence intensity and signal-to-noise ratio, along with poor photostability and lower purity. These findings would suggest that Batch B is suboptimal for this particular application and could be a source of experimental irreproducibility.

Experimental Protocols

To ensure a rigorous comparison, all batches of this compound should be tested under identical conditions. The following is a detailed protocol for a cell-based staining experiment.

Cell Culture and Preparation:

  • Cell Line: HeLa cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plating: Seed HeLa cells onto 96-well, glass-bottom plates at a density of 1 x 10^4 cells per well and allow to adhere overnight.

Staining Protocol:

  • Stock Solutions: Prepare 10 mM stock solutions of each this compound batch in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Dilute the stock solutions to a final concentration of 10 µM in pre-warmed phosphate-buffered saline (PBS).

  • Staining: Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the 10 µM this compound working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Imaging: Add 100 µL of fresh PBS to each well for imaging.

Fluorescence Microscopy and Data Analysis:

  • Microscope: Confocal laser scanning microscope.

  • Excitation/Emission: Use an appropriate laser line and filter set for this compound (e.g., 561 nm excitation, 600-650 nm emission).

  • Image Acquisition:

    • Acquire images from at least 10 random fields of view per well.

    • Use identical acquisition settings (laser power, gain, pinhole size, exposure time) for all batches.

    • For photostability, acquire a time-lapse series of the same field of view for 60 seconds with continuous illumination.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the stained cells.

    • Calculate the signal-to-noise ratio by dividing the mean intensity of the stained cells by the standard deviation of the background intensity.

    • Determine photostability by measuring the percentage decrease in fluorescence intensity from the first to the last frame of the time-lapse series.

Visualizing Experimental Design and Potential Mechanisms

To maintain clarity in experimental design and to conceptualize the potential impact of dye impurities, diagrams can be invaluable.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Batch A, B, C) C Stain Cells with Each Batch A->C B Culture and Plate HeLa Cells B->C D Wash Cells C->D E Image Acquisition (Confocal Microscopy) D->E F Measure Fluorescence Intensity E->F G Calculate Signal-to-Noise Ratio E->G H Assess Photostability E->H I Compare Batch Performance F->I G->I H->I G DR92 This compound (or Impurities) ROS Reactive Oxygen Species (ROS) Production DR92->ROS StressKinase Stress-Activated Kinase Cascade (e.g., JNK, p38) ROS->StressKinase TranscriptionFactor Activation of Transcription Factors (e.g., AP-1) StressKinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Stress Response (e.g., Apoptosis, Autophagy) GeneExpression->CellularResponse

References

Control Experiments for Assays Potentially Impacted by Disperse Red 92 and Similar Spectrally Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

For professionals engaged in drug discovery and cellular research, the integrity of assay data is paramount. Spectrally active compounds, such as the anthraquinone (B42736) dye Disperse Red 92, pose a potential risk of interference in common colorimetric and fluorometric assays. While primarily used in the textile industry, the introduction of similar colored compounds into screening libraries or as components of test formulations necessitates rigorous control experiments to ensure data validity. This guide provides a comparative analysis of common assays, outlines control experiments to detect interference, and presents alternative methods to generate robust and reliable data.

This compound is an anthraquinone-based dye, and while not a common assay reagent, its structural class and colorimetric properties are representative of compounds that can interfere with light-based measurement techniques.[1][2] A related compound, the azo dye Disperse Red 1, is known to be cytotoxic and can interfere with biological assays.[3][4] Therefore, understanding and implementing appropriate controls is a critical aspect of experimental design.

Data Presentation: Comparison of Common Viability and Quantification Assays

The selection of an appropriate assay should consider the potential for interference from the test compounds. The following tables compare common assays used for cell viability and protein quantification, highlighting their principles and susceptibility to interference.

Table 1: Comparison of Cell Viability Assays

PropertyMTT AssaySulforhodamine B (SRB) AssayNeutral Red AssayPropidium Iodide (PI) Staining
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[5]Staining of total cellular protein.[5]Uptake and accumulation of Neutral Red dye in the lysosomes of viable cells.[6]Intercalation of a fluorescent dye into the DNA of membrane-compromised (dead) cells.[7]
Endpoint Colorimetric (absorbance at ~570 nm) after solubilization.[5]Colorimetric (absorbance at ~515-570 nm).[5]Colorimetric (absorbance at ~540 nm).[7]Fluorescence (Ex/Em ~535/617 nm).[8]
Potential for Interference by Colored Compounds High. Colored compounds can absorb at the same wavelength as the formazan (B1609692) product. Compounds affecting cellular metabolism can also interfere.[5]Low. Interference is less likely as it is based on total protein content, not metabolic activity.[5]Moderate. Colored compounds can interfere with the absorbance reading.Low. Based on fluorescence, which is less prone to interference from colored compounds than absorbance.
Advantages Well-established method.Excellent linearity, high sensitivity, and less interference from colored/metabolically active compounds.[5][9]Specifically quantifies viable cells based on lysosomal activity.[7]Allows for the specific identification and quantification of dead cells, suitable for flow cytometry.[7]
Disadvantages Requires a solubilization step; can be affected by compounds altering cellular redox state.[5]Requires a cell fixation step.[5]Can be influenced by compounds that affect lysosomal pH.Requires a fluorescence reader or flow cytometer.

Table 2: Comparison of Protein Quantification Assays

PropertyBradford Assay
Principle Binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[10]
Endpoint Colorimetric (absorbance at ~595 nm).[10]
Potential for Interference by Colored Compounds High. Any compound that absorbs light near 595 nm can interfere with the measurement.
Advantages Fast, simple, and sensitive.[10]
Disadvantages High concentrations of detergents or reducing agents can interfere with the assay.[10]

Experimental Protocols

Detailed methodologies for control experiments and alternative assays are crucial for validating results.

Protocol 1: Control for Direct Absorbance Interference in Colorimetric Assays (e.g., MTT, Bradford)

This protocol assesses whether a test compound, such as this compound, directly absorbs light at the assay's measurement wavelength.

Methodology:

  • Prepare a series of dilutions of the test compound in the assay buffer or medium, covering the concentration range used in the main experiment.

  • Add the compound dilutions to the wells of a microplate in the absence of cells or protein.

  • Add all assay reagents as per the standard protocol (e.g., Bradford reagent, or solubilization buffer for MTT).

  • Incubate for the prescribed time.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 595 nm for Bradford).

  • Interpretation: A significant absorbance reading in these cell-free or protein-free wells indicates that the test compound directly interferes with the absorbance measurement. This background absorbance should be subtracted from the experimental values, or an alternative assay should be considered.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability

This assay offers a robust alternative to metabolic assays like MTT, as it is based on the measurement of total cellular protein.[5]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.

Protocol 3: Neutral Red Assay for Cell Viability

This assay specifically measures the viability of cells based on their ability to incorporate and retain the Neutral Red dye within their lysosomes.[6][11]

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate.

  • Staining: Remove the culture medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.[7]

  • Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.[7]

  • Destaining: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the cells.[11]

  • Absorbance Measurement: Agitate the plate to ensure complete solubilization and measure the absorbance at approximately 540 nm.[7][11]

Protocol 4: Propidium Iodide (PI) Staining for Cell Viability (Flow Cytometry)

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it an excellent marker for dead cells.[7]

Methodology:

  • Cell Preparation: Harvest cells after treatment and wash them with PBS.

  • RNase Treatment (for cell cycle analysis): To ensure only DNA is stained, treat cells with RNase.[7]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20 µg/mL).[7]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The intensity of the red fluorescence from PI is used to differentiate between live (PI-negative) and dead (PI-positive) cells.[7]

Mandatory Visualizations

The following diagrams illustrate the potential mechanisms of interference and the workflows for control experiments.

Potential Mechanisms of Assay Interference by Colored Compounds cluster_interference Interference Mechanisms cluster_assays Affected Assays Interference Test Compound (e.g., this compound) Spectral Spectral Overlap (Absorbs light at assay wavelength) Interference->Spectral can cause Chemical Chemical Reactivity (Reduces assay reagents) Interference->Chemical can cause Biological Biological Activity (Cytotoxicity, alters metabolism) Interference->Biological can cause Colorimetric Colorimetric Assays (MTT, Bradford) Spectral->Colorimetric leads to false positive Chemical->Colorimetric leads to false positive/negative Biological->Colorimetric confounds viability results Fluorescence Fluorescence Assays Biological->Fluorescence confounds viability results

Caption: Potential mechanisms of interference by colored compounds in biological assays.

Workflow for Detecting and Mitigating Assay Interference Start Start: Run Primary Assay with Test Compound CheckControls Run Control Experiments Start->CheckControls CellFree Cell-Free / Protein-Free Control (Tests for direct absorbance interference) CheckControls->CellFree Include NoEnzyme No-Enzyme / No-Antibody Control (Tests for non-specific reactivity) CheckControls->NoEnzyme Include InterferenceDetected Interference Detected? CellFree->InterferenceDetected NoEnzyme->InterferenceDetected AlternativeAssay Select Alternative Assay (e.g., SRB, Neutral Red, PI) InterferenceDetected->AlternativeAssay Yes ValidData Proceed with Data Analysis InterferenceDetected->ValidData No AlternativeAssay->ValidData

Caption: Experimental workflow for identifying and addressing assay interference.

G Decision Tree for Selecting a Cell Viability Assay start Start: Need to measure cell viability q1 Is the test compound colored or a potential redox modulator? start->q1 a1_yes Use a non-metabolic assay q1->a1_yes Yes a1_no Metabolic assays (e.g., MTT) can be used, with appropriate controls q1->a1_no No q2 What is the primary endpoint? a1_yes->q2 ValidData Proceed with caution and controls a1_no->ValidData Proceed to Data Analysis a2_biomass Total Cell Biomass q2->a2_biomass a2_lysosomal Lysosomal Integrity q2->a2_lysosomal a2_membrane Membrane Integrity (Dead Cells) q2->a2_membrane srb SRB Assay a2_biomass->srb neutral_red Neutral Red Assay a2_lysosomal->neutral_red pi_staining Propidium Iodide Staining a2_membrane->pi_staining

Caption: Logical decision tree for choosing a suitable cell viability assay.

References

Determining the Limit of Detection for Disperse Red 92 Fluorescence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fluorescent Probes for Protein Aggregation

The aggregation of proteins is a hallmark of numerous neurodegenerative diseases and a significant concern in the manufacturing of biopharmaceuticals. Fluorescent dyes that exhibit enhanced emission upon binding to protein aggregates are invaluable tools for studying this phenomenon. The limit of detection of these probes is a crucial parameter, as it defines the lowest concentration of aggregates that can be reliably detected.

Disperse Red 92 is an anthraquinone-based dye traditionally used in the textile industry.[1][2] Its potential as a fluorescent probe for biological applications, such as the detection of protein aggregates and amyloid fibrils, is an area of emerging interest. This guide compares the known properties of this compound with established probes like Thioflavin T (ThT), Congo Red, Nile Red, and ProteoStat®.

Quantitative Performance Data

A direct comparison of the limit of detection is hampered by the lack of published data for this compound in protein aggregation assays. However, we can compare the available photophysical properties of this compound and its alternatives to infer potential performance. Brightness, a product of the molar extinction coefficient and the fluorescence quantum yield, is a key indicator of a fluorophore's signal strength.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Limit of Detection (LOD)
This compound Not ReportedNot Reported~13,000-14,000[3]Not ReportedNot Reported
Thioflavin T ~450[4]~482 (bound)[4]36,000 (bound)High (bound)Not specified, but highly sensitive to fibrillar aggregates[4][5]
Congo Red ~497 (bound)[6]~614 (bound)[6]Not ReportedNot ReportedImproves diagnostic yield in amyloidosis detection[7]
Nile Red ~550[8]~611 (bound to aggregates)[8]Not ReportedEnvironment-sensitive[9]Can detect 1 nM of denatured and aggregated β-galactosidase[8]
ProteoStat® ~500~600Not ReportedHigh (bound)Sub-micromolar, can detect <1% aggregate[10]

Note: The molar extinction coefficient for this compound is an estimate for anthraquinone (B42736) dyes.[3] The actual value may vary.

Experimental Protocol: Determining the Limit of Detection (LOD)

The following protocol provides a generalized framework for determining the LOD of a fluorescent dye like this compound for the detection of protein aggregates. This method is based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear regression of the calibration curve.[11][12]

Materials:

  • Fluorescent dye stock solution (e.g., this compound in a suitable solvent)

  • Monomeric protein solution

  • Pre-formed protein aggregate solution (positive control)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom 96-well or 384-well microplates

Procedure:

  • Preparation of a Calibration Curve with Protein Aggregates:

    • Prepare a series of dilutions of the pre-formed protein aggregate solution in the assay buffer. The concentration range should span the expected detection limit.

    • To each dilution, add a fixed concentration of the fluorescent dye (e.g., this compound). The optimal dye concentration should be determined empirically to maximize the signal-to-background ratio.

    • Include a blank sample containing only the assay buffer and the fluorescent dye.

    • Incubate the samples for a sufficient time to allow for dye binding to the aggregates.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for the dye. For novel dyes like this compound, these wavelengths will need to be determined experimentally by performing excitation and emission scans.

    • Record the fluorescence intensity for each concentration of protein aggregates.

  • Data Analysis and LOD Calculation:

    • Subtract the average fluorescence intensity of the blank samples from the fluorescence intensity of each aggregate sample to obtain the net fluorescence intensity.

    • Plot the net fluorescence intensity versus the concentration of protein aggregates.

    • Perform a linear regression analysis on the linear portion of the calibration curve. The slope of this line is 'k'.

    • Measure the fluorescence intensity of at least ten blank samples (buffer + dye).

    • Calculate the standard deviation (σ) of the blank measurements.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / k

Mandatory Visualizations

Experimental_Workflow_LOD_Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Protein Aggregate Dilutions B Add Fluorescent Dye (e.g., this compound) A->B D Incubate B->D C Prepare Blank Samples (Buffer + Dye) C->D E Measure Fluorescence Intensity D->E F Plot Calibration Curve (Intensity vs. Concentration) E->F G Calculate Standard Deviation of Blank (σ) E->G H Determine Slope of Linear Regression (k) F->H I Calculate LOD (3σ / k) G->I H->I

Caption: Experimental workflow for determining the limit of detection.

Signaling_Pathway cluster_protein Protein States cluster_dye Fluorescent Dye cluster_signal Signal Generation Monomer Monomeric Protein Aggregate Protein Aggregate (β-sheet rich) Monomer->Aggregate Aggregation BoundDye Bound Dye (High Fluorescence) Aggregate->BoundDye Binding FreeDye Free Dye (Low Fluorescence) FreeDye->BoundDye Emission Fluorescence Emission (Detected Signal) BoundDye->Emission Excitation Excitation Light Excitation->BoundDye

Caption: Generic signaling pathway for an amyloid-binding fluorescent dye.

Conclusion

While this compound shows potential as a fluorescent probe, critical data regarding its limit of detection in protein aggregation assays is currently unavailable. The provided experimental protocol offers a clear pathway for researchers to determine this crucial parameter. By following this guide, scientists can rigorously evaluate this compound and compare its performance to established dyes like Thioflavin T, Congo Red, Nile Red, and ProteoStat®. This will enable an informed decision on the most suitable fluorescent probe for their specific research needs in the critical field of protein aggregation and amyloidosis research.

References

A Comparative Analysis of Disperse Red 92 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Disperse Red 92 against other significant anthraquinone (B42736) disperse dyes. The focus is on physicochemical properties, performance metrics, and the experimental protocols used for their evaluation. Anthraquinone dyes are a vital class of colorants, second only to azo dyes, known for their bright shades and generally good to excellent fastness properties.[1][2] this compound, a prominent member of this family, is valued for its performance in dyeing synthetic fibers like polyester (B1180765).[3]

Physicochemical Properties

The fundamental characteristics of a dye, such as its molecular weight and structure, dictate its behavior in a dyeing system and its final properties on the fiber. This compound is structurally a derivative of Disperse Red 60.[4] This structural modification significantly influences its performance, particularly its sublimation fastness.

FeatureThis compoundDisperse Red 60Disperse Red 11
C.I. Number 60752[5]60756[6]62015[7]
CAS Number 12236-11-2[5]17418-58-5[6]2872-48-2[8]
Molecular Formula C₂₅H₂₄N₂O₇S[5][9]C₂₀H₁₃NO₄[6][10]C₁₅H₁₂N₂O₃[8][11]
Molecular Weight 496.53 g/mol [5][9]331.32 g/mol [10][12]268.27 g/mol [8][11]
Appearance/Color Blue-toned red / Red-light purple[5]Bright, blue-toned red[10]Bright, blue-toned pink[7]
Molar Extinction (ε) ~13,000 - 14,000 L mol⁻¹ cm⁻¹ (Typical for Anthraquinones)[4]Data not availableData not available

Performance Data: Fastness Properties on Polyester

Fastness properties are critical indicators of a dye's durability. The ratings below are based on standardized ISO test methods, where a higher number indicates superior performance.

Fastness PropertyTest MethodThis compoundDisperse Red 60Disperse Red 11
Light Fastness ISO 105-B026-7 (Excellent)[5][13]Good[14]General[7]
Wash Fastness ISO 105-C064-5 (Good to Excellent)[5][13]Data not availableGeneral[7]
Sublimation Fastness ISO 105-P014-5 (Good to Excellent)[13]Poorer[14]Data not available

Comparative Analysis

Structure and Performance: this compound is a direct derivative of Disperse Red 60, featuring a larger and more polar molecular structure.[3][4] This increased molecular size is a key factor in its significantly improved sublimation fastness compared to its precursor.[4][15] High sublimation fastness is crucial for processes that involve heat treatment, such as thermosol dyeing and printing, as it prevents the dye from vaporizing and staining adjacent materials.[15]

Color Strength: Anthraquinone dyes are prized for their brightness, but they generally possess lower color strength (molar extinction coefficient) than azo dyes.[4] Typical anthraquinone dyes have extinction coefficients in the range of 13,000-14,000 L mol⁻¹ cm⁻¹, which is significantly lower than many high-performance azo dyes.[4] This means a higher concentration of an anthraquinone dye may be required to achieve the same depth of shade as an azo dye.

Fastness Properties: this compound exhibits excellent light fastness, with a rating of 6-7 on the blue wool scale, making it suitable for applications requiring high durability to light exposure, such as automotive textiles.[5][13][16] Its wash and rubbing fastness are also rated as good to excellent.[13] The overall fastness profile of anthraquinone dyes is generally superior to that of azo dyes, which is a primary reason for their continued use despite their lower tinctorial strength.[2][15]

Mandatory Visualizations

Caption: General structure of anthraquinone dyes.

Caption: Experimental workflow for dyeing and fastness testing.

Caption: Logical comparison of key dye characteristics.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure reproducibility and comparability.

A. High-Temperature Disperse Dyeing Protocol (Polyester) This method is a standard procedure for applying disperse dyes to polyester fabrics.

  • Dye Bath Preparation: A dyebath is prepared with the disperse dye, a dispersing agent, and water.[17] The pH is adjusted to a weakly acidic range of 4.5-5.5.

  • Dyeing Process: The polyester fabric is introduced into the dyebath. The temperature is raised to 120-130°C and held for 30-60 minutes to allow for dye penetration and fixation within the fiber.[17]

  • Rinsing and Clearing: After dyeing, the fabric is rinsed thoroughly. A reduction clearing process using sodium hydrosulfite and caustic soda is performed to remove any unfixed dye from the fiber surface, which is crucial for achieving good wet fastness.[18]

B. Color Fastness to Light (ISO 105-B02) This test assesses the resistance of the color to the action of an artificial light source that mimics natural daylight.

  • Apparatus: A xenon arc lamp fading apparatus is used.[19]

  • Procedure: A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool standards (rated 1-8) are exposed. The test ends when a specified color change is observed on the standards.

  • Assessment: The change in color of the test specimen is assessed by comparing it with the change in color of the blue wool standards.[19] The light fastness is assigned a rating from 1 (very poor) to 8 (outstanding).

C. Color Fastness to Washing (ISO 105-C06) This test is designed to determine the resistance of the color of textiles to washing procedures.

  • Apparatus: A suitable washing device (e.g., Launder-Ometer) capable of maintaining a constant temperature and rotation speed.

  • Procedure: A composite specimen is prepared by placing the dyed sample in contact with a specified multifibre fabric. The specimen is washed in a standard detergent solution with stainless steel balls at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

  • Assessment: The change in color of the specimen (fading) and the degree of staining on the adjacent multifibre fabric are assessed using standard grey scales.[20] The rating is on a scale of 1 (poor) to 5 (excellent).

D. Color Fastness to Hot Pressing and Sublimation (ISO 105-P01) This test assesses the resistance of the color to sublimation, where the dye vaporizes upon heating.[20]

  • Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature.

  • Procedure: A specimen of the dyed textile is placed between two pieces of undyed polyester fabric. This composite sample is subjected to a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).[20]

  • Assessment: The staining of the adjacent undyed fabric is assessed using the grey scale for staining. The rating is from 1 (heavy staining) to 5 (no staining).

Applications and Safety Considerations

Applications: this compound and similar anthraquinone dyes are primarily used for dyeing and printing polyester and its blends.[3] Their high fastness properties make them suitable for apparel, sportswear, and automotive textiles where durability is essential.[16]

Safety: As with all chemical powders, care should be taken to avoid inhalation of dust and direct contact with skin during handling.[21] While many dyes are used safely in industrial applications, some anthraquinone derivatives have been investigated for biomedical applications, including as potential inhibitors of enzymes like NTPDases, highlighting the diverse biological activities of this chemical scaffold.

Conclusion

This compound stands out as a high-performance anthraquinone dye, offering a valuable combination of a bright, blue-toned red shade and excellent fastness properties. Its structural design as a derivative of Disperse Red 60 successfully addresses the issue of lower sublimation fastness, making it a more robust choice for modern high-temperature dyeing and printing processes. While anthraquinone dyes as a class have lower tinctorial strength than their azo counterparts, their superior brightness and fastness ensure their continued importance in applications where performance and durability are paramount.

References

A Comparative Guide to Inter-Laboratory Measurement of Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison for the measurement of Disperse Red 92. In the absence of publicly available, direct inter-laboratory studies for this specific dye, this document synthesizes established analytical methodologies and performance data from similar disperse and azo dyes to provide a robust starting point for such a comparison. The aim is to promote consistency and comparability of results across different laboratories.

This compound is an anthraquinone-based disperse dye used for dyeing synthetic fibers like polyester.[1][2] Accurate and reproducible quantification is crucial for quality control, research, and ensuring compliance with safety regulations, as some azo dyes can break down into harmful aromatic amines.[3][4]

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying this compound depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and powerful techniques for the analysis of disperse dyes.[1][5][6]

Table 1: Comparison of Key Performance Characteristics for Azo Dye Analysis

ParameterHPLC-DADUPLC-MS/MSUV-Visible Spectrophotometry
Linearity (r²) ≥ 0.999[1]0.9929 - 0.9999[1]≥ 0.99[1]
Limit of Detection (LOD) 0.01 - 0.04 mg/kg[1]0.05 - 2.48 µg/L[1]~0.1 mg/L[1]
Limit of Quantitation (LOQ) 0.04 - 0.12 mg/kg[1]Not specified~0.3 mg/L[1]
Accuracy (Recovery %) 96.0 - 102.6%[1]70.0 - 109%[1]Not specified
Precision (RSD %) 0.16 - 2.01%[1]Not specifiedNot specified
Selectivity GoodExcellentLow
Cost ModerateHighLow

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following are generalized protocols for the most relevant analytical techniques, which should be adapted and validated for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used and robust method for the quantification of dyes.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

  • Sample Preparation:

    • Accurately weigh a homogenized sample containing the dye.

    • Extract the dye using a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture) with the aid of ultrasonication.[2]

    • Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.[2]

    • For complex matrices like textiles, a solid-phase extraction (SPE) clean-up step may be necessary.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Flow Rate: Typically 1.0 mL/min.[1][5]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 - 20 µL.[2][5]

    • Detection: DAD monitoring at the maximum absorption wavelength of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.[5]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Sample Preparation: Similar to HPLC-DAD, but may require further dilution due to higher sensitivity.

  • Chromatographic Conditions: Similar mobile phases to HPLC, but with flow rates and gradients optimized for the shorter, narrower UPLC columns.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative mode, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high selectivity by monitoring specific precursor-to-product ion transitions.[5]

Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram outlines the logical workflow for conducting an inter-laboratory comparison study for this compound measurements.

G A Study Design and Protocol Development B Preparation and Distribution of Homogenized Test Material A->B Standardized Protocol C Analysis of Samples by Participating Laboratories B->C Coded Samples D Data Submission to Coordinating Body C->D Analytical Results E Statistical Analysis of Results (e.g., Z-scores) D->E Confidential Data F Evaluation of Laboratory Performance E->F G Issuance of Final Report F->G H Identification of Methodological Discrepancies F->H I Recommendations for Method Harmonization H->I I->A Feedback Loop

Caption: Workflow for an inter-laboratory comparison study.

Analytical Method Selection Pathway

The choice of analytical method is a critical step that influences the outcome of the measurements. This diagram illustrates a decision pathway for selecting an appropriate method.

G Start Start: Define Analytical Need for this compound Q1 Is trace-level quantification (<1 mg/kg) required? Start->Q1 Q2 Is confirmatory identification needed? Q1->Q2 No M_UPLC_MS Select UPLC-MS/MS Q1->M_UPLC_MS Yes Q3 Is it for routine QC with known matrix? Q2->Q3 No Q2->M_UPLC_MS Yes M_HPLC_DAD Select HPLC-DAD Q3->M_HPLC_DAD Yes M_UV_VIS Select UV-Vis Spectrophotometry Q3->M_UV_VIS No, for screening only End Method Selected M_UPLC_MS->End M_HPLC_DAD->End M_UV_VIS->End

References

Safety Operating Guide

Proper Disposal of Disperse Red 92: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disperse Red 92, a synthetic azo dye. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

This compound, used in textile dyeing and printing, requires careful handling and disposal due to its potential hazards.[1][2] While it is reported to have low acute toxicity and is not readily biodegradable, responsible disposal is paramount to prevent environmental contamination.[1] This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting, in accordance with general chemical waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Use chemical-impermeable gloves and wear impervious, fire/flame-resistant clothing.[3]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[3]

  • General Hygiene: Avoid eating, drinking, or smoking in work areas. Wash hands thoroughly after handling.[4]

In Case of Exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations.[5] The following steps provide a general guideline for its proper disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize the waste. Any this compound that is old, expired, or contaminated should be considered hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[6] Store it separately from incompatible materials such as strong oxidants and strong acids.[7]

2. Containerization and Labeling:

  • Use a suitable, closed, and properly labeled container for disposal.[3] The container must be chemically compatible with the dye and free from damage or leaks.[8]

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste."[9] Include any relevant hazard warnings, such as pictograms.[9]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][6]

  • The storage location should be a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as per your facility's waste management plan.[9]

4. Spill and Leak Management:

  • In the event of a spill, evacuate personnel to a safe area.[3]

  • Avoid dust formation.[3] For dry spills, use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dust.[5]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3][5]

  • Prevent the chemical from entering drains or waterways.[3][5] If contamination of drains occurs, notify emergency services.[5]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[10] Do not dispose of this compound in regular trash or down the sewer system.[8]

  • Follow your institution's specific procedures for hazardous waste pickup and documentation.

Regulatory Considerations for Laboratory Waste

The following table summarizes key regulatory guidelines applicable to the disposal of chemical waste like this compound in a laboratory setting.

Regulatory AspectGuidelineSource
Waste Generation Facilities generating over 100 kg of hazardous waste per month must have an EPA identification number.[9]
Waste Segregation Incompatible chemicals must be separated using physical barriers and appropriate storage distances.[8]
Container Requirements Containers must be chemically compatible with the waste, securely closed, and stored in well-ventilated areas.[8]
Labeling All hazardous waste containers must be labeled with the words "Hazardous Waste" and include a description of the contents and hazard warnings.[9]
Storage Time Limits Under EPA's Subpart K for academic labs, hazardous waste must be removed from the laboratory every twelve months.[11]
Disposal Hazardous chemical waste that cannot be treated on-site should be disposed of at licensed facilities.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol start Start: Handling this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) waste_generated Waste Generated (Unused, Contaminated, Expired) wear_ppe->waste_generated spill Spill or Leak Occurs wear_ppe->spill check_sds->wear_ppe collect_waste Collect in a Designated, Compatible, Closed Container waste_generated->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa inspect_weekly Weekly documented inspections of storage area store_saa->inspect_weekly request_pickup Request Waste Pickup (Follow Institutional Protocol) inspect_weekly->request_pickup licensed_disposal Disposal by a Licensed Hazardous Waste Contractor request_pickup->licensed_disposal end End: Proper Disposal licensed_disposal->end spill->waste_generated No evacuate Evacuate Area spill->evacuate Yes contain_spill Contain Spill & Prevent Entry to Drains evacuate->contain_spill cleanup Clean up with appropriate methods (avoiding dust) contain_spill->cleanup collect_spill Collect spill residue in a labeled hazardous waste container cleanup->collect_spill collect_spill->store_saa

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.